Product packaging for Benzododecinium Chloride(Cat. No.:CAS No. 68424-85-1)

Benzododecinium Chloride

Cat. No.: B021494
CAS No.: 68424-85-1
M. Wt: 340.0 g/mol
InChI Key: JBIROUFYLSSYDX-UHFFFAOYSA-M
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Description

Benzododecinium chloride is the organic chloride salt of benzododecinium. It has antiseptic and disinfectant properties, and used as a preservative in eye drop formulations. It has a role as an antiseptic drug, a disinfectant, an antifouling biocide and a surfactant. It is a quaternary ammonium salt and an organic chloride salt. It contains a benzododecinium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38N.Cl<br>C21H38ClN B021494 Benzododecinium Chloride CAS No. 68424-85-1

Properties

IUPAC Name

benzyl-dodecyl-dimethylazanium;chloride
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InChI

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIROUFYLSSYDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38ClN
Source PubChem
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Related CAS

10328-35-5 (Parent)
Record name Benzododecinium chloride [INN]
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DSSTOX Substance ID

DTXSID6028492, DTXSID2040787
Record name C12-16-Alkylbenzyldimethylammonium chlorides
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Record name Benzyldimethyldodecylammonium chloride
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Molecular Weight

340.0 g/mol
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Physical Description

Liquid
Record name Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
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CAS No.

139-07-1, 68424-85-1
Record name Benzyldodecyldimethylammonium chloride
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Record name Benzododecinium chloride [INN]
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Record name Benzyldimethyldodecylammonium chloride
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Record name Benzododecinium chloride
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Record name BENZODODECINIUM CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Benzododecinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) compound, is a widely utilized cationic surfactant with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its potent antimicrobial and disinfectant properties have established it as a crucial ingredient in numerous formulations, including ophthalmic solutions, antiseptics, and biocidal agents.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of benzododecinium chloride, complete with detailed experimental protocols and visual representations to support research and development activities.

Chemical Identity and Structure

This compound is chemically identified as N-benzyl-N,N-dimethyldodecan-1-aminium chloride.[1] It is a specific homolog of benzalkonium chloride, characterized by a 12-carbon alkyl chain (dodecyl group).[2]

IdentifierValue
IUPAC Name benzyl-dodecyl-dimethylazanium chloride[1]
Synonyms Benzyldimethyldodecylammonium chloride, Lauralkonium chloride
CAS Number 139-07-1
Chemical Formula C₂₁H₃₈ClN[1]
Molecular Weight 340.0 g/mol [1]
Canonical SMILES CCCCCCCCCCCC--INVALID-LINK--(C)CC1=CC=CC=C1.[Cl-][1]

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its functionality and application in various formulations. A summary of these properties is presented below.

PropertyValue
Appearance White to off-white powder or gelatinous lumps.[2][4]
Odor Faint almond-like odor.[2]
Melting Point Data not consistently available; quaternary ammonium salts may decompose before melting.
Boiling Point Decomposes upon heating.
Density Approximately 0.98 g/cm³ (for Benzalkonium Chloride).[2]
Solubility Readily soluble in water, ethanol, and acetone.[2]
logP (Octanol-Water Partition Coefficient) 7.4 (Computed for the parent ion Benzododecinium).[5]
Critical Micelle Concentration (CMC) A study on dodecyldimethylbenzylammonium chloride reported a second CMC in the range of 0.082 to 0.104 mol kg⁻¹ in aqueous solution at 25°C.[6] Another study found the CMC of benzalkonium chloride in sodium hypochlorite (B82951) to be 0.008%.[7]
Stability Stable under recommended storage conditions.[8]

Antimicrobial Mechanism of Action

The primary mechanism of action for this compound's antimicrobial activity is the disruption of microbial cell membranes.[9] Its cationic headgroup interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of essential cellular contents, ultimately resulting in cell death.[2][9]

cluster_intracellular Intracellular Environment p1 Phospholipid contents Cellular Contents (Ions, Metabolites) p1->contents Membrane Disruption & Leakage p2 Phospholipid p3 Membrane Protein bdc Benzododecinium Chloride bdc->p1 Electrostatic Interaction bdc->p3

Antimicrobial Mechanism of this compound.

Experimental Protocols

Determination of Solubility (Spectrophotometric Method)

This protocol outlines a method for determining the solubility of this compound in a given solvent using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Magnetic stirrer and stir bars

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), previously determined by scanning the UV spectrum of a dilute solution. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask.

  • Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Measurement: Dilute the filtered solution if necessary to bring its absorbance within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution, taking into account the dilution factor.

Stability Assessment (Stability-Indicating HPLC Method)

This protocol describes a general approach to assess the stability of this compound in a formulation under various stress conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials:

  • This compound formulation

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer)

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

  • Oven, photostability chamber

Procedure:

  • Method Development: Develop and validate an HPLC method capable of separating the parent peak of this compound from any potential degradation products.[10]

  • Initial Analysis: Analyze the initial (time zero) concentration of this compound in the formulation.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Expose the formulation to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the formulation with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Store the formulation at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the formulation to light according to ICH guidelines.

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze them using the stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the initial sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Formulation stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Withdraw and Neutralize Sample at Time Points stress->sample inject Inject Sample sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chrom Obtain Chromatogram detect->chrom compare Compare with Initial Sample chrom->compare assess Assess Degradation compare->assess

Workflow for Stability Assessment using HPLC.

Conclusion

This compound is a versatile quaternary ammonium compound with well-defined physicochemical properties that underpin its broad utility as an antimicrobial and surfactant. This guide has provided a detailed summary of its key characteristics, including its chemical identity, physical properties, and mechanism of action. The outlined experimental protocols for determining solubility and assessing stability offer a practical framework for researchers and formulation scientists. A thorough understanding of these fundamental properties is essential for the effective and safe application of this compound in pharmaceutical and other scientific fields.

References

The Core Antimicrobial Action of Benzododecinium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses. Its primary mechanism of action involves the catastrophic disruption of microbial cell membranes, leading to the loss of cellular integrity and subsequent leakage of cytoplasmic contents. This guide provides a comprehensive technical overview of the antimicrobial mechanism of benzododecinium chloride, summarizing key quantitative efficacy data, detailing relevant experimental protocols, and visualizing the core molecular interactions and cellular consequences.

Introduction

This compound, also known as benzalkonium chloride (BAC), is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. The C12 alkyl chain derivative is particularly noted for its strong antimicrobial properties.[1] As a cationic surfactant, its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic quaternary ammonium headgroup, is central to its biological activity.[2] This document serves as a technical resource for understanding the multifaceted antimicrobial action of this widely utilized biocide.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is primarily attributed to its ability to compromise the structural and functional integrity of microbial cell membranes. This process can be dissected into several key stages:

  • Adsorption and Binding: The positively charged quaternary ammonium headgroup of this compound electrostatically interacts with the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins in bacterial membranes.[2]

  • Membrane Disruption: Following initial binding, the hydrophobic alkyl chain penetrates the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[2][3]

  • Leakage of Cellular Contents: The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of essential intracellular components, including ions (such as K+), nucleotides, metabolites, and enzymes.[1][2]

  • Enzyme Inhibition and Protein Denaturation: Beyond membrane disruption, this compound can also inactivate critical cellular enzymes and denature structural proteins, further contributing to its lethal effect.[1][2] The disruption of the delicate tertiary structures of enzymes involved in respiration and metabolic activities is a significant aspect of its mode of action.[1]

Diagram of the General Mechanism of Action

Benzododecinium_Chloride_Mechanism cluster_extracellular Extracellular Environment cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space BDC This compound (Cationic Surfactant) Membrane Lipid Bilayer (Negatively Charged) BDC->Membrane 1. Adsorption & Penetration Enzymes Essential Enzymes BDC->Enzymes 4. Enzyme Inactivation & Protein Denaturation Contents Cellular Contents (Ions, Metabolites, Enzymes) Membrane->Contents 2. Membrane Disruption & Increased Permeability Extracellular_Leakage Leakage of Cellular Contents Contents->Extracellular_Leakage 3. Leakage

Caption: General mechanism of this compound's antimicrobial action.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity, though its effectiveness can vary depending on the target microorganism and the length of its alkyl chain.

Antibacterial Activity

Gram-positive bacteria are generally more susceptible to this compound than Gram-negative bacteria.[1] The outer membrane of Gram-negative bacteria can present an additional barrier to the penetration of the biocide.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Bacteria

Bacterial SpeciesGram StainMIC (mg/L)MBC (mg/L)Reference
Staphylococcus aureusPositive4045[4]
Listeria monocytogenesPositive3035[4]
Bacillus cereusPositive140160[4]
Streptococcus agalactiaePositive0.78 - 3.120.78 - 12.50[2]
Escherichia coliNegative4045[4]
Pseudomonas aeruginosaNegative>512-[5]
Salmonella typhimuriumNegative--
Acinetobacter baumanniiNegative32 - 128-[5]
Klebsiella pneumoniaeNegative32-[5]

Note: Values can vary depending on the specific strain and testing conditions.

Antifungal Activity

This compound is also effective against a range of fungi, including yeasts and molds.

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Fungi

Fungal SpeciesTypeMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansYeast--[6]
Aspergillus nigerMold0.03 - 0.150.075 - 0.45[7]
Aspergillus flavusMold0.03 - 0.150.075 - 0.45[7]
Penicillium spp.Mold--[8]
Alternaria alternataMold--[8]

Note: Values can vary significantly based on the specific isolate and testing methodology.

Virucidal Activity

This compound is particularly effective against enveloped viruses, where it disrupts the lipid envelope essential for viral infectivity. Its efficacy against non-enveloped viruses is more variable.[9][10]

Table 3: Virucidal Concentrations of this compound

VirusTypeEffective ConcentrationCommentsReference
Adenovirus (various types)Non-enveloped0.1%Virucidal for several types at this concentration.[11][12]
Human Immunodeficiency Virus (HIV)Enveloped-Generally susceptible.[9]
Hepatitis C VirusEnveloped-Generally susceptible.[9]
Influenza A VirusEnveloped-Generally susceptible.[9]
PoliovirusNon-envelopedIneffective alone[9]

Microbial Resistance Mechanisms

While highly effective, the extensive use of this compound has led to the emergence of microbial resistance. Key mechanisms include:

  • Efflux Pumps: Bacteria can actively transport the biocide out of the cell using multidrug efflux pumps, preventing it from reaching its target concentration.[13][14]

  • Alterations in Cell Envelope: Changes in the composition of the cell membrane or cell wall can reduce the binding and penetration of this compound.[15]

  • Biofilm Formation: Microorganisms encased in a biofilm matrix are often more tolerant to disinfectants due to limited penetration and altered physiological states.[16]

  • Gene Regulation: Exposure to sublethal concentrations can induce changes in gene expression, leading to adaptive resistance. This can involve the upregulation of stress response genes and alterations in metabolic pathways.[17][18]

Diagram of Bacterial Resistance Mechanisms

Bacterial_Resistance_Mechanisms cluster_bacterium Bacterial Cell BDC This compound EffluxPump Efflux Pump (e.g., AcrAB-TolC) BDC->EffluxPump Expulsion CellEnvelope Altered Cell Envelope (Modified LPS, Porins) BDC->CellEnvelope Reduced Entry Biofilm Biofilm Formation BDC->Biofilm Limited Penetration GeneRegulation Altered Gene Expression (Stress Response) BDC->GeneRegulation Induces Adaptation

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental Protocols

The following are outlines of standard methodologies used to evaluate the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Method:

  • Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plate is incubated under optimal conditions for the test organism (e.g., 35-37°C for 18-24 hours for bacteria).

  • Interpretation: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Diagram of Broth Microdilution Workflow

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of This compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining MIC by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • MIC Determination: First, the MIC is determined as described above.

  • Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto an appropriate agar (B569324) medium.

  • Incubation: The agar plates are incubated under optimal conditions to allow for the growth of any surviving microorganisms.

  • Interpretation: The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Virucidal Activity Assessment (based on EN 14476)

This European standard specifies a quantitative suspension test for the evaluation of virucidal activity.

  • Preparation of Test Suspension: A suspension of the test virus is prepared in a solution containing interfering substances (e.g., bovine albumin) to simulate clean or dirty conditions.

  • Exposure: The test virus suspension is mixed with the this compound solution at various concentrations and for a specified contact time (e.g., 1 to 60 minutes) at a controlled temperature.

  • Neutralization: The action of the disinfectant is stopped by dilution in a suitable neutralizer.

  • Virus Titration: The remaining infectious virus is quantified using a suitable cell culture-based assay (e.g., TCID50 or plaque assay).

  • Interpretation: A log reduction in viral titer of ≥4 (a 99.99% reduction) is typically required to demonstrate virucidal activity.

Interaction with Nucleic Acids

The primary mode of action of this compound is membrane disruption. While it can induce changes in the expression of genes related to stress response and efflux pumps, there is limited direct evidence in the reviewed literature to suggest a primary mechanism involving direct binding to or degradation of microbial DNA or RNA. The downstream effects on cellular processes are largely a consequence of the initial membrane damage and subsequent leakage of cellular contents and enzyme inactivation.

Conclusion

This compound remains a highly effective antimicrobial agent with a well-established mechanism of action centered on the disruption of microbial cell membranes. Its broad spectrum of activity makes it a valuable tool in disinfection and preservation. However, the emergence of microbial resistance through mechanisms such as efflux pumps and altered cell envelopes necessitates its judicious use and continuous monitoring of its efficacy. A thorough understanding of its mode of action, as detailed in this guide, is crucial for the development of new antimicrobial strategies and the effective application of existing disinfectant protocols.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Benzododecinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Benzododecinium chloride, a quaternary ammonium (B1175870) compound with significant applications as an antiseptic and disinfectant. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core processes to facilitate understanding and replication in a laboratory setting.

Introduction to this compound

This compound, also known as N-benzyl-N,N-dimethyldodecan-1-aminium chloride, is a cationic surfactant belonging to the class of quaternary ammonium compounds.[1] Its structure, featuring a positively charged nitrogen atom connected to a benzyl (B1604629) group, two methyl groups, and a long dodecyl chain, imparts amphiphilic properties that are crucial for its biological activity. This compound is effective against a broad spectrum of bacteria, fungi, and viruses, making it a widely used active ingredient in pharmaceutical formulations, such as eye drops, as well as in various disinfectant and antiseptic products.[1][2] The synthesis and purification of high-purity this compound are critical for ensuring its safety and efficacy in these applications.

Synthesis of this compound

The primary route for the synthesis of this compound is the Menshutkin reaction , a classic method for the alkylation of tertiary amines. This reaction involves the quaternization of N,N-dimethyldodecylamine with benzyl chloride. The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion to form the quaternary ammonium salt.[3]

Reaction Scheme

The overall reaction is as follows:

N,N-dimethyldodecylamine reacts with benzyl chloride to yield this compound.

Experimental Protocol: Synthesis

This protocol is a synthesized procedure based on established methods for the Menshutkin reaction.

Materials:

  • N,N-dimethyldodecylamine

  • Benzyl chloride

  • Acetonitrile (B52724) (CH3CN), anhydrous

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyldodecylamine (1 equivalent) in anhydrous acetonitrile (approximately 5-10 mL per gram of amine).

  • With continuous stirring, add benzyl chloride (1 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

  • To the resulting crude product, add diethyl ether and stir vigorously to precipitate the solid this compound.

  • Collect the solid product by vacuum filtration and wash it with two portions of cold diethyl ether to remove unreacted starting materials.

  • Dry the crude product under vacuum to obtain the unpurified this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and by-products, yielding a product of pharmaceutical-grade purity. Recrystallization is the most common and effective method for this purpose.[4][5]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Acetone (B3395972)

  • Acetonitrile

  • Beaker or Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Transfer the crude this compound to a beaker or Erlenmeyer flask.

  • Add a minimal amount of a 1:1 mixture of acetone and acetonitrile to the crude product.

  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid excessive boiling.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound will begin to form.[6] To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold acetone/acetonitrile solvent mixture to remove any remaining impurities.

  • Dry the purified crystals under vacuum to a constant weight. A purity of over 99% can be achieved with this method.[4]

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.

ParameterValueMethod of Analysis
Synthesis
Typical Yield (Crude)80-90%Gravimetric
Purification
Purity Before RecrystallizationVaries (dependent on reaction completion)HPLC
Purity After Recrystallization>99%HPLC[4]
Recovery from Recrystallization70-85%Gravimetric
Analytical Data
Melting Point91-93 °C (for a similar C14 analogue)[3]Melting Point Apparatus
HPLC Detection Wavelength214 nm or 262 nmUV-Vis Detector[7][8]

Visualization of Processes

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants N,N-dimethyldodecylamine + Benzyl Chloride + Acetonitrile Reaction Menshutkin Reaction (Reflux, 8-12h) Reactants->Reaction Evaporation Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Crude_Product Crude Benzododecinium Chloride Filtration->Crude_Product

Caption: Workflow for the synthesis of crude this compound.

Purification Workflow

This diagram outlines the purification of this compound via recrystallization.

Purification_Workflow Crude_Product Crude Benzododecinium Chloride Dissolution Dissolution in Acetone/Acetonitrile (1:1) (with heating) Crude_Product->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling Crystallization Crystallization (Ice Bath) Cooling->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Pure_Product Pure Benzododecinium Chloride (>99%) Filtration->Pure_Product

Caption: Purification of this compound by recrystallization.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of this compound and quantifying its various homologues.

HPLC Method Parameters

A typical reversed-phase HPLC method for the analysis of this compound would involve the following:

  • Column: C18 column (e.g., ACE Excel 2 C18-AR, 50 mm × 2.1 mm, 2.0 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium phosphate (B84403) or ammonium acetate) and an organic solvent (e.g., methanol/acetonitrile mixture).[7][9]

  • Detection: UV detection at 214 nm or 262 nm.[7][8]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[10]

This method allows for the separation and quantification of the main C12 component (this compound) from other alkyl homologues (e.g., C14, C16) and any impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

References

An In-depth Technical Guide to the Surfactant Properties of Benzododecinium Chloride in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) cationic surfactant, exhibits a compelling range of properties that make it a subject of intense interest in biological and pharmaceutical research. Its amphipathic nature drives the formation of micelles in aqueous solutions, a characteristic central to its function. In biological systems, benzododecinium chloride primarily interacts with cell membranes, leading to disruption of membrane integrity and subsequent cellular dysfunction. This activity underlies its potent antimicrobial effects and is also a key consideration in its application in drug delivery systems. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, its interactions with biological systems, and the experimental methodologies used to characterize these properties.

Core Surfactant Properties

The surfactant properties of this compound are dictated by its molecular structure, which features a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail. This dual nature allows it to reduce the surface tension of water and self-assemble into micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant. It is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles. The CMC is a critical factor in many applications, as it often represents the concentration at which the surfactant's properties, such as solubilization and detergency, become most effective.

Parameter Value Conditions Reference
Critical Micelle Concentration (CMC)0.008%In 2.4% Sodium Hypochlorite Solution[1]
Critical Micelle Concentration (CMC)0.0028 mol/LIn NaCl-free aqueous solution (for Benzethonium chloride, a similar compound)[2]
Surface Tension Reduction

This compound significantly reduces the surface tension of aqueous solutions. This property is crucial for its function as a wetting agent and emulsifier. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Concentration Surface Tension (mN/m) Conditions Reference
VariesDecreases with increasing concentration until CMCAqueous solution[3]
At CMCReduction of 53.4% in surface energyIn 2.4% Sodium Hypochlorite Solution[1]

Interactions with Biological Systems

The cationic and lipophilic nature of this compound governs its interactions with biological systems, primarily targeting the negatively charged components of cell membranes.

Disruption of Cell Membrane Integrity

The primary mechanism of action of this compound against microorganisms and its cytotoxic effects on mammalian cells is the disruption of the cell membrane. The positively charged head group interacts with the negatively charged phospholipids (B1166683) and proteins in the cell membrane, while the hydrophobic tail penetrates the lipid bilayer. This leads to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[4]

Effect Concentration Cell Type Quantitative Data Reference
Increased Membrane Permeability>4 µg/mL (30 min exposure)Human Lung Epithelial (H358) cellsSignificant increase in LDH leakage[5]
IC50 (Cytotoxicity)7.1 µg/mL (30 min)Human Lung Epithelial (H358) cells50% inhibition of cell viability[5]
IC50 (Cytotoxicity)1.5 µg/mL (24 h)Human Lung Epithelial (H358) cells50% inhibition of cell viability[5]
Induction of Apoptosis

Beyond immediate membrane disruption at higher concentrations, this compound can induce programmed cell death, or apoptosis, at lower concentrations. This process is often mediated through the intrinsic (mitochondrial) pathway.

This compound has been shown to target mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm). This disruption of mitochondrial function is a key initiating event in the apoptotic cascade.[5][6][7]

Effect Concentration Cell Type Quantitative Data Reference
Inhibition of Mitochondrial ATP synthesis (IC50)5.3 µMHuman Corneal Epithelial Cells50% inhibition[7]
Inhibition of Mitochondrial O2 consumption (IC50)10.9 µMHuman Corneal Epithelial Cells50% inhibition[7]
Inhibition of Mitochondrial O2 consumption (IC50)3.8 µMHuman Corneal Epithelial Cells50% inhibition[8]

The disruption of mitochondrial function by this compound leads to the activation of a cascade of signaling events culminating in apoptosis. This includes changes in the expression of pro- and anti-apoptotic proteins and the activation of executioner caspases.

BDC Benzododecinium Chloride Mito Mitochondrion BDC->Mito Disrupts Membrane Potential Bax Bax BDC->Bax Upregulates Bcl2 Bcl-2 BDC->Bcl2 Downregulates Cyc Cytochrome c Mito->Cyc Release Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization Casp9 Caspase-9 Cyc->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound-induced apoptotic signaling pathway.
Inflammatory Response

This compound can trigger an inflammatory response in various cell types, characterized by the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).

BDC Benzododecinium Chloride Cell Target Cell (e.g., Macrophage) BDC->Cell Signaling Intracellular Signaling Cascades Cell->Signaling NFkB NF-κB Signaling->NFkB Activation Genes Pro-inflammatory Gene Expression NFkB->Genes Transcription Cytokines IL-1β, TNF-α Release Genes->Cytokines

Figure 2: Induction of inflammatory response by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the surfactant and biological properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement (Du Noüy Ring Method)

cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep1 Prepare stock solution of Benzododecinium Chloride Prep2 Create serial dilutions Prep1->Prep2 Measure2 Measure surface tension of each dilution Prep2->Measure2 Measure1 Calibrate tensiometer with Du Noüy ring Measure1->Measure2 Analysis1 Plot Surface Tension vs. log(Concentration) Measure2->Analysis1 Analysis2 Identify breakpoint in the curve Analysis1->Analysis2 Analysis3 Determine CMC from the breakpoint Analysis2->Analysis3

Figure 3: Workflow for CMC determination using the Du Noüy ring method.

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Instrumentation: Use a tensiometer equipped with a platinum Du Noüy ring. Ensure the ring is thoroughly cleaned with a solvent (e.g., ethanol) and then flamed to remove any organic residues.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Pour a sample of the this compound solution into a clean vessel.

    • Immerse the Du Noüy ring into the solution.

    • Slowly raise the ring through the liquid-air interface.

    • Record the force required to pull the ring from the surface. This force is proportional to the surface tension.

    • Repeat the measurement for each dilution, ensuring the ring is cleaned between each measurement.

  • Data Analysis:

    • Plot the measured surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

    • The resulting graph will show a decrease in surface tension with increasing concentration, followed by a plateau.

    • The CMC is the concentration at which the break in the curve occurs. This can be determined by the intersection of the two linear portions of the plot.[4][9][10][11][12]

Assessment of Cell Membrane Integrity by Lactate (B86563) Dehydrogenase (LDH) Assay

Protocol:

  • Cell Culture: Plate mammalian cells (e.g., human lung epithelial cells) in a 96-well plate and culture until they reach approximately 80-90% confluency.

  • Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the surfactant. Include a negative control (medium only) and a positive control (a lysis buffer or high concentration of a known cytotoxic agent to induce maximum LDH release).

  • Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes, 24 hours).

  • Sample Collection: After incubation, carefully collect the supernatant (cell culture medium) from each well.

  • LDH Measurement:

    • Use a commercial LDH cytotoxicity assay kit.

    • In a separate 96-well plate, add a specific volume of the collected supernatant to each well.

    • Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) to each well.

    • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

    • Add the stop solution provided in the kit to each well.

  • Data Analysis:

    • Measure the absorbance of each well at the recommended wavelength (typically 490 nm) using a microplate reader.

    • Calculate the percentage of LDH release for each treatment group using the following formula: % LDH Release = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[1][13][14][15][16][17][18][19]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy). Treat the cells with various concentrations of this compound for the desired time. Include a negative control (vehicle only) and a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

    • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells with the provided assay buffer to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze them using a flow cytometer. The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.

    • Plate Reader: Measure the fluorescence intensity at both the red and green emission wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[6][9][20][21][22][23][24][25][26]

Determination of Caspase-3 Activity

Protocol:

  • Cell Lysis: After treating cells with this compound, harvest the cells and lyse them using a specific lysis buffer to release the intracellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for the assay.

  • Caspase-3 Assay:

    • Use a fluorometric or colorimetric caspase-3 assay kit.

    • In a 96-well plate, add a specific amount of protein lysate to each well.

    • Add the caspase-3 substrate (e.g., DEVD-AFC for fluorometric or DEVD-pNA for colorimetric) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Fluorometric: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

    • Colorimetric: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.

  • Data Analysis: The measured fluorescence or absorbance is directly proportional to the caspase-3 activity. Calculate the fold-change in caspase-3 activity in the treated samples compared to the untreated control.[7][10][11][12][27][28][29][30]

Analysis of Micelle Size by Dynamic Light Scattering (DLS)

Protocol:

  • Sample Preparation: Prepare solutions of this compound at concentrations above its CMC in a suitable filtered solvent (e.g., deionized water). Ensure the solutions are free of dust and other particulates by filtering them through a small-pore-size filter (e.g., 0.22 µm).

  • Instrumentation: Use a DLS instrument equipped with a laser and a detector.

  • Measurement:

    • Transfer the filtered sample into a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) distribution of the micelles from the measured diffusion coefficient.

    • The results are typically presented as a size distribution histogram or curve, showing the intensity, volume, or number distribution of micelle sizes.[13][18][29][31][32][33][34]

Conclusion

This compound is a versatile cationic surfactant with significant implications for biological systems. Its ability to disrupt cell membranes forms the basis of its antimicrobial activity and also presents challenges in terms of cytotoxicity that must be carefully considered in drug development. The induction of apoptosis and inflammatory responses at lower concentrations highlights the complex interactions of this molecule with cellular machinery. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and harness the properties of this compound for various scientific and therapeutic applications. A thorough understanding of its surfactant properties and biological interactions is paramount for its safe and effective use.

References

The Art of Disruption: A Technical Guide to the Structure-Activity Relationship of Benzododecinium Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium chloride (BDC), a quaternary ammonium (B1175870) compound (QAC), is a widely utilized antiseptic and disinfectant. Its efficacy stems from its ability to disrupt microbial cell membranes, leading to cell death. The molecular architecture of BDC, characterized by a positively charged nitrogen atom connected to a benzyl (B1604629) group, two methyl groups, and a dodecyl chain, offers a versatile scaffold for chemical modification. Understanding the intricate relationship between the structure of BDC derivatives and their biological activity is paramount for the rational design of novel antimicrobial agents with enhanced potency, selectivity, and reduced toxicity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of BDC derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure and Mechanism of Action

The fundamental mechanism of action of this compound and its derivatives is the disruption of microbial cell membranes.[1] The cationic headgroup is attracted to the negatively charged components of the microbial cell surface, facilitating the insertion of the hydrophobic alkyl chain into the lipid bilayer. This intercalation disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.

cluster_membrane Microbial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid BDC Benzododecinium Cation BDC->Lipid2 Hydrophobic Interaction Disruption Membrane Disruption BDC->Disruption Electrostatic Attraction Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of BDC derivatives is profoundly influenced by modifications to three key structural features: the alkyl chain, the aromatic ring, and the quaternary ammonium headgroup.

The Alkyl Chain: The Key to Membrane Penetration

The length of the n-alkyl chain is a critical determinant of antimicrobial activity. A parabolic relationship exists between the chain length and the minimum inhibitory concentration (MIC), with optimal activity generally observed for derivatives with 12 to 14 carbon atoms.[2] Shorter chains may not effectively penetrate the lipid bilayer, while longer chains can exhibit reduced solubility and may fold upon themselves, hindering membrane insertion.

Table 1: Influence of Alkyl Chain Length on the Antimicrobial Activity (MIC in µg/mL) of Benzalkonium Chloride Derivatives

Compound (Alkyl Chain)Staphylococcus aureusEscherichia coliPseudomonas aeruginosa
C8>500>500>500
C1015.662.5125
C123.915.631.2
C142.07.815.6
C163.915.631.2
C18>500>500>500

Note: Data compiled from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

The Aromatic Ring: Modulating Specificity and Potency

Modifications to the benzyl group can influence the compound's interaction with the microbial cell surface and its overall physicochemical properties. The introduction of substituents on the aromatic ring can alter the electronic and steric characteristics of the molecule, potentially leading to enhanced activity or a broader antimicrobial spectrum. For instance, replacing the phenyl ring with a pyridine (B92270) ring has been explored to create novel BDC analogues.[2][3][4]

Table 2: Antimicrobial Activity (MIC in mM) of Benzalkonium Chloride and a Pyridyl Analogue

CompoundS. aureusE. coliP. aeruginosaC. albicansA. niger
Benzalkonium Chloride (C16)0.020.080.250.040.16
N,N-dimethyl-N-(4-methylpyridyl)-N-hexadecylammonium chloride0.020.080.120.10.2
The Quaternary Ammonium Headgroup: The Anchor of Activity

The permanently positively charged quaternary ammonium group is essential for the initial electrostatic interaction with the negatively charged microbial cell membrane. While modifications to the methyl groups are less common, the nature of the counter-ion (e.g., chloride, bromide) generally has a minor impact on the antimicrobial activity.

Experimental Protocols

Synthesis of n-Alkyldimethylbenzylammonium Chlorides

A general method for the synthesis of n-alkyldimethylbenzylammonium chlorides involves the quaternization of the corresponding n-alkyldimethylamine with benzyl chloride.[5][6][7][8]

Reactants n-Alkyldimethylamine + Benzyl Chloride Reaction Reaction at Elevated Temperature Reactants->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product n-Alkyldimethylbenzylammonium Chloride Purification->Product

Caption: General workflow for the synthesis of BDC derivatives.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the n-alkyldimethylamine in a suitable solvent (e.g., acetonitrile).

  • Add an equimolar amount of benzyl chloride to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/ether).

  • Dry the purified product under vacuum to obtain the final n-alkyldimethylbenzylammonium chloride.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[9][10][11]

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

  • Preparation of Microtiter Plates: Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution of the test compound across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

  • Reading the Results: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assays

Assessing the cytotoxicity of BDC derivatives against mammalian cells is crucial for evaluating their safety profile. Commonly used assays include the MTT, LDH, and Trypan Blue exclusion assays.[1][12][13][14][15]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the BDC derivative for a specified exposure time.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

b) Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells into the culture medium.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

c) Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.

Detailed Protocol:

  • Cell Seeding and Treatment: Grow and treat cells in a suitable culture vessel.

  • Cell Harvesting: After treatment, detach the cells using an appropriate method (e.g., trypsinization).

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Data Analysis: Calculate the percentage of cell viability.

Conclusion

The structure-activity relationship of this compound derivatives is a well-defined paradigm in medicinal chemistry. The antimicrobial efficacy is primarily dictated by the length of the alkyl chain, with C12-C14 homologues demonstrating optimal activity. Modifications to the benzyl ring and the quaternary ammonium headgroup offer further avenues for fine-tuning the biological properties of these compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents based on the BDC scaffold. A thorough understanding of the SAR principles, coupled with robust experimental validation, will continue to drive the innovation of more effective and safer antimicrobial solutions.

References

An In-depth Technical Guide to Benzododecinium Chloride (CAS 8001-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, mechanism of action, and experimental considerations for Benzododecinium chloride (CAS 8001-54-5), a widely utilized quaternary ammonium (B1175870) compound.

Chemical and Physical Properties

This compound, also commonly known as Benzalkonium chloride (BAC), is a cationic surfactant with broad-spectrum antimicrobial properties.[1][2] It is not a single chemical entity but rather a mixture of alkylbenzyldimethylammonium chlorides where the alkyl group has various even-numbered chain lengths.[1] The dodecyl (C12) derivative is a major component, and its properties are often cited as representative of the mixture.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 8001-54-5[1][3]
Alternate CAS Numbers 139-07-1 (for C12)[4]
Molecular Formula Variable (mixture); C21H38ClN (for C12)[1][5]
Molecular Weight Variable (mixture); 340.0 g/mol (for C12)[5]
Appearance White or yellow powder; gelatinous lumps; colorless to pale yellow solutions[1]
Solubility Very soluble in water, ethanol, and acetone[1]
Density Approximately 0.98 g/cm³[1][3]
Boiling Point >100°C / 760 mmHg[3]
Melting Point 40 °C[6]
Flash Point 250 °C (482 °F; 523 K) (if solvent based)[1]
UV Absorption Maximum (λmax) 262 nm (no measurable absorption above 310 nm)[7]

Mechanism of Action

The primary mechanism of action for this compound's antimicrobial activity is the disruption of microbial cell membranes.[1][2] As a cationic surfactant, the positively charged quaternary ammonium headgroup interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This is followed by the insertion of the long hydrophobic alkyl chain into the lipid bilayer. This process disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.[1]

cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption p1 P p2 P p3 P p4 P dp1 P p5 P p6 P p7 P p8 P dp3 P bac C₁₂H₂₅-N⁺(CH₃)₂-CH₂-Ph bac->p2 Electrostatic Interaction dp2 P leak Leakage of Cellular Contents dp2->leak dp4 P dp4->leak

Caption: Mechanism of this compound Action on Bacterial Cell Membranes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.

Materials:

  • This compound stock solution (e.g., 1% w/v in sterile deionized water)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no drug), and the twelfth as a sterility control (no inoculum).

  • Inoculate all wells except the sterility control with 5 µL of the standardized microorganism suspension.

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

start Start: Prepare Reagents prepare_plate Add 100 µL Broth to All Wells start->prepare_plate add_drug Add 100 µL Drug to First Column prepare_plate->add_drug serial_dilution Perform Two-Fold Serial Dilution add_drug->serial_dilution inoculate Inoculate Wells with Microorganism serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Applications in Research and Development

This compound is a versatile compound with numerous applications in scientific research and pharmaceutical development.

  • Disinfectant and Antiseptic: It is widely used as a disinfectant for surfaces and medical instruments, and as an antiseptic in skin cleansers and wound care products.[8][9]

  • Preservative: Its antimicrobial properties make it an effective preservative in a variety of pharmaceutical formulations, including eye drops, nasal sprays, and cosmetics, preventing microbial contamination and extending shelf life.[8][10]

  • Cationic Surfactant: In drug delivery research, its surfactant properties can be explored to enhance the solubility and permeability of poorly soluble drugs.[1]

  • Phase Transfer Agent: It can be used in organic synthesis as a phase transfer catalyst.[1]

Safety and Toxicity

While effective as an antimicrobial agent, this compound is not without safety concerns that must be considered in its handling and application.

Table 2: GHS Hazard and Precautionary Statements

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP260: Do not breathe dust/fume/gas/mist/vapors/spray
H312: Harmful in contact with skinP264: Wash skin thoroughly after handling
H314: Causes severe skin burns and eye damageP270: Do not eat, drink or smoke when using this product
H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment
P280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310: Immediately call a POISON CENTER or doctor/physician.

Data compiled from multiple sources.[1][4][6][11][12]

Prolonged or high-concentration exposure can cause skin and eye irritation. In pharmaceutical formulations, particularly ophthalmic solutions, the concentration of this compound must be carefully controlled, as higher concentrations can be caustic to the corneal endothelium.[1]

Conclusion

This compound (CAS 8001-54-5) is a powerful and widely used cationic surfactant and antimicrobial agent. Its efficacy stems from its ability to disrupt microbial cell membranes. A thorough understanding of its chemical and physical properties, mechanism of action, and safety profile is essential for its effective and safe use in research, drug development, and various industrial applications. The experimental protocols provided herein offer a starting point for researchers working with this compound.

References

The Antimicrobial Spectrum of Benzododecinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzododecinium chloride, the C12 alkyl chain derivative of the broader benzalkonium chloride (BAC) family, is a potent cationic surfactant and quaternary ammonium (B1175870) compound with a well-established history as a biocide. Its broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses has led to its widespread use in disinfectants, antiseptics, and preservatives. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and an overview of its mechanism of action.

Introduction

This compound (N-benzyl-N,N-dimethyldodecan-1-aminium chloride) is a key member of the quaternary ammonium compound (QAC) family of disinfectants. Its amphiphilic nature, possessing both a hydrophobic C12 alkyl chain and a hydrophilic cationic head, allows it to effectively interact with and disrupt microbial cell membranes. This guide focuses specifically on the antimicrobial properties of the C12 derivative, which is known for its high biocidal activity. Understanding the quantitative antimicrobial spectrum and the methodologies used to determine it is crucial for the effective formulation and application of this compound in research, pharmaceutical, and clinical settings.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of microbial cell membranes.[1][2] This process involves several key steps:

  • Adsorption and Electrostatic Interaction: The positively charged cationic head of the this compound molecule is attracted to the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins.

  • Hydrophobic Interaction and Membrane Penetration: The hydrophobic C12 alkyl tail penetrates the lipid bilayer of the cell membrane.

  • Membrane Disruption: This penetration disrupts the integrity of the membrane, leading to the leakage of essential intracellular components like ions, metabolites, and nucleic acids.

  • Enzyme Inactivation: this compound can also inactivate critical membrane-bound enzymes, further disrupting cellular processes.

  • Cell Lysis and Death: The cumulative damage to the cell membrane ultimately leads to cell lysis and death.

This multi-targeted attack on the cell membrane makes the development of resistance more challenging for microorganisms compared to antibiotics with specific intracellular targets.

Benzododecinium_Chloride_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space BDC This compound Membrane Lipid Bilayer BDC->Membrane Adsorption & Interaction Proteins Membrane Proteins BDC->Proteins Inactivation Membrane->Proteins Disruption Contents Intracellular Components (Ions, Metabolites) Membrane->Contents Leakage Lysis Cell Lysis and Death Contents->Lysis

Caption: Mechanism of action of this compound against microbial cells.

Antimicrobial Spectrum: Quantitative Data

The efficacy of this compound varies depending on the target microorganism, the concentration of the active ingredient, and the presence of interfering substances. The following tables summarize the available quantitative data on its bactericidal, fungicidal, and virucidal activity. It is important to note that many studies use Benzalkonium chloride (BAC), which is a mixture of alkylbenzyldimethylammonium chlorides (C12, C14, C16). Where specified, data for the C12 derivative (this compound) is presented.

Antibacterial Activity

This compound is highly effective against a broad range of Gram-positive and Gram-negative bacteria. Gram-positive bacteria are generally more susceptible.[3]

BacteriumTest MethodMIC (mg/L)MBC (mg/L)Reference
Staphylococcus aureusTube Dilution4045[3]
Staphylococcus aureus (Parent Strain)Tube Dilution10-[4]
Listeria monocytogenesTube Dilution3035[3]
Bacillus cereusTube Dilution140160[3]
Streptococcus agalactiae (Clinical Isolates)Broth MacrodilutionMIC90 = 3.120.78 - 12.50[5]
Escherichia coliTube Dilution4045[3]
Escherichia coli (Parent Strain)Tube Dilution5-[4]
Salmonella typhimuriumTube Dilution80100[3]
Pseudomonas aeruginosaTube Dilution6080[3]
Pseudomonas aeruginosa (Parent Strain)Tube Dilution24-[4]
Acinetobacter baumannii (Parent Strain)Tube Dilution26.66-[4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activity

This compound demonstrates significant activity against yeasts and molds, although higher concentrations may be required compared to its bactericidal effects.

FungusTest MethodMIC (mg/L)MFC (mg/L)Reference
Candida albicansBroth Microdilution0.25 - 8-
Candida kruseiSuspension TestFungicidal at 0.5%-[6]
Candida parapsilosisSuspension TestFungicidal at 0.5%-[6]
Aspergillus ochraceusSuspension TestIneffective at 0.5%-[6]
Microsporum gallinaeBroth Microdilution1.5631.563
Hyaline Fungi (various)Broth Microdilution≤ 16-[7]
Dematiaceous Fungi (various)Broth Microdilution8 - 16-[7]
Alternaria sp.Broth Microdilution< 32-[7]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Virucidal Activity

This compound is particularly effective against enveloped viruses due to its ability to disrupt the lipid envelope. Its efficacy against non-enveloped viruses is more variable.[1][2]

VirusVirus TypeConcentrationLog ReductionReference
Herpes Simplex Virus Type 1 (HSV-1)Enveloped-Effective[1]
Human Immunodeficiency Virus Type 1 (HIV-1)Enveloped-Effective[1]
Human CoronavirusEnveloped-Ineffective[1]
SARS-CoV-2Enveloped-Effective[8]
Influenza AEnveloped-Effective[9]
Adenovirus Type 3, 5, 7a, 19/64, 37Non-enveloped0.1%≥ 3
Adenovirus Type 4, 8Non-enveloped0.1%> 1 but < 3
CoxsackievirusNon-enveloped-Active[1]

Experimental Protocols

The following sections provide detailed methodologies for determining the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Bacteria (Broth Microdilution Method)

This protocol is a generalized procedure based on established methods for determining the MIC and MBC of antimicrobial agents.

MIC_MBC_Protocol cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_BDC Prepare Serial Dilutions of This compound Start->Prep_BDC Inoculate Inoculate Microtiter Plate Wells Prep_Inoculum->Inoculate Prep_BDC->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Plate Plate Aliquots from Clear Wells onto Agar (B569324) Read_MIC->Plate Incubate_Agar Incubate Agar Plates at 37°C for 24h Plate->Incubate_Agar Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Spectrophotometer

  • Incubator

  • Sterile agar plates

Procedure:

  • Inoculum Preparation: a. Select several colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4] d. Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions: a. Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate. b. Add 100 µL of a working stock solution of this compound (at twice the highest desired final concentration) to the first well. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: a. Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. b. Include a growth control well containing MHB and the bacterial inoculum but no this compound. c. Include a sterility control well containing only MHB.

  • Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[4]

  • MBC Determination: a. From each well that shows no visible growth (the MIC well and those with higher concentrations), plate a 10-100 µL aliquot onto a sterile agar plate. b. Incubate the agar plates at 37°C for 24 hours. c. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Determination of Antifungal Susceptibility (Based on CLSI M38-A2)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard for broth dilution antifungal susceptibility testing of filamentous fungi.

Materials:

  • This compound stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal culture (e.g., Aspergillus or Candida species)

  • Sterile saline with 0.05% Tween 80

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. For molds, harvest conidia from a culture grown on potato dextrose agar by flooding the plate with sterile saline containing Tween 80. For yeasts, grow the culture in a suitable broth. b. Adjust the turbidity of the fungal suspension with a spectrophotometer to achieve a specific optical density, which is then diluted to the final inoculum concentration as specified in the M38-A2 standard.[7]

  • Preparation of this compound Dilutions: a. Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate, as described for the bacterial MIC protocol.

  • Inoculation and Incubation: a. Inoculate each well with the prepared fungal inoculum. b. Include growth and sterility controls. c. Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.

Determination of Virucidal Efficacy (Based on ASTM E1053)

This protocol is a summary of the ASTM E1053 standard method for assessing the virucidal activity of chemicals on inanimate, nonporous surfaces.

Materials:

  • This compound solution at the desired test concentration

  • Viral stock with a known titer

  • Host cell line for viral propagation and titration

  • Sterile glass or stainless steel carriers

  • Appropriate cell culture medium

  • Neutralizing solution

  • Incubator

Procedure:

  • Carrier Preparation and Inoculation: a. Sterile carriers are inoculated with a known amount of the test virus and allowed to dry.

  • Disinfectant Application: a. The dried, virus-inoculated carriers are treated with the this compound solution for a specified contact time.

  • Neutralization and Virus Elution: a. After the contact time, the disinfectant is neutralized, and the remaining virus is eluted from the carrier.

  • Viral Titer Determination: a. The eluted virus is serially diluted and used to infect a susceptible host cell line. b. The viral titer is determined, often by a TCID50 (50% Tissue Culture Infective Dose) assay.

  • Log Reduction Calculation: a. The log reduction in viral titer is calculated by comparing the titer of the virus recovered from the treated carriers to that recovered from untreated control carriers. A ≥3-log reduction is typically considered effective.

Conclusion

This compound exhibits a broad and potent antimicrobial spectrum, with significant bactericidal, fungicidal, and virucidal properties. Its efficacy is particularly pronounced against Gram-positive bacteria and enveloped viruses. The quantitative data and standardized protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and antimicrobial research. A thorough understanding of its antimicrobial profile and the methods used for its evaluation is essential for harnessing its full potential in various applications, from surface disinfection to preservative use in pharmaceutical formulations. Further research focusing on the activity of this compound against a wider range of clinically relevant and resistant microbial strains will continue to be of high value.

References

In Vitro Toxicological Profile of Benzododecinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) compound, is a widely utilized cationic surfactant with potent antimicrobial properties. It is a key component of the broader category of benzalkonium chlorides (BACs), which are mixtures of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. As a preservative in ophthalmic solutions, nasal sprays, and a disinfectant in numerous consumer products, understanding its interaction with mammalian cells is of paramount importance for safety and efficacy assessments. This technical guide provides a comprehensive overview of the in vitro toxicological profile of benzododecinium chloride, focusing on its cytotoxic and genotoxic effects, and the underlying molecular mechanisms. The information is compiled from a range of scientific studies to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Cytotoxicity Profile

The primary cytotoxic action of this compound is the disruption of cell membrane integrity, a characteristic of its surfactant nature.[1] This initial insult can lead to a cascade of cellular events, culminating in either necrosis or apoptosis, depending on the concentration and exposure time.[2]

Quantitative Cytotoxicity Data

The following tables summarize key quantitative data from various in vitro studies on the cytotoxicity of benzalkonium chloride, with a focus on findings relevant to this compound (C12 alkyl chain).

Cell LineAssayConcentration / IC50Exposure TimeKey FindingsReference
Human Lung Epithelial (H358) CellsMTT AssayIC50: 7.1 µg/mL30 minRapid decrease in cell viability at higher concentrations.[3]
Human Lung Epithelial (H358) CellsMTT AssayIC50: 1.5 µg/mL24 hSignificant cell death (>80%) at concentrations >4 µg/mL.[3]
Human Alveolar Epithelial (A549) CellsCell Viability AssaySignificant cytotoxicity at 1-10 µg/mL24 hCo-exposure with triethylene glycol (TEG) aggravated cell damage.[4][5]
Human Corneal Epithelial (HCE) CellsWST-1 AssaySignificant toxicity at 0.01%30 minBrilliant Blue G showed a protective effect, increasing cell survival.[6]
Chang Conjunctival CellsMTT AssayDose-dependent decrease in viability10 min (followed by recovery)Significant decrease in viability at concentrations of 0.005% and higher.[2]
Mechanisms of Cytotoxicity

Cell Membrane Disruption: As a cationic surfactant, this compound's positively charged nitrogen atom interacts with the negatively charged components of the cell membrane.[1][7] The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of intracellular components.[1]

Induction of Apoptosis and Necrosis: At lower concentrations, this compound is known to induce apoptosis (programmed cell death).[2][3] Studies have shown the involvement of mitochondrial pathways, characterized by mitochondrial depolarization and the altered expression of pro- and anti-apoptotic proteins.[8] At higher concentrations, the primary mode of cell death shifts to necrosis due to extensive membrane damage.[2]

Oxidative Stress: Exposure to this compound has been shown to induce the production of reactive oxygen species (ROS) and reduce glutathione (B108866) (GSH) levels in human alveolar epithelial cells, indicating the induction of oxidative stress.[4][5] This oxidative imbalance can contribute to cellular damage and the initiation of apoptotic pathways.

Genotoxicity Profile

The genotoxic potential of this compound has been investigated in several in vitro systems, with some conflicting results.

Quantitative Genotoxicity Data
Cell LineAssayConcentration RangeKey FindingsReference
Human Respiratory Epithelial (BEAS-2B) CellsComet Assay (Single-Cell Gel Electrophoresis)0.002% to 0.05%Dose-dependent increase in DNA damage (tail moment), with a maximum at 0.02%.[9]
Human LymphocytesMicronucleus Assay0.04 mg/L to 9 mg/LNo significant increase in micronucleus formation.[10]
3D Cultured HepG2 CellsComet AssayNot specifiedDid not induce gene damage in the presence or absence of metabolic activation.[11]

Signaling Pathways

The in vitro toxicity of this compound involves the activation of specific signaling pathways, primarily leading to apoptosis and cellular stress responses.

Apoptotic Signaling Pathway:

BAC This compound Membrane Cell Membrane Disruption BAC->Membrane Mitochondria Mitochondrial Depolarization Membrane->Mitochondria Bax Increased Bax Mitochondria->Bax Bcl2 Decreased Bcl-2 Mitochondria->Bcl2 Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Integrated Stress Response: Studies on neurospheres have indicated that benzalkonium chlorides can activate the integrated stress response, a cellular signaling network that is triggered by various stress conditions.[12] This response can lead to the inhibition of cell proliferation and the induction of apoptosis.[12]

Experimental Protocols

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control. Cells are incubated for a specified duration (e.g., 30 minutes, 24 hours).[3]

  • MTT Addition: The treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Leakage Assay:

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Performed as described for the MTT assay.[13]

  • Sample Collection: Following the treatment period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is incubated with an LDH assay reagent mixture, which typically includes lactate, NAD+, and a tetrazolium salt. The LDH in the sample catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells.

Genotoxicity Assays

Comet Assay (Single-Cell Gel Electrophoresis):

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Cells are exposed to this compound for a defined period.[9]

  • Cell Embedding: The treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Electrophoresis is performed at a low voltage in the alkaline buffer. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green), and the comets are visualized and analyzed using fluorescence microscopy and specialized software. The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment.[9]

Experimental Workflow for In Vitro Cytotoxicity and Genotoxicity Testing:

cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., H358, A549, BEAS-2B) Treatment Cell Treatment (Varying Concentrations & Durations) CellCulture->Treatment BAC_Prep This compound Preparation (Serial Dilutions) BAC_Prep->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assays (Comet, Micronucleus) Treatment->Genotoxicity DataCyt IC50 Calculation, Cell Viability % Cytotoxicity->DataCyt DataGen DNA Damage Quantification, Micronuclei Scoring Genotoxicity->DataGen

Caption: Generalized workflow for in vitro cytotoxicity and genotoxicity testing.

Conclusion

The in vitro toxicological profile of this compound is characterized by a concentration- and time-dependent cytotoxicity, primarily initiated by cell membrane disruption. This leads to either apoptosis at lower concentrations, mediated by mitochondrial pathways, or necrosis at higher concentrations. The induction of oxidative stress is also a key mechanism of its cellular toxicity. While some studies indicate a potential for DNA damage, particularly at higher concentrations, other studies using different systems have not found significant genotoxic effects. This highlights the importance of using a battery of tests and relevant cell models to fully characterize the toxicological profile of this widely used compound. For drug development professionals, these findings underscore the need for careful formulation and concentration selection to balance antimicrobial efficacy with cellular safety.

References

Benzododecinium Chloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Benzododecinium Chloride (also widely known as Benzalkonium Chloride or BAC), a versatile cationic surfactant, for its application in scientific research and drug development. It covers its fundamental properties, mechanism of action, key quantitative data, and relevant experimental methodologies.

Core Concepts and Properties

This compound is a quaternary ammonium (B1175870) compound classified as a cationic surfactant.[1] Its structure consists of a positively charged nitrogen atom bonded to a benzyl (B1604629) group, two methyl groups, and a long dodecyl (C12) alkyl chain.[2][3] This amphiphilic nature—a hydrophilic cationic head and a hydrophobic alkyl tail—governs its behavior in aqueous solutions and its potent biological activity.[4]

Primarily, it is utilized as a biocide, antiseptic, disinfectant, and preservative in a wide array of pharmaceutical and consumer products, including ophthalmic and nasal preparations.[1][2][5] In research, its surfactant properties are leveraged for applications ranging from drug delivery to the development of novel biomaterials.[6][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name benzyl-dodecyl-dimethylazanium chloride[2]
Synonyms Benzalkonium chloride (BAC/BKC), Lauralkonium chloride[1][8]
CAS Number 139-07-1[2][8]
Molecular Formula C21H38ClN[2][9]
Molecular Weight ~339.99 g/mol [2][8]
Appearance White or yellow powder/gelatinous lumps; solutions are colorless to pale yellow.[1]
Solubility Very soluble in water; Soluble in DMSO.[1][8]

Mechanism of Action as a Cationic Surfactant

The primary mechanism of action for this compound is the disruption of microbial cell membranes.[4][10] This process is driven by its cationic and amphiphilic structure.

  • Electrostatic Attraction : The positively charged quaternary ammonium head group is attracted to the negatively charged components of microbial cell surfaces, such as phospholipids (B1166683) and proteins.[4]

  • Membrane Intercalation : The hydrophobic dodecyl tail embeds into the lipid bilayer of the cell membrane.[4][10]

  • Disruption of Integrity : This intercalation disrupts intermolecular interactions within the membrane, compromising its fluidity and integrity.[1][11]

  • Leakage and Lysis : The compromised membrane loses its ability to regulate permeability, leading to the leakage of essential cytoplasmic contents like ions, ATP, and nucleic acids, ultimately resulting in cell lysis and death.[1][4]

Beyond membrane disruption, at sufficient concentrations, it can also inactivate essential enzymes and denature cellular proteins.[4]

cluster_0 Mechanism of Antimicrobial Action A Cationic Head of BZC C Electrostatic Attraction A->C B Negatively Charged Microbial Membrane B->C D Hydrophobic Tail Intercalates into Lipid Bilayer C->D Initiates Binding E Membrane Disruption & Increased Permeability D->E F Leakage of Cytoplasmic Contents (Ions, ATP, etc.) E->F G Cell Lysis and Death F->G

Caption: Antimicrobial mechanism of this compound.

Quantitative Data for Research Applications

Surfactant Properties: Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers self-assemble into micelles. This is a critical parameter for applications in drug solubilization and formulation. The CMC is highly dependent on the solvent, temperature, and presence of electrolytes.[12][13]

cluster_0 Below CMC cluster_1 Above CMC a1 a2 a3 a4 a5 b1 a5->b1 [Concentration] > CMC c1 c2

Caption: Monomer-to-micelle transition above the CMC.

Table 2: Reported Critical Micelle Concentration (CMC) Values for Benzalkonium Chloride

Solvent/ConditionCMC ValueMethodReference
In Phosphate-Buffered Saline (PBS)0.02%Not specified[14][15]
In 2.4% Sodium Hypochlorite (B82951)0.008%Surface Energy Measurement[16][17]
Aqueous Solution (25°C)Varies (temp dependent)Conductivity, Surface Tension[13]
Aqueous Solution (25°C)~0.015 mol kg⁻¹ (~0.51%)Conductivity, Refractive Index[18]

Note: The addition of electrolytes like NaCl or MgSO4 significantly decreases the CMC.[12][13]

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The C12 (dodecyl) and C14 (myristyl) alkyl chain derivatives show the greatest biocidal activity.[1]

Table 3: Reported Antimicrobial Activity and Cytotoxicity of Benzalkonium Chloride

Organism/Cell LineEndpointConcentration/ValueReference
Gram-positive bacteriaGeneral SusceptibilityMore susceptible than Gram-negative[1]
Gram-negative bacteriaGeneral SusceptibilityLess susceptible than Gram-positive[1]
Human Lung Epithelial (A549) cellsIC504.5 to 19 mg/mL[19]
Human Lung Epithelial (Calu-3) cellsIC503.6 to 6.7 mg/mL[19]
Human Respiratory Epithelial (BEAS-2B) cellsCytotoxicityNearly 100% cell death at 0.01%[14][15]
Human Corneal Epithelial (HCE) cellsCytotoxicitySignificant toxicity at 0.01%[20]

Experimental Protocols and Methodologies

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micellization.

Method 1: Surface Tensiometry

  • Preparation : Prepare a series of this compound solutions in the desired solvent (e.g., deionized water, PBS) with concentrations spanning the expected CMC.

  • Measurement : Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Analysis : Plot surface tension as a function of the logarithm of the surfactant concentration. The plot will show two linear regions. The concentration at the intersection of these lines is the CMC.

Method 2: Conductivity Measurement

  • Preparation : Prepare a series of solutions as described above.

  • Measurement : Measure the specific conductivity of each solution using a calibrated conductivity meter.

  • Analysis : Plot the specific conductivity against the surfactant concentration. Two lines with different slopes will be observed. The concentration at the point of their intersection corresponds to the CMC.[13]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol, adapted from CLSI standards, determines the MIC of this compound.

  • Stock Solution : Prepare a sterile, concentrated stock solution of this compound in an appropriate solvent (e.g., water).

  • Inoculum Preparation : Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in sterile broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth to achieve the desired final concentration range.

  • Inoculation : Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation : Incubate the plate at the optimal temperature (e.g., 37°C) for 18-24 hours.

  • Reading : The MIC is the lowest concentration of this compound in which no visible growth is observed.

Cytotoxicity Assessment (MTT Assay)

The MTT assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed mammalian cells (e.g., A549, HCE) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 2, 24, or 48 hours).[14][21]

  • MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement : Read the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Analysis : Calculate cell viability as a percentage relative to untreated control cells. Plot viability against concentration to determine the IC50 value.

cluster_0 Workflow for Cytotoxicity Assessment (MTT Assay) A Seed Cells in 96-Well Plate B Overnight Incubation (Adherence) A->B C Treat Cells with This compound (Varying Concentrations) B->C D Incubate for Exposure Period (2-48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: General experimental workflow for an MTT cytotoxicity assay.

Applications in Drug Development and Research

Drug Delivery Systems

This compound's properties as a cationic surfactant make it a candidate for formulating drug delivery systems, particularly nanoparticles and liposomes.[7] It can act as:

  • A Stabilizing Agent : The positive charge can impart colloidal stability to nanoparticle suspensions through electrostatic repulsion, preventing aggregation.

  • A Permeation Enhancer : It can disrupt epithelial barriers, such as the cornea, to increase the penetration of co-administered drugs.[1]

  • An Active Ingredient Carrier : It can be incorporated into formulations where its own antimicrobial properties are desired alongside a primary therapeutic agent.[22]

Development of Antimicrobial Materials

Due to its potent biocidal activity, this compound is incorporated into materials to render them antimicrobial. In a recent study, it was added to adlay millet starch films to create biodegradable food packaging with improved mechanical properties, water resistance, and antimicrobial activity.[6]

cluster_0 Nanoparticle Formulation Workflow A Select Core Material & Active Drug B Prepare Aqueous Phase with BZC (Stabilizer) A->B C Prepare Organic Phase (if applicable) A->C D Mix Phases & Induce Nanoprecipitation / Emulsification B->D C->D E Solvent Evaporation & Particle Formation D->E F Purification (e.g., Dialysis, Centrifugation) E->F G Characterization (Size, Zeta Potential, Drug Load) F->G H Functional Assays (Drug Release, Efficacy) G->H

Caption: Workflow for using BZC in nanoparticle drug delivery.

Conclusion

This compound is a well-characterized cationic surfactant with potent antimicrobial properties. Its utility in research extends from fundamental studies of surfactant behavior and cytotoxicity to applied sciences like the formulation of drug delivery systems and the development of advanced antimicrobial materials. This guide provides the foundational data and methodologies to support its effective and informed use in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Bacterial Biofilm Disruption using Benzododecinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encapsulated within a self-produced matrix of extracellular polymeric substances (EPS), which adheres to surfaces and protects the embedded bacteria from external threats. Benzododecinium chloride (BDC), also known as Benzalkonium chloride (BAC), is a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial activity. Its cationic surfactant properties enable it to disrupt bacterial cell membranes, leading to cell lysis and death.[1] This document provides detailed protocols for the use of this compound in disrupting bacterial biofilms, methods for quantifying its efficacy, and an overview of the signaling pathways involved.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of the bacterial cell membrane. As a cationic surfactant, the positively charged quaternary ammonium head of the BDC molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins.[2] This interaction leads to the disorganization of the membrane, increasing its permeability and causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately resulting in cell death.[1][2]

Beyond direct membrane damage, evidence suggests that exposure to quaternary ammonium compounds like BDC can influence bacterial signaling pathways that regulate biofilm formation. One such critical pathway is the bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) signaling network.[3][4] Elevated intracellular levels of c-di-GMP are generally associated with a sessile, biofilm-forming lifestyle, while lower levels promote motility.[2][5][6][7] While the exact interaction is still under investigation, exposure to substances like BDC may alter the cellular activities that modulate c-di-GMP levels, thereby influencing the bacteria's ability to form and maintain biofilms.

Data Presentation

The following tables summarize the efficacy of this compound against various bacterial biofilms based on data from multiple studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound (BDC)

BacteriumPlanktonic MICBiofilm MBECContact TimeReference
Pseudomonas aeruginosa0.14 g/mLNot specified24 hours[8][9]
Pseudomonas aeruginosa350 ppm>900 ppm5 minutes[10]
Pseudomonas aeruginosa350 ppm800 ppm15 minutes[10]
Pseudomonas aeruginosa350 ppm600 ppm30 minutes[10]
Pseudomonas aeruginosa350 ppm450 ppm60 minutes[10]
Staphylococcus aureus0.2 g/mLNot specified24 hours[8][9]
Staphylococcus aureus5 mg/LNot specifiedNot specified[11]
Enterobacter spp.0.18 g/mLNot specified24 hours[8][9]
Acinetobacter spp.0.17 g/mLNot specified24 hours[8][9]
Escherichia coli0.047 w/v%Not specified24 hours[12]
Salmonella spp.0.03 w/v%Not specified24 hours[12]
Streptococcus agalactiae0.125 w/v%Not specified24 hours[12]

Table 2: Quantitative Biofilm Inhibition and Disruption by this compound (BDC)

BacteriumBDC ConcentrationEffectReference
Staphylococcus aureus100 mg/L (5% IUC)0.67 ± 0.08 log10 reduction in biofilm CFU (10 min)[13]
Staphylococcus aureus200 mg/L (10% IUC)0.86 ± 0.07 log10 reduction in biofilm CFU (10 min)[13]
Staphylococcus aureus100 mg/L (5% IUC)3.88 ± 0.14 log10 reduction in biofilm CFU (60 min)[13]
Staphylococcus aureus200 mg/L (10% IUC)4.69 ± 0.12 log10 reduction in biofilm CFU (60 min)[13]
Staphylococcus aureus, Salmonella Typhimurium, Listeria monocytogenes0.05% and 0.2%Up to 3.12 log10 CFU/cm² reduction and up to ~64% reduction in total biomass[14]
Escherichia coli50 mg/L2.4-fold inhibition of biofilm formation at 37°C[15][16]
Pseudomonas putida50 mg/L1.8-fold inhibition of biofilm formation at 37°C[15][16]
Staphylococcus epidermidis50 mg/L1.6-fold inhibition of biofilm formation at 37°C[15][16]
Staphylococcus aureus125 mg/LRemoval of biofilm matrix in 21 out of 23 strains[17]

Experimental Protocols

Protocol 1: Quantification of Biofilm Inhibition using the Crystal Violet Assay

This protocol is used to determine the ability of this compound to inhibit the formation of bacterial biofilms.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound (BDC) stock solution

  • Sterile phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695) or 30% Acetic Acid

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in the appropriate broth medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh broth.

  • Plate Setup: Add 100 µL of the bacterial inoculum to each well of a 96-well microtiter plate.

  • Addition of BDC: Add 100 µL of twofold serial dilutions of BDC in the same broth to the wells, resulting in a final volume of 200 µL per well. Include positive control wells (bacteria with broth only) and negative control wells (broth only).

  • Incubation: Cover the plate and incubate statically for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).

  • Washing: Gently decant the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the Crystal Violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Destaining: Air dry the plate completely. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the destaining solution to a new flat-bottom plate and measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial culture in appropriate broth medium

  • This compound (BDC) stock solution

  • Sterile phosphate-buffered saline (PBS)

  • Fresh sterile broth medium

  • Microplate reader

Procedure:

  • Biofilm Formation: Add 200 µL of a standardized bacterial inoculum to each well of a 96-well plate. Incubate for 24-48 hours at the optimal growth temperature to allow for robust biofilm formation.

  • Washing: Decant the planktonic culture and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • BDC Treatment: Add 200 µL of serial twofold dilutions of BDC in fresh broth to the wells containing the pre-formed biofilms. Include a positive control (broth only) and a negative control (broth with the highest concentration of BDC, no bacteria).

  • Incubation: Incubate the plate for a specified contact time (e.g., 5, 15, 30, 60 minutes, or 24 hours) at the appropriate temperature.

  • Removal of BDC and Recovery: After the treatment period, carefully remove the BDC-containing medium and wash the wells twice with sterile PBS. Add 200 µL of fresh, sterile broth to each well.

  • Incubation for Regrowth: Incubate the plate for a further 24 hours to allow for the regrowth of any surviving bacteria within the biofilm.

  • MBEC Determination: The MBEC is defined as the lowest concentration of BDC at which no bacterial regrowth is observed (i.e., no turbidity) after the 24-hour recovery period. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway: c-di-GMP Regulation of Biofilm Formation

c_di_GMP_Signaling cluster_planktonic Planktonic State cluster_biofilm Biofilm State Low c-di-GMP Low c-di-GMP Motility Motility Low c-di-GMP->Motility Promotes PDEs Phosphodiesterases (PDEs) (e.g., PvrR) High c-di-GMP High c-di-GMP Attachment Attachment High c-di-GMP->Attachment Initiates High c-di-GMP->PDEs EPS_Production EPS Production Attachment->EPS_Production Leads to Maturation Maturation EPS_Production->Maturation Contributes to DGCs Diguanylate Cyclases (DGCs) (e.g., WspR, SadC) DGCs->High c-di-GMP Synthesize pGpG pGpG PDEs->pGpG Degrade to GTP GTP GTP->DGCs Environmental_Cues Environmental Cues (Surface contact, Stress) Environmental_Cues->DGCs Activate BDC Benzododecinium Chloride Cell Membrane Cell Membrane BDC->Cell Membrane Disrupts Cell Membrane->DGCs May influence activity Cell Membrane->PDEs May influence activity

Caption: c-di-GMP signaling in bacterial biofilm formation.

Experimental Workflow: Biofilm Disruption Assay

Biofilm_Disruption_Workflow cluster_preparation Preparation cluster_inhibition_assay Biofilm Inhibition Assay cluster_eradication_assay Biofilm Eradication Assay (MBEC) A Prepare Bacterial Inoculum C1 Inoculate 96-well plate A->C1 C2 Inoculate 96-well plate and form biofilm (24-48h) A->C2 B Prepare Serial Dilutions of BDC D1 Add BDC dilutions B->D1 D2 Wash and treat with BDC B->D2 C1->D1 E1 Incubate (24-48h) D1->E1 F1 Wash and Stain (Crystal Violet) E1->F1 G1 Quantify Absorbance F1->G1 C2->D2 E2 Incubate (Contact Time) D2->E2 F2 Wash and add fresh media E2->F2 G2 Incubate for regrowth (24h) F2->G2 H2 Determine MBEC (visual/OD) G2->H2

Caption: Workflow for biofilm inhibition and eradication assays.

References

Benzododecinium Chloride as a Preservative in Ophthalmic Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium chloride (BDC), a key component of the widely used preservative Benzalkonium Chloride (BAK), is a quaternary ammonium (B1175870) compound employed in numerous ophthalmic solutions to ensure sterility in multi-dose containers.[1] As a cationic surfactant, it possesses a broad spectrum of antimicrobial activity. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of essential cellular contents and subsequent cell death.[2][3] While highly effective, the use of BDC is a balance between antimicrobial efficacy and potential ocular surface toxicity. These application notes provide a summary of its efficacy and safety profile, alongside detailed protocols for its evaluation.

Application Notes

Mechanism of Action

This compound, as a cationic detergent, interacts with the negatively charged phospholipids (B1166683) and proteins within the microbial cell membrane. This interaction disrupts the membrane's integrity, increases permeability, and causes the leakage of vital intracellular components like ions and enzymes, ultimately resulting in cell lysis.[2][3] At a cellular level in ocular tissues, BDC has been shown to induce dose-dependent effects ranging from growth arrest at low concentrations to apoptosis and necrosis at higher concentrations.[4] This toxicity is linked to mitochondrial dysfunction, oxidative stress, and the induction of inflammatory pathways.[1][2]

Antimicrobial Efficacy

The effectiveness of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against a range of relevant ocular pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data is often reported for Benzalkonium Chloride (BAK), which is a mixture of alkylbenzyldimethylammonium chlorides where the alkyl chain length varies (C12, C14, C16). This compound specifically refers to the C12 homologue.

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Benzalkonium Chloride (BAK)

Microorganism Type MIC Range (µg/mL) Reference
Staphylococcus aureus Gram-positive Bacteria < 12.5 [5]
Staphylococcus epidermidis Gram-positive Bacteria < 12.5 [5]
Pseudomonas aeruginosa Gram-negative Bacteria > 200 [5]
Fusarium spp. Filamentous Fungi 16 - 32 (MIC₅₀ - MIC₉₀) [6]

| Aspergillus spp. | Filamentous Fungi | 32 (MIC₅₀ & MIC₉₀) |[6] |

Note: The efficacy against Gram-negative bacteria like P. aeruginosa can be lower. Formulations often require higher concentrations or additional excipients to meet preservative efficacy standards for these organisms.

Safety and Toxicology Profile

The primary concern with BDC in ophthalmic solutions is its potential for ocular surface toxicity, particularly with long-term use. Effects can include disruption of the corneal epithelial barrier, apoptosis of corneal and conjunctival cells, and inflammation.[7][8] Cytotoxicity is typically assessed using in vitro models with human corneal epithelial cells (HCE-T).

Table 2: Summary of In Vitro Cytotoxicity Data for Benzalkonium Chloride (BAK)

Assay Type Cell Line Endpoint IC₅₀ / Effect Concentration Reference
Mitochondrial Function Human Corneal Epithelial Cells ATP Synthesis Inhibition 5.3 µM (~1.9 µg/mL) [1]
Mitochondrial Function Human Corneal Epithelial Cells O₂ Consumption Inhibition 10.9 µM (~3.9 µg/mL) [1]
Cell Viability Osteosarcoma Cybrid Cells Cytotoxicity 22.8 µM (~8.1 µg/mL) [1]
MTT Assay 3D Human Corneal Epithelium Reduced Cell Viability Significant toxicity at ≥0.005% [9]

| Apoptosis Induction | Human Conjunctival Cells | Cell Growth Arrest / Apoptosis | 0.0001% - 0.001% |[4] |

Experimental Protocols

Protocol 1: Antimicrobial Effectiveness Test (AET)

This protocol is a generalized procedure based on the USP General Chapter <51> guidelines to evaluate the performance of a preservative in a given formulation.

1. Objective: To determine the effectiveness of this compound in an ophthalmic formulation to protect it from microbial contamination.

2. Materials:

  • Test product containing this compound.

  • Standardized microbial cultures (ATCC strains):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Soybean-Casein Digest Agar (B569324) (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile saline solution

  • Appropriate neutralizing broth (e.g., Tryptone-Azolectin-Tween)

  • Sterile containers for the product.

3. Methodology:

  • Preparation of Inoculum: Culture each microorganism separately. Harvest bacterial cultures to create a suspension in sterile saline. For A. brasiliensis, grow on agar and harvest conidia. Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product: Dispense the test product into five separate, sterile containers. Inoculate each container with one of the five test microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume. The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation: Incubate the inoculated containers at 20-25°C for 28 days.

  • Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), withdraw a sample from each container.

  • Perform a plate count on each sample. It is crucial to use a validated neutralizing agent in the diluent or growth medium to inactivate the this compound, ensuring accurate recovery of viable organisms.

  • Incubate bacterial plates at 30-35°C for 3-5 days and fungal plates at 20-25°C for 5-7 days.

  • Data Analysis: Count the colonies and calculate the log reduction in viable microorganisms from the initial inoculated concentration at each time point.

4. Acceptance Criteria (USP <51> for Category 1 Ophthalmic Products):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of human corneal epithelial cells.

1. Objective: To quantify the dose-dependent cytotoxicity of this compound on a human corneal epithelial cell line (e.g., HCE-T).

2. Materials:

  • Human Corneal Epithelial (HCE-T) cell line.

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and growth factors).

  • This compound stock solution.

  • Sterile 96-well cell culture plates.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multi-well spectrophotometer (plate reader).

3. Methodology:

  • Cell Seeding: Seed HCE-T cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Preparation of Test Solutions: Prepare a serial dilution of this compound in serum-free culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the prepared test solutions (including a vehicle control and a positive control, e.g., Triton X-100).

  • Incubation: Incubate the plate for a clinically relevant exposure time (e.g., 15 minutes, 1 hour, or 24 hours).

  • MTT Addition: After the treatment period, add 10 µL of the MTT reagent to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability). Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: In Vitro Safety Assessment cluster_2 Phase 3: Formulation & Decision MIC Determine Minimum Inhibitory Concentration (MIC) AET Perform Antimicrobial Effectiveness Test (AET) MIC->AET Provides initial concentration range Cytotox Cytotoxicity Assay (e.g., MTT on HCE-T cells) AET->Cytotox Confirm effective concentration Formulate Optimize Preservative Concentration AET->Formulate Barrier Corneal Barrier Integrity Test Cytotox->Barrier Assess sub-lethal toxicity Barrier->Formulate Decision Proceed to In Vivo Studies Formulate->Decision Balance efficacy and safety

Caption: Workflow for evaluating a new ophthalmic preservative.

G cluster_membrane Cell Membrane Interaction cluster_mito Mitochondrial Pathway cluster_apoptosis Apoptosis Cascade BDC This compound (BDC) Membrane Disruption of Cell Membrane Integrity BDC->Membrane Mito Mitochondrial Dysfunction BDC->Mito Caspase Caspase Activation Membrane->Caspase ROS Increased Reactive Oxygen Species (ROS) Mito->ROS ATP Decreased ATP Production Mito->ATP ROS->Caspase DNA DNA Fragmentation Caspase->DNA Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis

Caption: BDC-induced cytotoxicity signaling pathway.

G Factors Formulation Factors pH of Solution Ionic Strength Other Excipients (e.g., EDTA, Buffers) Outcomes Key Outcomes Antimicrobial Efficacy Ocular Surface Safety Formulation Stability Factors:pH->Outcomes:Efficacy affects Factors:pH->Outcomes:Stability affects Factors:Ionic->Outcomes:Efficacy can modify Factors:Excipients->Outcomes:Efficacy synergy/antagonism Factors:Excipients->Outcomes:Safety can mitigate/ exacerbate toxicity BDC BDC Concentration BDC->Outcomes:Efficacy directly proportional BDC->Outcomes:Safety inversely proportional

Caption: Logical relationships in ophthalmic formulation.

References

Application Note: Quantification of Benzododecinium Chloride in Wastewater by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Benzododecinium chloride (a specific homolog of Benzalkonium chloride, BAC) in wastewater samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol includes a solid-phase extraction (SPE) procedure for sample pre-concentration and purification, followed by chromatographic separation and quantification. This method is crucial for environmental monitoring and assessing the efficacy of wastewater treatment processes in removing quaternary ammonium (B1175870) compounds.

Introduction

This compound, the C12 homolog of Benzalkonium chloride, is a widely used cationic surfactant with disinfectant and bactericidal properties.[1][2] Its extensive use in pharmaceutical, personal care, and industrial products leads to its presence in wastewater.[1][3] Due to potential negative impacts on wastewater treatment plant efficiency and aquatic ecosystems, monitoring its concentration in wastewater is essential.[1] High-Performance Liquid Chromatography (HPLC) offers a reliable and widely adopted technique for the analysis of such compounds.[1] This document provides a detailed protocol for the determination of this compound in wastewater, including sample preparation and method validation parameters.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in wastewater.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1000 mg/L stock solution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 mg/L to 100 mg/L.[1]

Sample Preparation (Solid-Phase Extraction)

The following protocol is adapted for the extraction and concentration of this compound from wastewater samples.[1]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile with 10% acetic acid, followed by 10 mL of ultrapure water with 10% acetic acid at a flow rate of 1 mL/min.[1]

  • Sample Loading: Pass 100 mL of the wastewater sample through the conditioned cartridge at a flow rate of 20 mL/min.[1]

  • Cartridge Washing: Wash the cartridge with 10 mL of ultrapure water containing 10% acetic acid at a flow rate of 5 mL/min to remove interferences.[1]

  • Elution: Elute the retained this compound from the cartridge with two 10 mL portions of a mixture of 90% acetonitrile (with 10% acetic acid) and 10% ultrapure water (with 10% acetic acid) at a flow rate of approximately 1 mL/min.[1]

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 1 mL of the mobile phase.[1]

  • Filtration: Filter the reconstituted sample through a 0.45 µm nylon filter before HPLC analysis.

HPLC-UV Method
  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) or equivalent.[1]

  • Mobile Phase: A mixture of acetonitrile and 0.2 M ammonium acetate solution (50:50, v/v).[1]

  • Elution Mode: Isocratic.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 262 nm.[1]

Quantitative Data Summary

The performance of the described HPLC method for the quantification of this compound (C12-BZCL) is summarized in the table below. The data is based on a validated method for benzalkonium chlorides in wastewater.[1]

ParameterC12-Benzododecinium Chloride
Linearity Range 1 - 100 mg/L
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 15 µg/L
Limit of Quantification (LOQ) 4.5 µg/L
Recovery after SPE 86.0 - 94.6 %
Intra-day Precision (RSD%) 1.4 - 2.3 %
Inter-day Precision (RSD%) 6.2 - 6.7 %

Discussion

The presented HPLC method provides a reliable and sensitive approach for the quantification of this compound in complex wastewater matrices. The sample preparation step using solid-phase extraction is critical for removing interfering substances and concentrating the analyte to detectable levels.[1] The chromatographic conditions are optimized for the separation of cationic surfactants, allowing for accurate quantification.[1] The method validation data demonstrates excellent linearity, precision, and accuracy, making it suitable for routine environmental monitoring.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in wastewater. The combination of solid-phase extraction and HPLC-UV analysis offers a robust, sensitive, and accurate method for researchers, scientists, and professionals involved in environmental analysis and drug development.

References

Application Notes and Protocols: Benzododecinium Chloride for Protein Solubilization in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective protein solubilization is a critical first step in nearly all proteomic workflows, particularly when analyzing complex samples containing membrane proteins. Incomplete solubilization can lead to the underrepresentation or complete loss of certain protein classes, introducing significant bias in downstream analyses such as mass spectrometry. Detergents are essential reagents for disrupting cellular and organellar membranes and solubilizing individual proteins.

Benzododecinium (B84619) chloride, a cationic quaternary ammonium (B1175870) surfactant, presents an alternative to more commonly used anionic (e.g., SDS), non-ionic (e.g., Triton X-100), and zwitterionic (e.g., CHAPS) detergents. While cationic detergents are currently underrepresented in proteomics, their unique properties may offer advantages in specific applications, such as the selective solubilization of certain protein populations. This document provides an overview of the properties of benzododecinium chloride and a general protocol for its use in protein solubilization for proteomic studies.

Data Presentation: Comparison of Detergent Properties

The selection of a detergent for protein solubilization depends on a variety of factors, including its chemical nature, strength, and compatibility with downstream analytical techniques. The following table summarizes the key properties of different classes of detergents used in proteomics.

Detergent ClassExample(s)Charge at Neutral pHTypical UseDenaturing PotentialMS Compatibility
Cationic This compound , CTABPositiveProtein solubilization, particularly for specific applicationsStrongRequires removal
AnionicSDS, Sodium DeoxycholateNegativeStrong protein solubilization, SDS-PAGEStrongRequires removal
Non-ionicTriton X-100, NP-40, Tween 20NeutralMild protein extraction, maintaining protein complexesWeak to non-denaturingGenerally poor, requires removal
ZwitterionicCHAPS, ASB-14NeutralSolubilization for 2D-electrophoresis, mild extractionWeak to non-denaturingModerate, removal often recommended

Experimental Protocols

Protocol 1: General Protein Extraction and Solubilization using this compound

This protocol provides a general workflow for the solubilization of proteins from cultured cells using a lysis buffer containing this compound. Optimization of the detergent concentration and buffer components is recommended for specific cell types and downstream applications.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktail

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer. A general starting point is to use 500 µL of Lysis Buffer for a cell pellet from a 10 cm culture dish.

    • Incubate the mixture on ice for 30 minutes with occasional vortexing to facilitate lysis.

    • (Optional) For difficult-to-lyse cells or to ensure complete homogenization, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent sample heating and protein degradation.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate using a detergent-compatible protein assay, such as the BCA assay.

  • Sample Preparation for Downstream Analysis:

    • For applications sensitive to detergents, such as mass spectrometry, this compound must be removed. This can be achieved through methods like protein precipitation (e.g., acetone (B3395972) or TCA precipitation), dialysis, or the use of detergent removal spin columns.

    • For SDS-PAGE analysis, the lysate can be mixed directly with Laemmli sample buffer.

Protocol 2: Acetone Precipitation for Detergent Removal

This protocol describes a common method for removing detergents and concentrating proteins from a lysate prior to downstream analysis like mass spectrometry.

Materials:

  • Clarified protein lysate containing this compound

  • Acetone, pre-chilled to -20°C

  • Wash Buffer: 80% acetone in deionized water, pre-chilled to -20°C

  • Resuspension Buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0 or a buffer compatible with your downstream workflow)

  • Microcentrifuge

Procedure:

  • Protein Precipitation:

    • Add four volumes of pre-chilled acetone to the clarified protein lysate.

    • Vortex briefly and incubate at -20°C for at least 2 hours (overnight incubation can improve precipitation of low-abundance proteins).

  • Pelleting the Protein:

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

    • Carefully decant and discard the supernatant, being careful not to disturb the protein pellet.

  • Washing the Pellet:

    • Add 500 µL of pre-chilled Wash Buffer to the pellet.

    • Gently vortex and centrifuge at 15,000 x g for 5 minutes at 4°C.

    • Carefully decant and discard the supernatant. Repeat the wash step once more.

  • Drying the Pellet:

    • After the final wash, briefly air-dry the pellet to remove any residual acetone. Do not over-dry the pellet as it can make resuspension difficult.

  • Resuspension:

    • Resuspend the protein pellet in an appropriate volume of Resuspension Buffer. The choice of buffer will depend on the subsequent steps in your proteomic workflow (e.g., in-solution digestion for mass spectrometry).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_downstream Downstream Processing start Cell Pellet lysis Lysis with This compound Buffer start->lysis Resuspend clarification Centrifugation to Remove Debris lysis->clarification Incubate & Sonicate supernatant Solubilized Protein Lysate clarification->supernatant Collect Supernatant quantification Protein Quantification supernatant->quantification detergent_removal Detergent Removal (e.g., Precipitation) quantification->detergent_removal digestion Protein Digestion (e.g., Trypsin) detergent_removal->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

Caption: General workflow for protein solubilization using this compound.

detergent_removal_workflow start Protein Lysate in This compound precipitation Add Cold Acetone & Incubate at -20°C start->precipitation centrifugation1 Centrifuge to Pellet Protein precipitation->centrifugation1 wash Wash Pellet with 80% Acetone centrifugation1->wash centrifugation2 Centrifuge wash->centrifugation2 dry Air-Dry Pellet centrifugation2->dry resuspend Resuspend in MS-Compatible Buffer dry->resuspend

Caption: Acetone precipitation workflow for detergent removal.

Application of Benzododecinium Chloride in Viral Inactivation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium chloride, a quaternary ammonium (B1175870) compound commonly known as Benzalkonium chloride (BAC/BAK), is a cationic surfactant with broad-spectrum antimicrobial properties. It is a widely utilized active ingredient in disinfectants, antiseptics, and preservatives in pharmaceutical formulations, including ophthalmic, nasal, and topical preparations.[1][2][3] Its virucidal activity, particularly against enveloped viruses, has been the subject of numerous studies. These notes provide an overview of the applications of this compound in viral inactivation research, complete with experimental protocols and efficacy data.

The primary mechanism of viral inactivation by this compound involves the disruption of the viral envelope.[4][5][6] The positively charged cationic headgroup of the molecule interacts with the negatively charged phospholipids (B1166683) of the lipid bilayer, leading to increased membrane fluidity and the formation of hydrophilic gaps.[6] The hydrophobic alkyl chain further penetrates and destabilizes the membrane, ultimately causing solubilization of the envelope components into micelles and release of the nucleocapsid.[4][6] This mode of action makes it particularly effective against enveloped viruses such as Influenza virus, Herpes Simplex Virus (HSV), and coronaviruses.[7][8][9] Its efficacy against non-enveloped viruses is variable and often requires higher concentrations.[1][10]

Data Presentation: Virucidal Efficacy of this compound

The virucidal efficacy of this compound is dependent on several factors, including the virus type (enveloped vs. non-enveloped), the concentration of the compound, and the contact time. The following tables summarize quantitative data from various studies.

Table 1: Efficacy against Enveloped Viruses

VirusConcentration of this compoundContact TimeLog ReductionReference
SARS-CoV-2Not Specified5 minutes>4 (99.99%)[11]
Human Coronavirus 229E0.13% (in nanoemulsion)5 minutes>4 (99.99%)[11]
Human Coronavirus 229E0.13% (in nanoemulsion)8 hours (on skin)>4.7[12]
Human Coronavirus 229E0.13% (aqueous)8 hours (on skin)No detectable activity[12]
Influenza B0.13% (in nanoemulsion)5 minutes>4 (99.99%)[11]
Respiratory Syncytial Virus (RSV)0.13% (in nanoemulsion)5 minutes>4 (99.99%)[11]
Herpes Simplex Virus Type 1 (HSV-1)Not Specified< 10 minutesEffective Inactivation[8]
Human Immunodeficiency Virus Type 1 (HIV-1)Not Specified< 10 minutesEffective Inactivation[8]
Influenza, Measles, Canine Distemper, Rabies, Vaccinia, Semliki Forest, Feline Pneumonitis, Meningopneumonitis, Herpes SimplexNot Specified10 minutesInactivated[7][9]

Table 2: Efficacy against Non-Enveloped Viruses

VirusConcentration of this compoundContact TimeLog ReductionReference
Adenovirus 3 (Ad3)0.1%1 hour≥3 (Virucidal)[1][10]
Adenovirus 5 (Ad5)0.1%1 hour≥3 (Virucidal)[1][10]
Adenovirus 7a (Ad7a)0.1%1 hour≥3 (Virucidal)[1][10]
Adenovirus 19/64 (Ad19/64)0.1%1 hour≥3 (Virucidal)[1]
Adenovirus 37 (Ad37)0.1%1 hour≥3 (Virucidal)[1][10]
Adenovirus 4 (Ad4)0.1%1 hour>1 and <3[1][10]
Adenovirus 8 (Ad8)0.1%1 hour>1 and <3[1][10]
Adenovirus 5 (Ad5)0.01%1 hour>1[1]
Adenovirus 5 (Ad5)0.005%1 hour>1[1]
Adenovirus 5 (Ad5)0.003%1 hour>1[1]
Other Adenovirus Types0.01%1 hour≤0.53[1]
Human Coxsackie VirusNot Specified< 10 minutesActive[8]
Poliovirus, Encephalomyocarditis virusNot Specified10 minutesNot Inactivated[7][9]

Experimental Protocols

The following are generalized protocols for key experiments in viral inactivation studies using this compound. Researchers should adapt these protocols to their specific virus, cell lines, and laboratory conditions.

Protocol 1: Viral Titer Determination by Plaque Assay

This protocol is used to determine the concentration of infectious virus particles.

Materials:

  • Virus stock of known or unknown titer

  • Appropriate host cell line (e.g., Vero cells for HSV)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound solution at desired concentrations

  • Overlay medium (e.g., cell culture medium with 1% methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.

  • Virus Dilution: Prepare ten-fold serial dilutions of the virus stock in cell culture medium.

  • Infection: Remove the growth medium from the confluent cell monolayers and wash once with PBS. Inoculate each well with a small volume (e.g., 200 µL for a 6-well plate) of the virus dilutions.

  • Adsorption: Incubate the plates for 1 hour at 37°C in a CO2 incubator to allow for virus adsorption. Gently rock the plates every 15 minutes.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the overlay medium. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-10 days).

  • Fixation and Staining: Once plaques are visible, remove the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with the crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)

Protocol 2: Viral Inactivation Assay (Suspension Test)

This protocol assesses the direct inactivating activity of this compound on a viral suspension.

Materials:

  • High-titer virus stock

  • This compound solutions at various concentrations

  • Control solution (e.g., PBS or cell culture medium)

  • Neutralizing solution (if necessary, to stop the action of the disinfectant)

  • Cell culture medium for dilutions

  • Materials for viral titer determination (see Protocol 1)

Procedure:

  • Preparation: Prepare the desired concentrations of this compound in a suitable diluent.

  • Inactivation Reaction: In a sterile tube, mix a defined volume of the virus stock with a defined volume of the this compound solution (e.g., 9 parts disinfectant to 1 part virus suspension). Simultaneously, prepare a control by mixing the virus with the control solution.

  • Incubation: Incubate the mixtures for a predetermined contact time (e.g., 1, 5, 10, 60 minutes) at a specific temperature (e.g., room temperature or 33°C).[1]

  • Neutralization: After the contact time, immediately stop the reaction by adding a neutralizing solution or by performing a serial dilution in cell culture medium to reduce the concentration of the disinfectant to a non-virucidal level.

  • Viral Titer Determination: Determine the titer of the remaining infectious virus in both the treated and control samples using a plaque assay (Protocol 1) or a TCID50 assay.

  • Log Reduction Calculation: Calculate the log reduction in viral titer caused by the this compound treatment using the following formula: Log Reduction = Log10(Titer of control) - Log10(Titer of treated sample) A log reduction of ≥3 is generally considered to indicate virucidal activity.[1][10]

Protocol 3: Cytotoxicity Assay

This protocol is essential to determine the concentration of this compound that is toxic to the host cells used for viral titration, ensuring that any observed reduction in viral titer is due to inactivation and not cell death.

Materials:

  • Host cell line used for viral assays

  • Cell culture medium

  • This compound solutions at the same concentrations used in the inactivation assay

  • Cell viability assay kit (e.g., MTT, XTT, or trypan blue exclusion)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the growth medium and add fresh medium containing the various concentrations of this compound to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the same duration as the longest contact time in the viral inactivation assay.

  • Viability Assessment: After incubation, assess cell viability using a chosen method. For example, for an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The highest concentration of this compound that does not cause significant cytotoxicity should be used as the maximum concentration in the viral inactivation assay, or the results of the inactivation assay should be interpreted in light of the cytotoxicity data.

Visualizations

Mechanism of Action of this compound on Enveloped Viruses

G cluster_virus Enveloped Virus cluster_bdc This compound cluster_interaction Inactivation Process Virus Viral Nucleocapsid Envelope Lipid Envelope Interaction Disruption of Lipid Envelope Envelope->Interaction 2. Penetration and destabilization BDC BDC Molecules BDC->Envelope 1. Adsorption to a negatively charged envelope ReleasedNucleocapsid Released Nucleocapsid Interaction->ReleasedNucleocapsid 3. Envelope solubilization InactiveVirus Inactivated Virus ReleasedNucleocapsid->InactiveVirus 4. Loss of infectivity

Caption: Mechanism of this compound viral inactivation.

Experimental Workflow for Viral Inactivation Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results PrepVirus Prepare High-Titer Virus Stock Inactivation Viral Inactivation Assay PrepVirus->Inactivation PrepCells Culture Host Cell Line Cytotoxicity Cytotoxicity Assay PrepCells->Cytotoxicity Titer Determine Viral Titer (Plaque Assay/TCID50) PrepCells->Titer PrepBDC Prepare BDC Dilutions PrepBDC->Cytotoxicity PrepBDC->Inactivation Cytotoxicity->Inactivation Determine non-toxic concentration range Inactivation->Titer LogReduction Calculate Log Reduction Titer->LogReduction Efficacy Determine Virucidal Efficacy LogReduction->Efficacy

Caption: Workflow for assessing viral inactivation by this compound.

References

Application Notes and Protocols: Benzododecinium Chloride for Industrial Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium (B84619) chloride, also known as Benzalkonium chloride (BAC or BKC), is a quaternary ammonium (B1175870) compound (QAC) widely utilized as a cationic surfactant and a potent biocide in industrial water treatment applications.[1][2] Its broad-spectrum efficacy against a variety of microorganisms, including bacteria, algae, and fungi, makes it a critical component in controlling biofouling, slime formation, and microbiologically influenced corrosion (MIC) in systems such as cooling towers, swimming pools, and industrial process waters.[1][3][4] This document provides detailed application notes, quantitative efficacy data, and experimental protocols for the use of benzododecinium chloride as a biocide in industrial water treatment.

Mechanism of Action

This compound's biocidal activity stems from its cationic nature and amphiphilic structure. The positively charged nitrogen atom in the molecule electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[5] This initial binding is followed by the penetration of the hydrophobic alkyl chain into the lipid bilayer, leading to a disruption of membrane integrity.[5] This disruption increases membrane permeability, causing the leakage of essential intracellular components like ions, nucleotides, and enzymes, ultimately resulting in cell death.[5][6] At lower concentrations, it may act bacteriostatically by impairing bacterial energetics and cell division, while at higher concentrations, it leads to membrane disruption and cell lysis.[6]

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane_Surface Negatively Charged Surface Lipid_Bilayer Lipid Bilayer BAC Benzododecinium Chloride (BAC) Binding Electrostatic Binding BAC->Binding 1. Adsorption Penetration Hydrophobic Chain Penetration Binding->Penetration 2. Disruption Membrane Disruption Penetration->Disruption 3. Leakage Leakage of Cellular Contents Disruption->Leakage 4. Cell_Death Cell Death Leakage->Cell_Death 5.

Figure 1. Mechanism of action of this compound on bacterial cells.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound against various microorganisms relevant to industrial water treatment. It is important to note that the efficacy can be influenced by factors such as pH, temperature, water hardness, and the presence of organic matter.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainApplication ContextMIC (mg/L or ppm)Reference(s)
Pseudomonas aeruginosaClinical IsolatesGeneral60[6]
Pseudomonas aeruginosa-Dialysis Apparatus1000 (MBC)[7]
Legionella pneumophilaSerogroup 1Cooling Towers512[8]
Escherichia coli-General40[6]
Staphylococcus aureus-General40[6]
Listeria monocytogenes-General30[6]
Bacillus cereus-General140[6]

Table 2: Time-Kill Kinetics of this compound

MicroorganismConcentration (mg/L)Contact TimeLog ReductionTest ConditionsReference(s)
Pseudomonas aeruginosa100058 minutes3-log (99.9%)-[7]
Acinetobacter species510 minutes5-log"Clean" conditions[9]
Acinetobacter species5120 minutes< 1-log"Dirty" conditions (0.3% BSA)[9]
Escherichia coli10020 minutes> 5-logLow inoculum[10]
Escherichia coli30020 minutes> 5-logHigh inoculum[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism in a simulated industrial water environment.

MIC_Protocol_Workflow Start Start Prepare_BAC Prepare Serial Dilutions of this compound Start->Prepare_BAC Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate with BAC Dilutions and Bacterial Suspension Prepare_BAC->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Relevant Temperature (e.g., 30-35°C) for 24-48 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity or Measure OD600 Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for MIC determination.

Materials:

  • This compound stock solution

  • Sterile simulated industrial water (e.g., with adjusted pH, hardness, and organic load)

  • Sterile 96-well microtiter plates

  • Pure culture of the target microorganism (e.g., Pseudomonas aeruginosa, Legionella pneumophila)

  • Appropriate sterile growth medium (e.g., R2A agar (B569324) for environmental bacteria)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in the sterile simulated industrial water in the wells of a 96-well plate. The concentration range should bracket the expected MIC.

  • Inoculum Preparation:

    • Grow the target microorganism in its appropriate medium to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL using a spectrophotometer (e.g., OD600 of 0.1 for E. coli).

    • Dilute this suspension 1:10 in the simulated industrial water to achieve a final inoculum density of approximately 1 x 10^5 CFU/mL.

  • Inoculation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.

    • Include a positive control well (inoculum without biocide) and a negative control well (biocide without inoculum).

  • Incubation:

    • Incubate the plate at a temperature relevant to the industrial water system (e.g., 30-35°C) for 24 to 48 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, use a microplate reader to measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits growth to a level comparable to the negative control.

Protocol 2: Time-Kill Kinetic Assay

This protocol determines the rate at which this compound kills a specific microorganism over time.

Materials:

  • This compound solution at a predetermined concentration (e.g., 1x, 2x, and 4x MIC)

  • Standardized bacterial inoculum (approximately 1 x 10^6 CFU/mL)

  • Sterile simulated industrial water

  • Sterile neutralizing broth (to stop the biocidal action)

  • Sterile dilution blanks (e.g., phosphate-buffered saline)

  • Agar plates of appropriate growth medium

  • Incubator and water bath

Procedure:

  • Assay Setup:

    • Prepare test flasks containing the desired concentrations of this compound in simulated industrial water.

    • Prepare a control flask with only simulated industrial water.

    • Equilibrate all flasks to the desired test temperature in a water bath.

  • Inoculation:

    • At time zero (T=0), inoculate each flask with the standardized bacterial suspension to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each flask.

  • Neutralization and Plating:

    • Immediately transfer the aliquot to a tube containing sterile neutralizing broth to inactivate the this compound.

    • Perform serial dilutions of the neutralized sample in sterile dilution blanks.

    • Plate the appropriate dilutions onto agar plates.

  • Incubation and Enumeration:

    • Incubate the plates at the optimal growth temperature for the microorganism for 24-48 hours.

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 of the CFU/mL against time for each concentration of this compound and the control. A 3-log reduction (99.9% kill) is typically considered effective biocidal activity.

Application in Biofilm Control

This compound is also utilized for the control of biofilms in industrial water systems. Its surfactant properties aid in penetrating the exopolysaccharide (EPS) matrix of the biofilm, allowing the biocide to reach the embedded microorganisms.[1] However, it is crucial to note that sub-lethal concentrations of this compound have been shown to potentially stimulate biofilm formation in some bacterial species. Therefore, proper dosage and monitoring are critical for effective biofilm control.

Conclusion

This compound is a versatile and effective biocide for controlling microbial growth in a wide range of industrial water treatment applications. Understanding its mechanism of action, efficacy against specific microorganisms, and proper application through established protocols is essential for its successful and sustainable use. The data and protocols presented in this document provide a foundation for researchers and professionals to evaluate and implement this compound in their specific water treatment programs.

References

Application Notes and Protocols for Benzododecinium Chloride in Antimicrobial Surface Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Benzododecinium chloride (BDC), a quaternary ammonium (B1175870) compound, in the development of antimicrobial surfaces. This document outlines the mechanism of action, protocols for surface modification and evaluation, and relevant data for researchers in materials science, microbiology, and drug development.

Introduction to this compound (BDC)

This compound, also known as Benzalkonium chloride (BAC), is a cationic surfactant with broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses.[1] Its structure consists of a positively charged quaternary ammonium head group and a lipophilic alkyl chain. This amphiphilic nature is key to its antimicrobial action. The biocidal efficacy of BDC is influenced by the length of the alkyl chain, with C12 and C14 derivatives often exhibiting the highest activity.

The primary mechanism of BDC's antimicrobial action is the disruption of microbial cell membranes. The positively charged head group interacts with the negatively charged components of the bacterial cell wall, while the hydrophobic tail penetrates the lipid bilayer. This leads to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.

Development of BDC-Modified Antimicrobial Surfaces

The immobilization of BDC onto surfaces creates a non-leaching antimicrobial material that can provide long-lasting protection against microbial contamination. Several strategies can be employed for the covalent attachment or stable coating of BDC on various substrates.

Surface Immobilization Strategies

Covalent Immobilization via Silanization (for Glass and Metal Oxide Surfaces):

Silanization is a common method for modifying surfaces rich in hydroxyl groups, such as glass, silicon, and metal oxides, to enable the covalent attachment of molecules like BDC.[2][3][4][5][6]

  • Principle: The surface is first activated to generate hydroxyl (-OH) groups. An organosilane coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), is then reacted with the surface hydroxyls. The functional group of the silane (B1218182) (e.g., an amine) can then be used to covalently link to a modified BDC molecule or can be quaternized to introduce a permanent positive charge.

Layer-by-Layer (LbL) Assembly:

This technique allows for the creation of multilayered thin films on a variety of substrates by the alternating deposition of positively and negatively charged polymers.[7][8][9][10]

  • Principle: A charged substrate is alternately dipped into solutions of a polycation (which can be a BDC-containing polymer) and a polyanion. Electrostatic interactions drive the formation of a stable, multilayered coating. The thickness and properties of the coating can be precisely controlled by the number of layers deposited.

"Grafting-to" and "Grafting-from" Polymerization:

These methods involve the attachment of polymer chains containing BDC moieties to a surface.

  • "Grafting-to": Pre-synthesized polymers containing BDC are attached to a functionalized surface.

  • "Grafting-from": Polymerization of monomers (some of which contain BDC) is initiated from a surface that has been modified with an initiator.

Logical Workflow for Developing and Evaluating BDC-Modified Surfaces

The development and validation of BDC-modified antimicrobial surfaces follow a logical progression of steps, from initial surface preparation to comprehensive performance and safety testing.

Workflow cluster_prep Surface Preparation & Modification cluster_char Surface Characterization cluster_eval Antimicrobial Efficacy Testing cluster_dur Durability & Stability Testing cluster_bio Biocompatibility Assessment Prep Substrate Cleaning & Activation Mod BDC Immobilization (e.g., Silanization, LbL) Prep->Mod Char Physical & Chemical Analysis (e.g., XPS, AFM, Contact Angle) Mod->Char Qual Qualitative Assays (e.g., Zone of Inhibition) Char->Qual Quant Quantitative Assays (e.g., ISO 22196, JIS Z 2801) Qual->Quant LiveDead Viability Staining (Live/Dead) Quant->LiveDead Leach Leaching & Stability Assays LiveDead->Leach Cyto Cytotoxicity (e.g., MTT Assay - ISO 10993-5) Leach->Cyto Hemo Hemocompatibility (e.g., Hemolysis - ISO 10993-4) Cyto->Hemo

Figure 1: Experimental workflow for the development and evaluation of BDC-modified antimicrobial surfaces.

Bacterial Response and Signaling Pathways to BDC

Exposure to BDC triggers a range of responses in bacteria, aimed at mitigating the stress induced by the compound. Understanding these mechanisms is crucial for developing durable antimicrobial surfaces and anticipating potential resistance.

The primary antimicrobial action of BDC is the disruption of the bacterial cell membrane. However, bacteria can adapt and develop resistance to BDC through various mechanisms. A key response is the upregulation of efflux pumps, which actively transport BDC out of the cell, preventing it from reaching its target. Additionally, bacteria may alter the composition of their cell envelope to reduce the binding of the cationic BDC molecules. Exposure to BDC can also induce a general stress response, involving the expression of genes that protect against cellular damage. In some bacteria, BDC has been shown to influence quorum sensing systems, such as the Agr system in Listeria monocytogenes, which can in turn affect biofilm formation and virulence.

SignalingPathways cluster_membrane Cell Membrane Interaction cluster_response Bacterial Stress Response & Resistance BDC Benzododecinium Chloride (BDC) Membrane Disruption of Membrane Integrity BDC->Membrane Efflux Upregulation of Efflux Pumps BDC->Efflux Stress General Stress Response (e.g., sigB) BDC->Stress QS Quorum Sensing Modulation (e.g., Agr system) BDC->QS Envelope Cell Envelope Modification BDC->Envelope Leakage Leakage of Cellular Contents Membrane->Leakage Death Cell Death Leakage->Death Efflux->BDC efflux

Figure 2: Key bacterial responses and signaling interactions upon exposure to this compound.

Quantitative Data on BDC-Modified Surfaces

The following tables summarize representative quantitative data from studies on BDC-modified antimicrobial surfaces.

Table 1: Antimicrobial Efficacy of BDC-Modified Surfaces

Surface MaterialImmobilization MethodTest OrganismContact TimeLog ReductionReference
Polyvinyl chloride (PVC)CoatingEscherichia coli1 min>5.0[11]
Polyvinyl chloride (PVC)CoatingAcinetobacter baumannii1 min>5.0[11]
Polyvinyl chloride (PVC)CoatingListeria monocytogenes1 min>5.0[11]
GlassCoatingEscherichia coli1 min>5.0[11]
Stainless SteelCoatingEscherichia coli1 min>5.0[11]
Silicone CatheterCoatingEscherichia coli10-15 min>4.0[12]
Silicone CatheterCoatingKlebsiella pneumoniae10-15 min>4.0[12]
Silicone CatheterCoatingMethicillin-resistant Staphylococcus aureus (MRSA)10-15 min>4.0[12]

Table 2: Biocompatibility of BDC-Modified Surfaces

Surface MaterialAssayCell Line / BloodResultsReference
Polyvinyl chloride (PVC)Cytotoxicity (MTT Assay)Caco-2No significant cytotoxicity at low concentrations[13]
Coated SurfacesHemolysis (ISO 10993-4)Human Red Blood CellsNon-hemolytic[14]
Coated SurfacesPlatelet ActivationHuman PlateletsNo significant activation[14]

Experimental Protocols

Detailed protocols for the evaluation of BDC-modified antimicrobial surfaces are provided below.

Protocol 1: Zone of Inhibition Test (Qualitative Assessment)

This method provides a rapid, qualitative assessment of the ability of a BDC-modified surface to inhibit microbial growth.[15][16][17][18][19]

Materials:

  • Test and control surface samples

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar (B569324) plates

  • Sterile swabs, forceps, and incubator

Procedure:

  • Prepare a bacterial suspension of the desired concentration.

  • Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of a nutrient agar plate to create a lawn.

  • Aseptically place the BDC-modified test sample and an unmodified control sample onto the surface of the inoculated agar plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, observe the plate for the formation of a clear zone (zone of inhibition) around the samples.

  • Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 2: Quantitative Antimicrobial Efficacy (ISO 22196 / JIS Z 2801)

This protocol provides a quantitative measure of the antimicrobial activity of a surface.[12]

Materials:

  • Test and control surface samples (e.g., 50 mm x 50 mm)

  • Bacterial culture

  • Sterile polyethylene (B3416737) film (e.g., 40 mm x 40 mm)

  • Neutralizing solution (e.g., Dey-Engley neutralizing broth)

  • Agar plates for colony counting

Procedure:

  • Prepare a bacterial inoculum at a specified concentration.

  • Inoculate the surface of the test and control samples with a defined volume of the bacterial suspension.

  • Cover the inoculum with a sterile polyethylene film, ensuring it spreads evenly without leaking.

  • Incubate the samples at a specified temperature (e.g., 35°C) and high humidity (>90%) for 24 hours.

  • After incubation, add a specific volume of neutralizing solution to the sample and carefully wash the surface to recover the bacteria.

  • Perform serial dilutions of the recovered bacterial suspension and plate onto agar.

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculate the log reduction in viable bacteria on the test surface compared to the control surface.

Protocol 3: Live/Dead BacLight™ Bacterial Viability Assay

This fluorescence-based assay allows for the direct visualization of live and dead bacteria on a surface.[2][6][20][21][22]

Materials:

  • Live/Dead BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium (B1200493) iodide)

  • Bacterial suspension

  • Test and control surfaces

  • Fluorescence microscope

Procedure:

  • Inoculate the test and control surfaces with the bacterial suspension and incubate for the desired contact time.

  • Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide.

  • Add the staining solution to the surfaces to cover the bacteria.

  • Incubate in the dark at room temperature for 15 minutes.

  • Gently rinse the surfaces to remove excess stain.

  • Visualize the stained bacteria using a fluorescence microscope with appropriate filters. Live bacteria will fluoresce green (SYTO® 9), while dead bacteria will fluoresce red (propidium iodide).

Protocol 4: In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)

This assay assesses the potential of leachables from the BDC-modified surface to cause toxicity to mammalian cells.[5][6][18][21]

Materials:

  • Test and control surface samples

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare extracts of the test and control materials by incubating them in cell culture medium according to ISO 10993-12.

  • Seed mammalian cells in a 96-well plate and allow them to attach.

  • Replace the culture medium with the material extracts and incubate for a specified period (e.g., 24 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours. Viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

  • Measure the absorbance of the solution using a microplate reader. A decrease in absorbance compared to the control indicates reduced cell viability and potential cytotoxicity.

Protocol 5: Hemocompatibility - Hemolysis Assay (ISO 10993-4)

This protocol determines the hemolytic potential of the BDC-modified surface upon contact with red blood cells.[3][4][20][23][24]

Materials:

  • Test and control surface samples

  • Freshly collected, anticoagulated human or rabbit blood

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., water) and negative control (e.g., PBS)

  • Spectrophotometer

Procedure:

  • Prepare a diluted blood solution.

  • Place the test and control materials in separate tubes.

  • Add the diluted blood to the tubes, ensuring the materials are fully submerged.

  • Incubate the tubes with gentle agitation at 37°C for a specified time.

  • After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength specific for hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control. Materials are generally considered non-hemolytic if the hemolysis rate is below a certain threshold (e.g., 2%).

Conclusion

This compound is a potent antimicrobial agent that can be effectively immobilized on a variety of surfaces to impart durable antimicrobial properties. The successful development of such surfaces requires a systematic approach, including appropriate surface modification techniques, thorough characterization, and rigorous evaluation of both antimicrobial efficacy and biocompatibility. The protocols and data presented in these application notes provide a framework for researchers and developers to advance the design and application of BDC-based antimicrobial materials in healthcare, industry, and consumer products.

References

Standard Operating Procedure for Laboratory Handling of Benzododecinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive standard operating procedure (SOP) for the safe handling and use of Benzododecinium chloride in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and Chemical Properties

This compound, a quaternary ammonium (B1175870) compound, is a cationic surfactant with antiseptic and disinfectant properties.[1][2] It is crucial to understand its hazardous properties to handle it safely.

1.1 GHS Hazard Classification

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3][4]
Acute Toxicity, DermalH312Harmful in contact with skin.[3][5]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[3][5]
Serious Eye Damage/IrritationH318Causes serious eye damage.[4]
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life.[4]
Hazardous to the Aquatic Environment, Chronic HazardH410Very toxic to aquatic life with long lasting effects.[3][5]

1.2 Chemical and Physical Properties

PropertyValue
Molecular FormulaC21H38N.Cl
Molecular Weight340.0 g/mol
AppearanceSolid or low melting solid[6]
SolubilitySoluble in water[6][7]

1.3 Toxicological Data

Route of ExposureLD50 ValueSpecies
Oral344 mg/kgRat[8]
Dermal1420 mg/kgRat[7]
Dermal2730 mg/kgRabbit[8]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are mandatory when handling this compound to prevent exposure.

2.1 Engineering Controls

  • Ventilation: Use in a well-ventilated area.[9] A chemical fume hood should be used when handling powders or creating solutions to avoid inhalation of dust or aerosols.[6][10]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

2.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8][11][12] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[10][13] Always inspect gloves for integrity before use.

    • Lab Coat: A lab coat or chemical-resistant apron must be worn.[13]

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[6][11]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Wash Hands don2 Don Lab Coat don1->don2 don3 Don Respirator (if required) don2->don3 don4 Don Eye/Face Protection don3->don4 don5 Don Gloves don4->don5 doff1 Remove Gloves doff2 Remove Lab Coat doff1->doff2 doff3 Remove Eye/Face Protection doff2->doff3 doff4 Remove Respirator (if required) doff3->doff4 doff5 Wash Hands doff4->doff5

Caption: Decision-making workflow for responding to a chemical spill.

4.2.1 Minor Spill Cleanup (Solid)

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear appropriate PPE as described in Section 2.2.

  • Containment: Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust. [14]4. Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. [10][15]Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water. [15]6. Disposal: Dispose of all contaminated materials (gloves, towels, etc.) as hazardous waste. [15] 4.2.2 Minor Spill Cleanup (Liquid)

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear appropriate PPE as described in Section 2.2.

  • Containment: Contain the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite. [9][15]Work from the outside of the spill inwards. [15]4. Absorption: Soak up the spill with the absorbent material.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal. [16]6. Decontamination: Wash the spill area thoroughly with soap and water. [15]7. Disposal: Dispose of all contaminated materials as hazardous waste.

4.3 Fire Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10]* Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides. [9]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6][10]

Waste Disposal

  • All waste containing this compound must be disposed of as hazardous waste.

  • Collect waste in a properly labeled, sealed, and leak-proof container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. [3]Do not discharge into drains or the environment. [8][10] General Laboratory Workflow for Using this compound

Lab_Workflow start Review SOP and SDS ppe Don Appropriate PPE start->ppe prep Prepare Work Area (Fume Hood) ppe->prep weigh Weigh/Measure Chemical prep->weigh experiment Conduct Experiment weigh->experiment cleanup Clean Work Area & Equipment experiment->cleanup waste Dispose of Waste (Hazardous) cleanup->waste doff Doff PPE waste->doff end Wash Hands doff->end

Caption: Step-by-step workflow for the safe use of this compound.

References

Benzododecinium Chloride as a Phase Transfer Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) salt, possesses the structural characteristics of an effective phase transfer catalyst (PTC). Its amphipathic nature, combining a lipophilic dodecyl chain and a hydrophilic quaternary ammonium head group with a benzyl (B1604629) substituent, allows it to facilitate reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[1][2] This property is particularly valuable in organic synthesis for promoting reactions such as nucleophilic substitutions, alkylations, and etherifications, often leading to higher yields, milder reaction conditions, and reduced reliance on hazardous anhydrous or polar aprotic solvents.[3][4][5]

This document provides an overview of the potential applications of benzododecinium chloride as a phase transfer agent in key organic transformations, drawing parallels from well-documented protocols using structurally similar quaternary ammonium salts. While specific quantitative data and detailed protocols for this compound are not extensively available in the reviewed literature, the principles and methodologies described herein for analogous catalysts serve as a strong foundation for its application.

Principle of Phase Transfer Catalysis

Phase transfer catalysis operates by transporting a reactive anion from an aqueous phase into an organic phase where the organic substrate is dissolved. The quaternary ammonium cation of this compound forms a lipophilic ion pair with the anion (e.g., hydroxide (B78521), alkoxide, cyanide), rendering it soluble in the organic medium.[1][2][6] This "activated" anion can then readily react with the organic substrate. After the reaction, the catalyst cation is regenerated and shuttled back to the aqueous phase to repeat the cycle.

Diagram: Mechanism of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (Y⁻) Cat_aq Catalyst (Q⁺X⁻) Anion_aq->Cat_aq Ion Exchange Cat_org Catalyst-Anion Pair (Q⁺Y⁻) Cat_aq->Cat_org Phase Transfer Substrate Organic Substrate (RX) Product Product (RY) Substrate->Product Cat_org->Cat_aq Catalyst Regeneration Cat_org->Substrate Reaction

Caption: General mechanism of phase transfer catalysis.

Application in Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide, can be significantly enhanced by phase transfer catalysis.[7] this compound can be employed to transfer hydroxide or alkoxide ions from the aqueous phase to the organic phase to deprotonate a phenol (B47542) or alcohol, or to act as the nucleophile itself.

General Protocol for O-Alkylation of Phenols

This protocol is based on established procedures for phase transfer-catalyzed etherification using quaternary ammonium salts.

Materials:

  • Phenol or substituted phenol

  • Alkyl halide (e.g., benzyl chloride, n-butyl bromide)

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50% w/v)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and workup equipment

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1.0 eq.) and this compound (0.05-0.1 eq.) in the organic solvent.

  • Add the aqueous solution of the base (e.g., 50% NaOH, 5.0 eq.).

  • Add the alkyl halide (1.1-1.5 eq.) to the vigorously stirred biphasic mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start Start reactants Combine Phenol, This compound, Solvent start->reactants base_addition Add Aqueous Base (e.g., NaOH) reactants->base_addition alkyl_halide_addition Add Alkyl Halide base_addition->alkyl_halide_addition reaction Heat and Stir (Monitor by TLC/GC) alkyl_halide_addition->reaction workup Aqueous Workup (Separate Layers, Wash) reaction->workup drying Dry Organic Layer (e.g., MgSO₄) workup->drying purification Purify Product (Chromatography/Distillation) drying->purification end End purification->end

Caption: Experimental workflow for PTC-catalyzed ether synthesis.

Application in Alkylation of Active Methylene (B1212753) Compounds

Phase transfer catalysis is highly effective for the C-alkylation of active methylene compounds such as malonic esters, β-ketoesters, and nitriles.[5] this compound can facilitate the deprotonation of these substrates by a strong base in the aqueous phase and transfer the resulting carbanion to the organic phase for reaction with an alkyl halide.

General Protocol for C-Alkylation

This protocol is adapted from general procedures for the phase transfer-catalyzed alkylation of active methylene compounds.

Materials:

  • Active methylene compound (e.g., diethyl malonate)

  • Alkyl halide

  • This compound

  • Strong base (e.g., 50% NaOH or solid K₂CO₃)

  • Aprotic solvent (e.g., toluene, acetonitrile)

  • Deionized water

  • Standard laboratory glassware and workup equipment

Experimental Procedure:

  • To a round-bottom flask, add the active methylene compound (1.0 eq.), this compound (0.1 eq.), and the base (e.g., anhydrous K₂CO₃, 3.0 eq. for solid-liquid PTC, or 50% NaOH for liquid-liquid PTC).

  • Add the aprotic solvent. For solvent-free conditions, this step can be omitted.

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir for the required duration, monitoring by TLC or GC.

  • After cooling, if a solvent was used, filter the inorganic salts. If no solvent was used, partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as necessary.

Diagram: C-Alkylation Logical Relationship

C_Alkylation_Logic reagents Reactants Active Methylene Compound Alkyl Halide reaction Phase Transfer Catalyzed C-Alkylation Formation of Alkylated Product reagents->reaction:f0 catalyst_system Catalyst System This compound Aqueous Base catalyst_system->reaction:f0 conditions Reaction Conditions Solvent (or solvent-free) Temperature conditions->reaction:f0 purification Isolated Product reaction:f1->purification Workup & Purification

Caption: Logical flow for a PTC-mediated C-alkylation reaction.

Quantitative Data Summary

While specific yield data for reactions catalyzed by this compound is scarce in the reviewed literature, the following table provides representative yields for similar phase transfer-catalyzed reactions using other quaternary ammonium salts, which can serve as a benchmark for optimizing reactions with this compound.

Reaction TypeSubstrateAlkylating AgentCatalystBaseSolventTemp (°C)Yield (%)
O-AlkylationPhenolBenzyl ChlorideTEBA50% NaOHToluene80>95
O-Alkylation4-Nitrophenoln-Butyl BromideTBABK₂CO₃AcetonitrileReflux92
C-AlkylationDiethyl Malonaten-Butyl BromideAliquat 33650% NaOHDichloromethaneRT85
C-AlkylationPhenylacetonitrileEthyl BromideTEBA50% NaOHToluene2590

TEBA: Benzyltriethylammonium chloride; TBAB: Tetrabutylammonium bromide; Aliquat 336: Trioctylmethylammonium chloride. Data is illustrative and sourced from general PTC literature.

Conclusion

This compound holds significant promise as a phase transfer catalyst for a variety of organic transformations, including Williamson ether synthesis and C-alkylation reactions. Its surfactant properties and quaternary ammonium structure are well-suited for facilitating reactions in biphasic systems. The general protocols and workflows provided in this document, based on the established performance of analogous catalysts, offer a robust starting point for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. Optimization of reaction parameters such as catalyst loading, base concentration, temperature, and solvent will be crucial for achieving high yields and selectivities.

References

Application Notes and Protocols for In Vitro Cell Culture Applications of Benzododecinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium chloride, a quaternary ammonium (B1175870) compound, is widely utilized as an antiseptic and disinfectant. In the realm of in vitro cell culture, it serves as a valuable tool for studying cellular responses to chemical stress, mechanisms of cell death, and for its antimicrobial properties. These application notes provide a comprehensive overview of its use in cell culture, including its effects on various cell lines, mechanisms of action, and detailed protocols for key experiments.

The primary mode of action for this compound involves the disruption of microbial cell membranes.[1] Its cationic nature allows it to interact with negatively charged phospholipids (B1166683) and proteins in the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[1] Beyond membrane disruption, it can also interfere with microbial metabolism by inhibiting enzyme activity and denaturing proteins.[1] In mammalian cells, this compound has been shown to induce apoptosis through various signaling pathways.[1][2][3]

Cytotoxicity and Cellular Effects

This compound exhibits dose- and time-dependent cytotoxicity across a range of cell types. Understanding its cytotoxic profile is crucial for its application in research and development.

Summary of Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound on various cell lines as reported in the literature.

Cell LineAssayConcentration / IC50Exposure TimeKey FindingsReference
Human Lung Epithelial (H358) CellsMTT AssayIC50: 7.1 µg/mL30 minRapid decrease in cell viability at higher concentrations.[4]
Human Lung Epithelial (H358) CellsMTT AssayIC50: 1.5 µg/mL24 hSignificant cell death (>80%) at concentrations >4 µg/mL.[4]
Human Alveolar Epithelial (A549) CellsWST-1 AssayIC50: 4.5 - 19 mg/mLNot SpecifiedConcentration-dependent cytotoxicity.[5]
Human Bronchial Epithelial (Calu-3) CellsWST-1 AssayIC50: 3.6 - 6.7 mg/mLNot SpecifiedHigher sensitivity to this compound exposure compared to A549 cells.[5]
Human Conjunctival Cells (Chang)Crystal Violet & MTT Assays0.0001% - 0.1%10 minInduced cell growth arrest and apoptotic cell death in a dose-dependent manner.[6]
Bladder Carcinoma (5637)MTT AssayDose-dependent inhibition24, 48, 72 hInhibited cell proliferation in a dose- and time-dependent manner.[3]

Mechanisms of Action

This compound exerts its effects on mammalian cells through multiple mechanisms, primarily leading to apoptosis.

Induction of Apoptosis

At lower concentrations, this compound is a potent inducer of apoptosis. This programmed cell death is characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Signaling Pathways

Several signaling pathways have been implicated in this compound-induced apoptosis:

  • Mitochondrial Pathway: Evidence suggests the involvement of the intrinsic apoptotic pathway. This includes the depolarization of the mitochondrial membrane and the altered expression of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][3] This leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: The released cytochrome c activates a cascade of caspases, which are the executioners of apoptosis. Studies have shown the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) following treatment with this compound.[1][3]

  • Integrated Stress Response (ISR): Recent findings indicate that this compound can activate the Integrated Stress Response (ISR), an adaptive pathway that helps cells cope with various stress stimuli.[5][7] Chronic or severe activation of the ISR can, however, lead to apoptosis.[5]

Signaling Pathway Diagrams

apoptosis_pathway BAC Benzododecinium Chloride Bax Bax activation BAC->Bax Bcl2 Bcl-2 inhibition BAC->Bcl2 Mito Mitochondria CytC Cytochrome c release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptotic pathway.

isr_pathway BAC Benzododecinium Chloride Stress Cellular Stress BAC->Stress ISR Integrated Stress Response (ISR) Activation Stress->ISR ATF4 ATF4 Upregulation ISR->ATF4 GeneExp Altered Gene Expression ATF4->GeneExp Apoptosis Apoptosis GeneExp->Apoptosis

Caption: Activation of the Integrated Stress Response by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cells using a 96-well plate format.

Materials:

  • This compound stock solution

  • Target adherent cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well flat-bottom sterile microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

mtt_workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Benzododecinium Chloride Incubate1->Treat Incubate2 Incubate for exposure time Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate time.

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

annexinV_workflow Start Start Treat Treat cells with This compound Start->Treat Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for Annexin V-FITC apoptosis detection.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplate

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick 3-5 isolated colonies of the test bacterium and inoculate them into a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of a 2X working solution of this compound to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in 100 µL of serially diluted this compound in each well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

mic_workflow Start Start PrepareInoculum Prepare bacterial inoculum (0.5 McFarland) Start->PrepareInoculum SerialDilute Perform serial dilution of This compound PrepareInoculum->SerialDilute Inoculate Inoculate wells with bacterial suspension SerialDilute->Inoculate Incubate Incubate 16-20h Inoculate->Incubate DetermineMIC Read and determine MIC Incubate->DetermineMIC End End DetermineMIC->End

References

Troubleshooting & Optimization

Optimizing Benzododecinium chloride concentration for antibacterial efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzododecinium chloride (BDC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the antibacterial efficacy of BDC.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antibacterial action for this compound (BDC)?

A1: this compound is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant. Its primary mechanism involves disrupting bacterial cell membranes. The positively charged head of the BDC molecule interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a disorganization of the membrane structure. This increases membrane permeability, causing the leakage of essential intracellular components like potassium ions and nucleotides, ultimately resulting in cell death.

Q2: Which types of bacteria are most susceptible to BDC?

A2: Generally, BDC exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. However, Gram-positive bacteria, such as Staphylococcus aureus, are often more susceptible than Gram-negative bacteria like Pseudomonas aeruginosa. The outer membrane of Gram-negative bacteria provides an additional protective barrier that can limit the uptake of BDC.

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. For BDC, the MBC is typically one to four times higher than the MIC.

Q4: Can bacterial resistance to BDC occur?

A4: Yes, bacteria can develop resistance to BDC and other quaternary ammonium compounds. The primary mechanisms of resistance often involve the acquisition of genes that code for efflux pumps. These pumps are membrane proteins that actively transport BDC out of the bacterial cell, preventing it from reaching its target concentration at the cell membrane.

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected MIC values.

  • Possible Cause 1: Presence of Interfering Substances.

    • Solution: Organic matter (e.g., proteins, lipids in media) and anionic compounds (e.g., detergents) can neutralize the cationic BDC, reducing its effective concentration. Ensure all glassware is thoroughly rinsed and use a defined, low-protein medium for susceptibility testing if possible.

  • Possible Cause 2: Inaccurate Bacterial Inoculum.

    • Solution: The final inoculum size for MIC testing should be standardized, typically to 5 x 10^5 CFU/mL. A higher inoculum can lead to artificially elevated MIC values. Verify your colony suspension turbidity using a spectrophotometer (e.g., 0.5 McFarland standard) before dilution.

  • Possible Cause 3: BDC Precipitation.

    • Solution: BDC may precipitate at high concentrations or in certain buffer systems. Visually inspect your stock solutions and dilutions for any cloudiness or precipitate. If precipitation occurs, consider preparing fresh stock solutions or adjusting the diluent.

Issue 2: Little to no bactericidal activity observed in an MBC assay.

  • Possible Cause 1: Insufficient Incubation Time or Concentration.

    • Solution: BDC's bactericidal action is both time- and concentration-dependent. Ensure that the incubation period is sufficient (typically 18-24 hours). It is also possible that the concentrations tested are not high enough to be bactericidal. Extend the concentration range in your next experiment.

  • Possible Cause 2: Drug Carryover During Plating.

    • Solution: When transferring aliquots from the MIC plate to agar (B569324) for MBC determination, residual BDC can inhibit growth on the plate, leading to a false indication of bactericidal activity. To prevent this, use a minimal volume for plating or perform a dilution step in a neutralizer-containing broth before plating.

Quantitative Data Summary

The following tables summarize the antibacterial efficacy of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of BDC against Common Bacterial Pathogens

Bacterial StrainTypeMIC Range (mg/L)
Staphylococcus aureusGram-positive1 - 8
Staphylococcus epidermidisGram-positive2 - 16
Streptococcus pyogenesGram-positive4 - 32
Escherichia coliGram-negative8 - 64
Pseudomonas aeruginosaGram-negative32 - 256
Klebsiella pneumoniaeGram-negative16 - 128

Note: Values are compiled from various in vitro studies. Actual MICs can vary based on the specific strain and testing conditions.

Table 2: Minimum Bactericidal Concentration (MBC) of BDC

Bacterial StrainTypeMBC Range (mg/L)
Staphylococcus aureusGram-positive4 - 32
Escherichia coliGram-negative32 - 256
Pseudomonas aeruginosaGram-negative128 - >512

Note: MBC values are generally higher than MIC values and represent the concentration needed for a 99.9% kill rate.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare BDC Stock Solution: Prepare a concentrated stock solution of BDC in a suitable solvent (e.g., sterile deionized water).

  • Prepare Bacterial Inoculum: Culture bacteria on an appropriate agar plate overnight. Select 3-5 colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the BDC stock solution to the first well and perform a two-fold serial dilution across the plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This step dilutes the BDC and the inoculum by a factor of two.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth with no BDC.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of BDC in which there is no visible growth (i.e., the well is clear).

Technical Support Center: Mitigating Benzododecinium Chloride Cytotoxicity in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of Benzododecinium chloride and related quaternary ammonium (B1175870) compounds (QACs) in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures after treatment with a formulation containing this compound. What is the likely cause?

A1: this compound, a quaternary ammonium compound, is known to induce cytotoxicity in a dose- and time-dependent manner. At high concentrations, it can cause rapid cell death through necrosis by disrupting the cell membrane. At lower concentrations, it may induce a more delayed cell death via apoptosis.[1][2] Primary cells are particularly sensitive to such compounds compared to immortalized cell lines.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: The primary mechanism is the disruption of the cell membrane's lipid bilayer by the compound's hydrophobic carbon chains and charged nitrogen groups, leading to increased permeability and lysis.[2] Additionally, it can trigger apoptosis through mitochondrial depolarization, the release of pro-apoptotic proteins like Bax, and the activation of caspase-3 and PARP.[1][2] Some studies also suggest the involvement of endoplasmic reticulum stress and the integrated stress response.[2][3]

Q3: How can we reduce the cytotoxic effects of this compound in our experiments?

A3: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize Concentration: The most direct method is to perform a dose-response experiment to determine the highest non-toxic concentration or the IC50 (half-maximal inhibitory concentration).[2]

  • Introduce Organic Matter: The presence of proteins, such as those in Fetal Bovine Serum (FBS), can significantly reduce the cytotoxicity of quaternary ammonium compounds.[4][5] These proteins can bind to the compound, reducing its free concentration available to interact with the cells.[4]

  • Use of Neutralizing Agents: Specific molecules can counteract the cytotoxic effects. For instance, Brilliant Blue G (BBG) has been shown to protect human corneal epithelial cells from Benzalkonium chloride (a related QAC) toxicity.[6]

  • Control Exposure Time: Limiting the duration of exposure to the compound can reduce overall cell death.[2]

Q4: Can the presence of serum in our culture medium affect the results of our cytotoxicity assays?

A4: Yes, absolutely. Serum proteins can bind to this compound, reducing its effective concentration and thus its apparent cytotoxicity.[4][5] When comparing results or establishing a protocol, it is crucial to maintain a consistent serum concentration across all experiments and controls. For some assays, a serum-free medium may be used during the compound exposure period to obtain more direct cytotoxicity data, but this can also impact cell health.

Troubleshooting Guide

Issue: High Levels of Cell Detachment and Lysis Observed Shortly After Treatment.
Possible Cause Suggested Solution
Concentration Too High Perform a dose-response curve to identify a suitable, lower concentration. Start with a wide range of dilutions (e.g., logarithmic dilutions) to quickly narrow down the effective range.
Rapid Necrotic Effect This is characteristic of high concentrations of membrane-disrupting agents. Confirm necrosis using an LDH release assay. Consider reducing the exposure time.
Primary Cells are Overly Sensitive Ensure optimal cell health and density before starting the experiment. Primary cells that are stressed or at a low density may be more susceptible.
Issue: Gradual Decrease in Cell Viability Over 24-48 Hours Post-Treatment.
Possible Cause Suggested Solution
Apoptosis Induction At lower concentrations, this compound can induce apoptosis.[1] Confirm this using an Annexin V/PI staining assay.
Compound Instability While less common for this compound, ensure your formulation is stable in the culture medium over the incubation period.
Secondary Effects The compound might be affecting crucial cellular processes over time, leading to delayed cell death.

Data Presentation: Efficacy of Cytotoxicity Reduction Strategies

The following tables summarize quantitative data on methods to reduce the cytotoxicity of Benzalkonium Chloride (BAC), a closely related and well-studied QAC.

Table 1: Effect of Serum Proteins on the Cytotoxicity of Benzalkonium Chloride (C12-BAC) in RTgill-W1 Cells

Medium Condition EC50 (Median Effect Concentration) based on Nominal Concentration (µM) Fold-Increase in EC50 (Reduced Potency)
Supplement-Free Medium~10 µM1x
Medium + 60 µM BSA~100 µM~10x
Medium + 10% FBS>200 µM>20x
Data adapted from a study on the influence of in vitro assay setup on the apparent cytotoxic potency of benzalkonium chlorides.[4][5][7]

Table 2: Protective Effect of Brilliant Blue G (BBG) on Benzalkonium Chloride (BAK)-Induced Cytotoxicity in Human Corneal Epithelial (HCE) Cells

BAK Concentration BBG Concentration Incubation Time Approximate Cell Survival (%) Increase in Cell Survival
0.01%0%30 min~15%-
0.01%0.025%30 min~50%~35%
0.006%0%30 min~15%-
0.006%0.007%30 min~48%~33%
Data derived from a study on the reduction of cytotoxicity of benzalkonium chloride by Brilliant Blue G.[6]

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Primary cells cultured in a 96-well plate

    • This compound solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed primary cells in a 96-well plate at the recommended density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24 hours). Include untreated control wells.

    • After incubation, remove the treatment medium.

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[4]

    • Add 100 µL of solubilization solution to each well and incubate overnight in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of necrosis.

  • Materials:

    • Primary cells cultured in a 96-well plate

    • This compound solution

    • Commercially available LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]

    • After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[6]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[6]

    • Add the LDH reaction mixture from the kit to each well.[6]

    • Incubate at room temperature for 30 minutes, protected from light.[6]

    • Add the stop solution provided in the kit.[6]

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[6]

    • Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated primary cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with this compound for the desired time.

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Visualizations

Logical Workflow for Troubleshooting Cytotoxicity

G A High Cytotoxicity Observed B Perform Dose-Response and Time-Course Experiment A->B C Assess Cell Death Mechanism (LDH vs. Annexin V Assay) B->C D High Early LDH Release? (Necrosis) C->D Yes E High Annexin V Staining? (Apoptosis) C->E Yes F Reduce Concentration and/or Exposure Time D->F E->F G Consider Apoptosis Inhibitors (Experimental Control) E->G H Implement Mitigation Strategy F->H I Add Serum (e.g., 10% FBS) or Albumin H->I J Use Neutralizing Agent (e.g., Brilliant Blue G) H->J K Re-evaluate Cytotoxicity I->K J->K

Caption: Troubleshooting workflow for unexpected compound-induced cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 A Benzododecinium Chloride B Cell Membrane Perturbation A->B C Mitochondrial Depolarization B->C D Bax (pro-apoptotic) Expression ↑ C->D E Bcl-2 (anti-apoptotic) Expression ↓ C->E F Caspase-3 Activation D->F E->F G PARP Cleavage F->G H Apoptosis G->H

Caption: Simplified pathway of this compound-induced apoptosis.

References

Technical Support Center: Overcoming Benzododecinium Chloride Interference in Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference from Benzododecinium chloride (BDC) in MTT and other common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDC) and why does it interfere with my viability assay?

A1: this compound (BDC), also known as benzalkonium chloride (BAC), is a quaternary ammonium (B1175870) compound and a cationic surfactant.[1][2] Its primary mechanism of action involves disrupting cell membranes, which leads to cytotoxicity.[3][4] This membrane-disrupting property is also the main reason for its interference in many common viability assays.

  • For Tetrazolium-Based Assays (MTT, XTT, WST-1): As a surfactant, BDC can lyse cells, causing the premature release of intracellular reducing agents (like NADH and NADPH). These reducing agents can directly convert the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is actually present.[5]

  • For ATP-Based Assays (e.g., CellTiter-Glo®): BDC-induced cell lysis causes a rapid, uncontrolled release of intracellular ATP. The timing of this release relative to the addition of the luciferase-containing reagent is critical. Premature ATP release can be degraded by ATPases before the detection reagent is added, leading to an underestimation of cell viability. Conversely, if the reagent is added concurrently with lysis, it can lead to a sudden spike in luminescence that may not accurately reflect the viable cell population at the time of measurement.

Q2: I'm observing an unexpected increase in "viability" at high concentrations of BDC in my MTT assay. What is the likely cause?

A2: This is a classic sign of assay interference. The most probable cause is the direct chemical reduction of the MTT reagent by cellular components released upon BDC-induced cell lysis.[5] This chemical reaction is independent of the enzymatic activity of viable cells, leading to a false positive signal. To confirm this, a "cell-free control" experiment is recommended.

Q3: Are there alternative viability assays that are less susceptible to BDC interference?

A3: Yes, assays that do not rely on cellular metabolic activity or membrane integrity at the point of measurement are generally more robust in the presence of surfactants like BDC. A highly recommended alternative is the Sulforhodamine B (SRB) assay .[1][6] This assay is based on the ability of the SRB dye to bind to total cellular protein, which is a more stable endpoint in the presence of membrane-disrupting agents.[1][2][7]

Q4: Can I simply wash the cells to remove BDC before adding the assay reagent?

A4: Yes, a washing step can be an effective way to remove residual BDC from the cell culture wells before adding the viability assay reagent.[8] However, it is crucial to perform the washing gently to avoid detaching adherent cells and to validate that the washing procedure itself does not affect cell viability.

Troubleshooting Guides

Issue 1: Inconsistent or Artificially High Readings in Tetrazolium-Based Assays (MTT, XTT, WST-1)

Symptoms:

  • Higher than expected cell viability, even at high, visibly cytotoxic concentrations of BDC.

  • A non-linear or shifted dose-response curve.

  • High background absorbance in wells containing BDC but no cells.

Troubleshooting Steps:

  • Run a "Cell-Free" Control: This is the most critical step to determine if BDC is directly interacting with your assay reagent.

  • Implement a Wash Step: If direct interference is confirmed, washing the cells to remove BDC before adding the assay reagent can mitigate the issue.

  • Switch to a Non-Tetrazolium-Based Assay: If washing is not effective or feasible, switching to an alternative assay like the SRB assay is the most reliable solution.

Experimental Protocols

Protocol 1: Cell-Free Tetrazolium Reduction Control

Objective: To determine if this compound directly reduces tetrazolium salts.

Materials:

  • 96-well plate

  • Cell culture medium (phenol red-free is recommended to reduce background)

  • This compound (BDC) stock solution

  • MTT, XTT, or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS)

Procedure:

  • Prepare serial dilutions of BDC in cell culture medium in a 96-well plate. Include a vehicle control (e.g., the solvent used to dissolve BDC).

  • Crucially, do not add any cells to these wells.

  • Add the tetrazolium reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the standard assay duration (e.g., 1-4 hours).

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength.

Interpretation of Results:

ObservationInterpretation
Dose-dependent increase in absorbance in the absence of cells.BDC is directly reducing the tetrazolium salt, causing interference.
No significant change in absorbance compared to the vehicle control.BDC is not directly reducing the tetrazolium salt. Interference may be due to other mechanisms.
Protocol 2: Washing Procedure to Remove BDC Before Assay

Objective: To remove residual BDC from cell monolayers before performing a viability assay.

Materials:

  • 96-well plate with treated adherent cells

  • Phosphate-Buffered Saline (PBS), sterile and pre-warmed to 37°C

  • Multichannel pipette

Procedure:

  • After the desired BDC treatment period, carefully aspirate the medium containing BDC from each well using a multichannel pipette. Be cautious not to disturb the cell monolayer.

  • Gently add 100-200 µL of pre-warmed sterile PBS to each well.

  • Carefully aspirate the PBS.

  • Repeat the wash step (steps 2 and 3) one more time for a total of two washes.

  • Proceed immediately with your chosen viability assay (e.g., add the MTT reagent in fresh, BDC-free medium).

Protocol 3: Sulforhodamine B (SRB) Assay for Adherent Cells

Objective: To determine cell viability based on total protein content, an alternative to metabolic assays.[1][2][6][7]

Materials:

  • 96-well plate with treated adherent cells

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Fixation: After BDC treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Reading: Measure the absorbance at 510 nm using a microplate reader.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for BDC Interference Start Inconsistent/High Viability Readings with BDC CellFreeControl Perform Cell-Free Control Assay Start->CellFreeControl InterferenceCheck Interference Detected? CellFreeControl->InterferenceCheck WashStep Implement Wash Step to Remove BDC InterferenceCheck->WashStep Yes NoInterference No Direct Interference InterferenceCheck->NoInterference No Reassay Re-run Viability Assay WashStep->Reassay ProblemSolved Problem Resolved Reassay->ProblemSolved AlternativeAssay Switch to Alternative Assay (e.g., SRB) Reassay->AlternativeAssay If problem persists

Caption: Troubleshooting workflow for BDC interference.

cluster_pathways Mechanism of BDC Interference in Viability Assays cluster_mtt MTT Assay cluster_atp ATP Assay (CellTiter-Glo) BDC This compound (BDC) (Cationic Surfactant) Cell_Lysis Cell Membrane Disruption / Lysis BDC->Cell_Lysis MTT_Reagent MTT (Tetrazolium Salt) Mitochondrial_Enzymes Mitochondrial Reductases (in Viable Cells) MTT_Reagent->Mitochondrial_Enzymes Released_Reductants Released Cellular Reductants MTT_Reagent->Released_Reductants Formazan Formazan (Colored Product) Mitochondrial_Enzymes->Formazan Reduces Released_Reductants->Formazan Directly Reduces (Interference) ATP Intracellular ATP Luciferase Luciferase Reagent ATP->Luciferase Luminescence Luminescence Luciferase->Luminescence Generates Cell_Lysis->Released_Reductants Release of Cell_Lysis->ATP Uncontrolled Release of

Caption: BDC interference mechanisms in viability assays.

References

Troubleshooting inconsistent results with Benzododecinium chloride disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Benzododecinium chloride-based disinfectants.

Troubleshooting Guides

Issue 1: Lower Than Expected Antimicrobial Efficacy

When observing reduced or inconsistent microbial kill rates, several factors may be at play. Consult the following table to diagnose and address the potential causes.

Potential CauseTroubleshooting StepsKey Considerations
Incorrect Concentration - Verify the dilution calculations and ensure the final concentration is appropriate for the target microorganism and application. - Use calibrated equipment for dilutions. - Prepare fresh solutions for critical experiments, as the active ingredient can degrade over time.Different microorganisms exhibit varying susceptibility. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria. Bacterial spores are often resistant.[1]
Insufficient Contact Time - Ensure the treated surface remains wet with the disinfectant solution for the entire recommended contact time. - Reapply the disinfectant if premature drying occurs, especially when using formulations with volatile components like alcohol.[2]The required contact time can vary depending on the target microbe, disinfectant concentration, and the presence of interfering substances.
Incompatible pH - Measure the pH of the disinfectant solution and the surface to be treated. - this compound is most effective in neutral to slightly alkaline conditions. - Adjust the pH of the working solution if necessary, being mindful of potential impacts on formulation stability.The antimicrobial activity of quaternary ammonium (B1175870) compounds can be significantly influenced by pH. An increase in pH generally improves the efficacy of these disinfectants.[3]
Presence of Interfering Substances - Pre-clean surfaces to remove organic matter (e.g., soil, blood, proteins) before applying the disinfectant.[4] - Use validated neutralizing agents in efficacy testing to prevent residual disinfectant from affecting microbial recovery.Organic matter can neutralize the active ingredients of this compound, reducing its effectiveness.
Water Hardness - Use purified or distilled water for preparing disinfectant solutions whenever possible. - If using tap water, be aware of its hardness, as divalent cations (e.g., calcium, magnesium) can reduce the efficacy of quaternary ammonium compounds.[5][6]The negative impact of water hardness on efficacy can be significant. For example, a 200 ppm concentration in hard water may be less effective than a 50 ppm concentration in distilled water.[6]
Inappropriate Application Technique - Standardize the application method (e.g., spraying, wiping, immersion) to ensure uniform coverage. - For wiping applications, use sufficient product to ensure the surface remains wet for the required contact time.Inconsistent application can lead to variable disinfectant exposure and, consequently, inconsistent results.
Microbial Resistance - Consider the possibility of acquired resistance, especially with prolonged, low-level exposure to the disinfectant. - If resistance is suspected, perform minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) testing.Bacteria can develop resistance to this compound through mechanisms such as changes in membrane composition and overexpression of efflux pumps.[7]
Issue 2: Cell Culture Contamination Despite Disinfection

Contamination in cell culture can occur even when using disinfectants. The following table provides guidance on troubleshooting potential sources of contamination.

Potential CauseTroubleshooting StepsKey Considerations
Chemical Contamination - Ensure thorough rinsing of surfaces after disinfection to remove any residual this compound, which can be cytotoxic to cell cultures. - Use sterile, high-purity water for rinsing.Disinfectant residues can have detrimental effects on cell health, leading to altered growth, morphology, and viability.[4]
Resistant Contaminants - Be aware that some microorganisms, such as bacterial spores and certain fungi, may be resistant to this compound at standard use concentrations.[1] - If spore-forming bacteria or fungi are a concern, consider using a sporicide or a different class of disinfectant.Not all disinfectants are effective against all types of microorganisms. Understanding the limitations of this compound is crucial for effective contamination control.
Biofilm Formation - Implement a rigorous cleaning and disinfection schedule for all equipment, paying special attention to hard-to-reach areas where biofilms can form. - Consider mechanical cleaning methods to disrupt biofilms before disinfection.Bacteria within biofilms can be up to 1,000 times more resistant to disinfectants than their planktonic counterparts.
Cross-Contamination - Maintain strict aseptic technique during all cell culture manipulations. - Avoid sharing media and reagents between different cell lines. - Regularly disinfect all surfaces and equipment within the biological safety cabinet.Contamination can be introduced from various sources, including personnel, equipment, and other cell cultures.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a quaternary ammonium compound that acts as a cationic surfactant. Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged head of the molecule interacts with the negatively charged phospholipids (B1166683) in the cell membrane, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.[7]

Q2: What are the optimal storage conditions for this compound solutions?

To maintain their efficacy, this compound solutions should be stored in tightly sealed containers, protected from extreme temperatures and direct sunlight, which can cause degradation of the active ingredient. Always adhere to the manufacturer's recommendations for storage and expiration dates. For prepared dilutions, it is best practice to use them fresh, especially for critical applications.

Q3: Can this compound be used on any surface?

While this compound is a broad-spectrum disinfectant, its efficacy can be influenced by the surface material. Porous surfaces can be more challenging to disinfect than non-porous surfaces. Additionally, some materials may be incompatible with the disinfectant, potentially leading to corrosion or degradation over time. It is advisable to test the disinfectant on a small, inconspicuous area before widespread use.

Q4: Is it necessary to pre-clean surfaces before applying this compound?

Yes, pre-cleaning is a critical step. The presence of organic matter, such as soil, blood, and other bodily fluids, can significantly reduce the efficacy of this compound by neutralizing its active ingredients. Thoroughly cleaning a surface before disinfection ensures that the disinfectant can directly contact and act on the microorganisms.[4]

Q5: At what concentration is this compound effective?

The effective concentration of this compound can vary widely depending on the target microorganism, the presence of interfering substances, and the specific formulation. For general surface disinfection, concentrations may range from 0.1% to 0.5%.[9] In pharmaceutical preparations like eye drops, it is used as a preservative at much lower concentrations, typically 0.01% to 0.02%.[10] For specific applications, it is essential to consult the manufacturer's instructions and relevant literature.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Against Common Foodborne Pathogens
MicroorganismGram StainMIC (mg/L)MBC (mg/L)
Listeria monocytogenesPositive3035
Staphylococcus aureusPositive4045
Escherichia coliNegative4045
Bacillus cereusPositive140160

Data adapted from a study on the disinfectant effects of Benzalkonium chloride.

Table 2: Impact of Organic Matter and pH on the Efficacy of a Quaternary Ammonium Compound against Salmonella Enteritidis
Organic MatterConcentrationDilution 1:1000 (pH 6)Dilution 1:1000 (pH 9)
Bovine Fetal Serum1%EffectiveEffective
3%EffectiveEffective
5%EffectiveEffective
7%EffectiveEffective
Whole Milk1%EffectiveEffective
3%EffectiveEffective
5%EffectiveEffective
7%EffectiveIneffective
Skimmed Milk1%EffectiveEffective
3%EffectiveEffective
5%EffectiveEffective
7%EffectiveEffective

This table illustrates that high concentrations of certain organic matter, particularly at a higher pH, can reduce the effectiveness of the disinfectant.

Experimental Protocols

Protocol 1: General Surface Disinfectant Efficacy Test

This protocol provides a framework for evaluating the efficacy of this compound on a non-porous surface.

  • Preparation of Microbial Inoculum:

    • Culture the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in an appropriate broth medium to the logarithmic growth phase.

    • Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate-buffered saline), and resuspend to a standardized concentration (e.g., 10^8 CFU/mL).

  • Surface Inoculation:

    • Sterilize test surfaces (e.g., stainless steel coupons).

    • Inoculate a defined area of each surface with a known volume of the microbial suspension and allow it to dry under controlled conditions.

  • Disinfectant Application:

    • Prepare the this compound solution to the desired concentration.

    • Apply the disinfectant to the inoculated surface, ensuring complete coverage.

  • Contact Time and Neutralization:

    • Allow the disinfectant to remain in contact with the surface for the specified time.

    • After the contact time, add a validated neutralizing solution to stop the antimicrobial action of the disinfectant.

  • Microbial Recovery and Enumeration:

    • Swab or rinse the surface to recover the surviving microorganisms.

    • Perform serial dilutions of the recovery solution and plate on appropriate agar (B569324) media.

    • Incubate the plates and count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Calculate the log reduction in microbial numbers for the treated surfaces compared to untreated controls.

Visualizations

Signaling Pathway

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR2 TGF-βRII TGFB1->TGFBR2 BAC Benzododecinium chloride COX2 COX-2 BAC->COX2 modulates COX2->TGFB1 activates TGFBR1 TGF-βRI TGFBR2->TGFBR1 recruits & phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 phosphorylates pSmad3 p-Smad3 Smad23->pSmad3 Smad_complex Smad2/3/4 Complex pSmad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex ECM_production Extracellular Matrix Production Smad_complex->ECM_production translocates to nucleus & promotes transcription Disinfectant_Efficacy_Workflow prep_inoculum 1. Prepare Microbial Inoculum inoculate_surface 2. Inoculate Test Surface prep_inoculum->inoculate_surface apply_disinfectant 3. Apply Benzododecinium chloride Solution inoculate_surface->apply_disinfectant contact_time 4. Specified Contact Time apply_disinfectant->contact_time neutralize 5. Neutralize Disinfectant contact_time->neutralize recover_microbes 6. Recover Surviving Microorganisms neutralize->recover_microbes enumerate 7. Plate and Enumerate CFUs recover_microbes->enumerate analyze 8. Calculate Log Reduction enumerate->analyze Troubleshooting_Logic start Inconsistent Results check_protocol Review Experimental Protocol start->check_protocol check_concentration Verify Disinfectant Concentration check_protocol->check_concentration check_contact_time Ensure Adequate Contact Time check_concentration->check_contact_time check_interfering_substances Assess for Interfering Substances (Organic Matter, pH) check_contact_time->check_interfering_substances check_application Standardize Application Technique check_interfering_substances->check_application consider_resistance Consider Microbial Resistance check_application->consider_resistance resolve Consistent Results consider_resistance->resolve

References

Improving the solubility of Benzododecinium chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Benzododecinium chloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, a quaternary ammonium (B1175870) compound and cationic surfactant, is generally considered soluble in water.[1][2][3] It is also readily soluble in polar organic solvents such as ethanol, acetone, and DMSO.[4][5][6] Its solubility in aqueous solutions can be influenced by factors like temperature, pH, and the presence of other solutes.[2][7]

Q2: Why is my this compound solution cloudy or forming a precipitate?

A2: Cloudiness or precipitation in your this compound solution can occur for several reasons:

  • Concentration: At higher concentrations, this compound can self-assemble into aggregates or micelles, which might affect the clarity of the solution.[7][8]

  • Temperature: Low temperatures can decrease the solubility of this compound, potentially leading to precipitation.[2][7]

  • pH: The pH of the solution can influence the compound's stability and solubility.[7][9]

  • Interactions with other components: this compound is a cationic surfactant and may interact with anionic compounds in your formulation, leading to the formation of insoluble complexes.[10]

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound in aqueous solutions generally increases with elevated temperatures.[2][7] This is because higher temperatures provide the necessary energy to overcome the intermolecular forces, facilitating the dissolution process.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, adjusting the pH can influence its solubility.[7] this compound solutions are reported to be stable over a wide pH range.[6] However, extreme pH values could potentially affect the overall formulation and the compound's stability. It is recommended to perform pH-solubility profiles to determine the optimal pH for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

graph TD; A[Start: Solubility Issue Observed (e.g., Cloudiness, Precipitation)]; B{Identify Potential Cause}; C[Check Concentration]; D[Review Solution Temperature]; E[Measure pH of Solution]; F[Assess for Incompatible Components]; G{Is Concentration Too High?}; H{Is Temperature Too Low?}; I{Is pH Outside Optimal Range?}; J{Are Anionic Components Present?}; K[Action: Dilute Solution or Use Solubilization Technique]; L[Action: Gently Warm Solution (e.g., to 30-40°C)]; M[Action: Adjust pH with Dilute HCl or NaOH]; N[Action: Reformulate to Avoid Incompatible Excipients]; O[End: Issue Resolved];
Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

The following table summarizes available quantitative data for the solubility of this compound in various solvent systems.

Solvent SystemConcentrationMolarity (approx.)NotesReference
Dimethyl sulfoxide (B87167) (DMSO)60 mg/mL176.48 mMSonication is recommended to facilitate dissolution.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL5.88 mMA common co-solvent system for in vivo studies.[4]
WaterVery soluble-Dissolution is ready upon agitation.[3]
EthanolVery soluble--
AcetoneVery soluble--

Experimental Protocols for Solubility Enhancement

For researchers needing to achieve higher concentrations or improve the stability of this compound in aqueous solutions, the following methods can be employed.

graph TD; A[Start: Need to Enhance Aqueous Solubility]; B{Select Enhancement Strategy}; C[Strategy 1: Co-Solvency]; D[Strategy 2: Cyclodextrin (B1172386) Complexation]; E[Strategy 3: pH Adjustment]; F[Protocol: Prepare stock solutions of co-solvents (e.g., PEG300, DMSO).]; G[Protocol: Determine optimal cyclodextrin type and ratio via phase solubility studies.]; H[Protocol: Prepare a stock solution of this compound.]; I[Titrate drug solution with co-solvent until dissolved.]; J[Prepare inclusion complex using kneading or lyophilization method.]; K[Titrate solution with dilute acid/base and monitor for dissolution.]; L[Characterize final formulation (e.g., for clarity, concentration).]; M[End: Enhanced Solubility Achieved];
General workflow for selecting a solubility enhancement technique.
Protocol 1: Solubility Enhancement using Co-solvents

This method involves using a water-miscible organic solvent to increase the solubility of a lipophilic compound.[11]

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q)

  • Co-solvent (e.g., Propylene glycol, Polyethylene glycol 300/400, DMSO)

  • Volumetric flasks, magnetic stirrer, and stir bars

Procedure:

  • Co-solvent Selection: Choose a biocompatible co-solvent suitable for your final application. PEG 300 and Propylene glycol are common choices for pharmaceutical formulations.

  • Preparation of Co-solvent Stock: Prepare a concentrated stock solution of the co-solvent in purified water if required (e.g., 50% v/v PEG 300 in water).

  • Dissolution of Drug: a. Weigh the required amount of this compound and place it in a volumetric flask. b. Add a small amount of the pure co-solvent (e.g., PEG 300) to wet and dissolve the powder. c. Slowly add the aqueous phase (purified water or buffer) to the desired final volume while stirring continuously.

  • Observation: Observe the solution for clarity. If precipitation occurs, the proportion of the co-solvent may need to be increased.

  • Optimization: Systematically vary the co-solvent concentration (e.g., 10%, 20%, 30% v/v) to find the minimum amount required to maintain a clear solution at the target drug concentration.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming water-soluble inclusion complexes.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[15]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or buffer

  • Magnetic stirrer, vials, 0.22 µm syringe filters

Procedure (Phase Solubility Study to Determine Stoichiometry):

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in your desired buffer system.

  • Add Excess Drug: Add an excess amount of this compound to each vial containing the HP-β-CD solutions. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and place them on a magnetic stirrer or in a shaking incubator. Allow the mixtures to equilibrate for 24-48 hours at a constant temperature.

  • Sample Collection and Analysis: a. After equilibration, allow the suspensions to settle. b. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid. c. Analyze the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram will help determine the complex stoichiometry and the solubilizing efficiency of the cyclodextrin.[16]

Procedure (Preparation of the Complex):

  • Based on the phase solubility study, dissolve the optimal amount of HP-β-CD in the aqueous vehicle.

  • Slowly add the required amount of this compound to the cyclodextrin solution while stirring.

  • Continue stirring until a clear solution is obtained, which indicates the formation of the inclusion complex. This solution can then be further processed (e.g., lyophilized to a powder or used as a liquid formulation).

References

Minimizing Benzododecinium chloride degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of Benzododecinium chloride (BDC) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (BDC), often referred to as Benzalkonium chloride (BAC), is a quaternary ammonium (B1175870) compound with potent antimicrobial and surfactant properties.[1][2] It is widely used as a disinfectant, antiseptic, and preservative in pharmaceutical formulations, including eye drops.[1][2][3] Maintaining its stability is critical to ensure its efficacy as a preservative and to prevent the formation of potentially harmful degradation products that could compromise experimental results and product safety.

Q2: What are the primary factors that can cause BDC degradation?

Several factors can contribute to the degradation of BDC in experimental solutions:

  • Exposure to Light: BDC can be sensitive to light, which may induce photodegradation.[4]

  • Elevated Temperatures: Although generally stable over a wide temperature range, prolonged exposure to high temperatures can accelerate degradation.[4][5]

  • Extreme pH: While stable across a broad pH range, highly acidic or alkaline conditions can promote hydrolysis and degradation.[4]

  • Incompatible Materials: Contact with certain materials, such as some plastics and metals, can lead to loss of activity.[4][5] Dilute solutions stored in polyvinyl chloride or polyurethane foam containers may experience a decrease in antimicrobial activity.[4][5]

  • Presence of Oxidizing Agents: Strong oxidizing agents can chemically degrade BDC.

  • Interaction with Other Molecules: BDC is incompatible with anionic surfactants, nitrates, iodides, and silver salts.[6] Its preservative efficacy can also be diminished by interaction with certain drug compounds and excipients like citrate (B86180) and phosphate (B84403) buffers.[4]

Q3: How should I properly store BDC solutions to ensure stability?

To maintain the integrity of your BDC solutions, adhere to the following storage guidelines:

  • Container: Store in original, tightly sealed containers.[7]

  • Environment: Keep in a cool, dry, and well-ventilated area.[7]

  • Light Protection: Protect from direct light.

  • Temperature: While stable at room temperature for extended periods, avoid extreme temperatures. Recommended storage is often between 15-30°C.[8]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving BDC.

Problem Potential Cause Troubleshooting Steps
Loss of Antimicrobial Efficacy BDC degradation due to improper storage or handling.1. Review storage conditions (light, temperature, container type).[4] 2. Verify the pH of your solution. 3. Ensure the BDC solution has not been exposed to incompatible substances.[6]
Unexpected Peaks in Chromatography Formation of BDC degradation products.1. Analyze a freshly prepared BDC standard to confirm the identity of the primary peak. 2. Consider potential degradation pathways such as debenzylation or dealkylation.[2] 3. Use a stability-indicating analytical method to separate and identify degradation products.
Cloudiness or Precipitation in Formulation Incompatibility with other components in the formulation.1. Check for the presence of anionic compounds, which can form insoluble complexes with the cationic BDC.[9] 2. Evaluate the compatibility of all excipients with BDC at the intended concentrations.
Variability in Experimental Results Inconsistent BDC concentration due to degradation.1. Prepare fresh BDC solutions for each experiment. 2. Quantify the BDC concentration in your stock solution before each use, especially if it has been stored for an extended period. 3. Implement a rigorous protocol for solution preparation and handling.

Experimental Protocols

Protocol 1: Assessment of BDC Stability Under Stress Conditions

This protocol outlines a method to evaluate the stability of a BDC solution under various stress conditions.

  • Preparation of BDC Solution: Prepare a stock solution of BDC in the desired solvent (e.g., ultrapure water, buffer) at a known concentration.

  • Stress Conditions:

    • Photostability: Expose an aliquot of the BDC solution to a controlled light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.

    • Thermal Stability: Incubate aliquots of the BDC solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a set duration.

    • pH Stability: Adjust the pH of aliquots of the BDC solution to different levels (e.g., pH 3, 5, 7, 9, 11) using appropriate acids or bases.

  • Sample Analysis: At predetermined time points, withdraw samples from each stress condition.

  • Quantification: Analyze the concentration of BDC in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[10]

  • Data Evaluation: Compare the concentration of BDC in the stressed samples to the control samples to determine the extent of degradation.

Protocol 2: Quantification of BDC using HPLC-DAD

This protocol provides a general procedure for the quantification of BDC.

  • Instrumentation: A standard HPLC system equipped with a DAD detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium acetate). The exact ratio may need to be optimized.

  • Detection Wavelength: BDC can be detected at approximately 262 nm.[10]

  • Procedure:

    • Prepare a series of BDC standard solutions of known concentrations to create a calibration curve.

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak area corresponding to BDC.

    • Quantify the BDC concentration in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Factors Affecting this compound Stability
Factor Condition Effect on Stability Recommendation
Light Direct UV or sunlight exposureCan induce photodegradation.Store in amber containers or protect from light.
Temperature Elevated temperatures (>40°C)May accelerate degradation over time.[4]Store at controlled room temperature (15-30°C).
pH Highly acidic (<3) or alkaline (>11)Can promote hydrolysis.Maintain solution pH within a stable range (typically 4-10).[4]
Container Material Polyvinyl chloride, polyurethaneCan lead to loss of antimicrobial activity in dilute solutions.[4][5]Use glass or other compatible containers.
Incompatible Substances Anionic surfactants, nitrates, iodides, silver salts, high concentrations of nonionic surfactants.[5][6]Can cause precipitation or loss of activity.Avoid co-formulation with incompatible substances.

Visualizations

Degradation_Pathway BDC This compound Debenzylation Debenzylation BDC->Debenzylation Step 1 Dealkylation Dealkylation BDC->Dealkylation Step 2 BenzylChloride Benzyl Chloride Debenzylation->BenzylChloride AlkylDimethylAmine Alkyl Dimethyl Amine Dealkylation->AlkylDimethylAmine Demethylation Demethylation FurtherDegradation Further Degradation Demethylation->FurtherDegradation AlkylDimethylAmine->Demethylation Step 3 FinalProducts CO2, H2O, NH3, Cl- FurtherDegradation->FinalProducts

Caption: A simplified diagram illustrating the sequential degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep_Solution Prepare BDC Stock Solution Photo_Stress Photostability (UV/Light) Prep_Solution->Photo_Stress Thermal_Stress Thermal Stability (Temperature Variation) Prep_Solution->Thermal_Stress pH_Stress pH Stability (Acid/Base) Prep_Solution->pH_Stress Sampling Sample at Time Points Photo_Stress->Sampling Thermal_Stress->Sampling pH_Stress->Sampling HPLC_Analysis Quantify BDC via HPLC Sampling->HPLC_Analysis Data_Analysis Compare to Control HPLC_Analysis->Data_Analysis Conclusion Determine Degradation Rate Data_Analysis->Conclusion

References

Technical Support Center: Addressing Bacterial Resistance to Benzododecinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Benzododecinium chloride (BDC) in long-term studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial cultures over time. What are the potential mechanisms behind this acquired resistance?

A1: Increased resistance to this compound (BDC), a quaternary ammonium (B1175870) compound (QAC), is a documented phenomenon in long-term bacterial studies. The primary mechanisms include:

  • Efflux Pumps: Bacteria can actively transport BDC out of the cell using efflux pumps. Overexpression of genes encoding these pumps, such as the qac genes, is a common resistance mechanism.[1][2][3] Some efflux pumps can confer cross-resistance to both QACs and various antibiotics.[2][4]

  • Biofilm Formation: Bacteria within biofilms exhibit increased tolerance to antimicrobial agents, including BDC.[1][5] The extracellular matrix of the biofilm can act as a physical barrier, limiting the diffusion of BDC to the bacterial cells.

  • Cell Membrane and Wall Alterations: Changes in the composition of the bacterial cell membrane and wall can reduce BDC permeability.[1][3] This can involve modifications to fatty acids, phospholipids, and lipopolysaccharides (LPS), leading to a more negatively charged and hydrophobic cell surface that hinders BDC diffusion.[3]

  • Genetic Mutations: Long-term exposure to sub-inhibitory concentrations of BDC can lead to mutations in genes that regulate efflux pumps or other resistance mechanisms.[6][7] For instance, mutations in genes like pmrB have been associated with increased tolerance to BDC and other antibiotics.[4][7]

  • Enzymatic Degradation: Some bacteria may possess or acquire the ability to enzymatically degrade BDC, although this is a less commonly reported mechanism.[1]

Q2: Can the development of resistance to this compound in our long-term experiments lead to cross-resistance to clinically relevant antibiotics?

A2: Yes, there is a significant body of evidence demonstrating that exposure to BDC can select for bacteria with cross-resistance to various antibiotics.[1][4][5][8][9][10] This is a major concern for both environmental and clinical settings. The primary mechanisms for this cross-resistance include:

  • Shared Efflux Pumps: Many efflux pumps that expel BDC can also recognize and export a wide range of antibiotics, such as beta-lactams, aminoglycosides, tetracyclines, and fluoroquinolones.[2][4] Overexpression of these pumps due to BDC exposure will therefore also increase resistance to these antibiotics.

  • Co-selection: The genes conferring resistance to BDC and antibiotics can be located on the same mobile genetic elements, such as plasmids and integrons.[2] When bacteria are exposed to BDC, they select for the entire genetic element, thereby co-selecting for antibiotic resistance genes. The qacE gene, for example, is often found within class 1 integrons, which are known to carry multiple antibiotic resistance genes.[2]

Q3: We suspect our bacterial strain has developed resistance to this compound. What is the standard protocol for determining the Minimum Inhibitory Concentration (MIC)?

A3: The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[11][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the BDC stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no BDC).

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (wells 1-12). This will bring the final volume in each well to 200 µL and dilute the BDC concentrations by half.

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[13]

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of BDC in a well that shows no visible bacterial growth.[13] A plate reader can also be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.[12]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent MIC values between experimental replicates. Inaccurate pipetting during serial dilutions.Use calibrated pipettes and change tips between each dilution. A multichannel pipette can improve consistency.
Variation in the initial bacterial inoculum density.Ensure the bacterial culture is in the mid-logarithmic growth phase and accurately standardized to a 0.5 McFarland standard before dilution.
Contamination of the culture or reagents.Use aseptic techniques throughout the protocol. Check the sterility of the media and BDC stock solution.
No bacterial growth in any well, including the growth control. The bacterial inoculum was not viable or was too dilute.Verify the viability of the bacterial stock. Re-standardize and re-dilute the inoculum.
The growth medium is not suitable for the bacterial strain.Ensure the correct growth medium and incubation conditions are being used.
Bacterial growth observed at all concentrations of this compound. The bacterial strain has a very high level of resistance.Extend the range of BDC concentrations tested.
The BDC stock solution has degraded or is at an incorrect concentration.Prepare a fresh stock solution of BDC and verify its concentration.
The incubation time was too long, allowing for the emergence of resistant mutants.Adhere to the recommended 18-24 hour incubation period.[13]

Quantitative Data Summary

Table 1: Examples of Acquired Resistance to this compound in Bacteria

Bacterial SpeciesExposure ConditionsFold Increase in MICReference
Escherichia coli K-12Stepwise increasing concentrations of BAC8-fold[5]
Campylobacter coliExposure for 15 days4-fold[5]
Salmonella enterica serovar VirchowAdaptation to BACFrom 4 mg/L to 256 mg/L[5]
E. coli O157Adaptation to BACReached over 1,000 mg/L[5]

Table 2: Cross-Resistance to Antibiotics Following Adaptation to this compound

Bacterial SpeciesAdapted toIncreased MIC for AntibioticsReference
Methicillin-resistant S. aureus (MRSA)BACOxacillin, Cefazolin, Ofloxacin[5]
Escherichia coli K-12BACAmpicillin, Ciprofloxacin, Nalidixic acid[5]
E. coli O157BACChloramphenicol, Ampicillin[5]
Salmonella serovar VirchowBACMultiple antibiotics[5]

Visualizations

Bacterial_Resistance_to_BDC cluster_mechanisms Mechanisms of Resistance Efflux Increased Efflux Pump Activity (e.g., qac genes) CrossResistance Cross-Resistance to Antibiotics Efflux->CrossResistance Shared Efflux Pumps Biofilm Biofilm Formation Membrane Cell Membrane/ Wall Alterations Mutation Genetic Mutations (e.g., in pmrB) Mutation->CrossResistance Co-selection on mobile elements BDC Benzododecinium Chloride (BDC) Resistance Bacterial Resistance to BDC BDC->Resistance Long-term exposure Resistance->Efflux Resistance->Biofilm Resistance->Membrane Resistance->Mutation

Caption: Mechanisms of bacterial resistance to this compound and its link to antibiotic cross-resistance.

MIC_Workflow start Start prep_dilutions Prepare 2-fold serial dilutions of BDC in 96-well plate start->prep_dilutions prep_inoculum Standardize and dilute bacterial culture (0.5 McFarland) prep_dilutions->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Technical Support Center: Stabilizing Benzododecinium Chloride Solutions for Reproducible Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzododecinium Chloride (also known as Benzalkonium Chloride, BAC, or BKC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of this compound solutions to ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound solutions?

A1: For long-term stability, it is recommended to store this compound solutions in a cool, dry, and dark place, ideally below 30°C (86°F)[1]. While solutions are stable over a wide temperature range and can even be sterilized by autoclaving without significant loss of efficacy, prolonged exposure to high temperatures can accelerate degradation[2].

Q2: How does pH affect the stability and activity of this compound solutions?

A2: Aqueous solutions of this compound are stable over a broad pH range, generally between 4 and 10[2]. Its antimicrobial activity tends to increase with a higher, more alkaline pH[3][4]. However, for specific applications, the optimal pH should be determined based on the experimental system.

Q3: My this compound solution has a yellowish tint. Is it still usable?

A3: A pale yellow color in this compound solutions can be due to impurities and is a known characteristic[5][6]. In many cases, this slight coloration does not significantly impact its efficacy for further experiments[6]. However, if you observe a sudden or dark color change, it could indicate degradation or contamination, and it is advisable to prepare a fresh solution.

Q4: I'm observing precipitation in my this compound solution. What could be the cause?

A4: Precipitation can occur for several reasons. One common cause is the interaction with incompatible substances. This compound is a cationic surfactant and is incompatible with anionic compounds, such as soaps and some detergents, which can lead to precipitation[7]. High concentrations of nonionic surfactants and the presence of nitrates, peroxides, or silver salts can also cause issues[7]. Additionally, significant temperature fluctuations can sometimes lead to the compound falling out of solution. When using buffers, especially in chromatographic applications, be mindful of the buffer's solubility in the organic solvent, as high organic content can cause buffer salts to precipitate[8].

Q5: Can I use any type of plastic or glassware to prepare and store my solutions?

A5: Careful consideration of labware is crucial. This compound can be adsorbed by certain materials, which will reduce the effective concentration of your solution[9]. It is known to adsorb to some plastics like polyvinyl chloride (PVC) and polyurethane foam, and may also interact with certain types of glass through ion-exchange with silanol (B1196071) groups[7][9]. For this reason, using high-density polyethylene (B3416737) (HDPE) or amber glass containers is recommended[1][2]. To minimize adsorption to glassware, pre-treating with a silanizing agent can be beneficial[9].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent antimicrobial efficacy - Incorrect concentration: Errors in dilution calculations or initial stock concentration. - Degradation of stock solution: Improper storage (exposure to light, high temperatures). - Interaction with media components: Presence of organic matter, like proteins in serum, can reduce efficacy.- Verify all calculations and prepare fresh dilutions. - Store stock solutions in opaque or amber containers in a cool, dark place. - Consider the impact of media components and perform validation studies in your specific matrix.
High variability between experimental replicates - Adsorption to labware: The compound can adsorb to certain plastics and glass surfaces, leading to inconsistent concentrations. - Inconsistent pipetting or mixing: Inaccurate liquid handling can lead to variations.- Use compatible materials like HDPE or silanized glass. - Calibrate pipettes regularly and ensure thorough mixing of all solutions.
Unexpected cell toxicity or lack thereof in cell-based assays - Contamination of cell cultures: Introduction of this compound from external sources (e.g., disinfectants used in incubators). - Formation of micelles: Above its critical micelle concentration (CMC), its biological activity can be altered.- Review lab procedures to prevent cross-contamination from disinfectants. - Be aware of the CMC and how it might be influenced by your experimental conditions (e.g., buffer composition, temperature).
Sudden color change in the solution - Contamination: Microbial growth or chemical contamination. - Degradation: Exposure to incompatible substances or extreme environmental conditions.- Discard the solution and prepare a fresh one under sterile conditions. - Review storage conditions and potential sources of contamination.

Data Presentation

Table 1: Stability of this compound Solutions Under Various Conditions

ParameterConditionObservationReference(s)
Temperature AutoclavingStable, no significant loss of effectiveness.[2][7]
< 30°C (86°F)Recommended for long-term storage to minimize degradation.[1]
80°CUsed in forced degradation studies, indicating potential for accelerated degradation at elevated temperatures.[10]
pH 4 - 10Generally stable.[2]
Neutral to slightly alkalineOptimal for antimicrobial activity.[3][4]
Light Exposure UV light / SunlightSusceptible to degradation.[1][2]
Solution Stability In aqueous solution at room temperatureStable for at least 10 hours.[11]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
WaterReadily soluble[5][12]
EthanolReadily soluble[5][12]
AcetoneReadily soluble[5][12]
DMSO60 mg/mL (176.48 mM)[13]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol describes the preparation of a 1 mg/mL (0.1%) aqueous stock solution.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks (amber glass or HDPE)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 80 mL of high-purity water to the flask.

  • Place a stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved. Agitation will aid dissolution[5].

  • Once dissolved, remove the stir bar and bring the solution to the final volume of 100 mL with high-purity water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the stock solution in a cool, dark place, preferably at a temperature below 30°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the analysis of this compound. Method parameters may need to be optimized for specific instrumentation and sample matrices.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 5.5) in a 70:30 (v/v) ratio[14]

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 25°C[14]

  • Detection Wavelength: 210 nm[14]

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute samples containing this compound with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the diluted samples through a 0.45 µm syringe filter (use a compatible material such as polypropylene, not nylon) prior to injection[9].

Visualizations

experimental_workflow General Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare Benzododecinium Chloride Solutions exposure Expose Bacteria to Different Concentrations prep_solution->exposure prep_culture Prepare Bacterial Culture prep_culture->exposure incubation Incubate at Optimal Temperature exposure->incubation readout Measure Bacterial Growth (e.g., OD600) incubation->readout analysis Determine MIC/MBC readout->analysis

Caption: Workflow for antimicrobial susceptibility testing.

signaling_pathway Proposed Signaling Pathway of this compound-Induced Cell Cycle Arrest BAC Benzododecinium Chloride p38 p38 MAPK BAC->p38 Activates CyclinD1 Cyclin D1 p38->CyclinD1 Phosphorylates (at T286) Ubiquitin Ubiquitin Proteasome System CyclinD1->Ubiquitin Targets for Ubiquitination Degradation Cyclin D1 Degradation Ubiquitin->Degradation CellCycleArrest G1 Phase Cell Cycle Arrest Degradation->CellCycleArrest Leads to

Caption: this compound-induced cell cycle arrest pathway.

References

How to neutralize Benzododecinium chloride in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on neutralizing Benzododecinium chloride (also known as Benzalkonium chloride, BAC) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in cell culture?

This compound is a quaternary ammonium (B1175870) compound widely used as a disinfectant and preservative due to its potent antimicrobial properties.[1][2] It acts as a cationic surfactant, disrupting the negatively charged cell membranes of microorganisms, which leads to cell lysis and death.[1][3] However, this same mechanism makes it cytotoxic to mammalian cells, potentially interfering with experimental results by causing unwanted cell death or stress responses.[4][5][6]

Q2: What is the primary method for neutralizing this compound in cell culture?

The most common and effective method for neutralizing this compound is through chemical inactivation using a combination of lecithin (B1663433) and polysorbate 80 (Tween 80).[3][7][8] These substances are thought to form micelles around the this compound molecules, preventing them from interacting with and disrupting cell membranes.[7]

Q3: Can the neutralizing agents themselves be toxic to cells?

Yes, at high concentrations, both lecithin and polysorbate 80 can exhibit some level of cytotoxicity.[9] It is crucial to determine the optimal concentration of the neutralizer that effectively inactivates this compound without harming the cultured cells. This often requires a pilot experiment to test different concentrations of the neutralizer alone on the specific cell line being used.

Q4: How can I be sure that the this compound has been effectively neutralized?

Validation of neutralization is a critical step. This can be achieved through a "sentinel" cell culture test. In this assay, a sensitive cell line is cultured in the neutralized this compound solution. If the cells remain viable and proliferate as expected, compared to a control group without this compound and neutralizer, it indicates successful neutralization.

Troubleshooting Guide

Issue 1: Cells are still dying after neutralization.

  • Possible Cause: Incomplete neutralization of this compound.

    • Solution: Increase the concentration of the neutralizing solution or the ratio of neutralizer to this compound. Refer to the quantitative data table below for recommended ratios. Ensure thorough mixing of the this compound-containing medium with the neutralizing solution.

  • Possible Cause: The neutralizing agent itself is causing cytotoxicity.

    • Solution: Perform a control experiment to test the toxicity of the neutralizing solution alone on your cells at the concentration used for neutralization. If it is toxic, reduce the concentration of the neutralizer and re-optimize the neutralization protocol.

  • Possible Cause: The cells are particularly sensitive to residual, non-neutralized this compound.

    • Solution: Consider a combination of chemical neutralization followed by a physical removal step, such as washing the cells with fresh, neutralizer-free medium after the neutralization period.

Issue 2: Unexpected or inconsistent experimental results after neutralization.

  • Possible Cause: The neutralizing agents are interfering with your experimental assay.

    • Solution: Run a control experiment with only the neutralizing agent to see if it affects your assay's readout (e.g., fluorescence, absorbance). If there is interference, you may need to find an alternative neutralization strategy or a different assay.

  • Possible Cause: The ratio of lecithin to polysorbate 80 in the neutralizing solution is not optimal.

    • Solution: While a 50:50 (v/v) mixture is common, some studies have found a 20:80 Tween 80®/lecithin proportion to be effective.[8] You may need to test different ratios to find the most suitable one for your system.

Experimental Protocols

Protocol 1: Preparation of Lecithin/Polysorbate 80 Neutralizing Stock Solution

This protocol describes the preparation of a 10X stock solution of the neutralizing agent.

Materials:

  • Soy Lecithin

  • Polysorbate 80 (Tween 80)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile container

Procedure:

  • Prepare a 50:50 (v/v) mixture of soy lecithin and polysorbate 80. For example, mix 5 mL of soy lecithin with 5 mL of polysorbate 80.

  • Alternatively, a 20:80 (v/v) mixture can be prepared by mixing 2 mL of soy lecithin with 8 mL of polysorbate 80.[8]

  • Bring the mixture to a final volume of 100 mL with sterile PBS to create a 10% (10X) stock solution.

  • Mix thoroughly until the lecithin is fully dispersed. The solution may be slightly turbid.

  • Sterilize the solution by filtering it through a 0.22 µm filter.

  • Store the sterile 10X neutralizing stock solution at 4°C.

Protocol 2: Neutralization of this compound in Cell Culture Medium

This protocol outlines the steps to neutralize this compound present in a liquid sample, such as a cell culture medium, before exposing it to cells.

Materials:

  • Cell culture medium containing this compound

  • 10X Neutralizing Stock Solution

  • Sterile tubes or flasks

Procedure:

  • Determine the concentration of this compound in your cell culture medium.

  • Add the 10X Neutralizing Stock Solution to the medium to achieve a final 1X concentration. For example, add 1 mL of 10X stock to 9 mL of medium.

  • Refer to the table below for the recommended neutralizer-to-disinfectant ratio. You may need to adjust the final concentration of the neutralizer based on the concentration of this compound.

  • Incubate the mixture at room temperature for at least 10-15 minutes to allow for complete neutralization.

  • The neutralized medium can now be used in your cell culture experiment.

Protocol 3: Validation of this compound Neutralization (Sentinel Cell Assay)

This protocol is designed to verify that the neutralization process has been effective and that the neutralized solution is not toxic to cells.

Materials:

  • A robust and sensitive cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound solution

  • 10X Neutralizing Stock Solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare the following experimental conditions in triplicate:

    • Control: Cells in complete medium only.

    • This compound Control: Cells in medium containing the concentration of this compound used in your experiments.

    • Neutralizer Control: Cells in medium containing the 1X neutralizing solution.

    • Test Condition: Cells in the neutralized this compound medium, prepared as described in Protocol 2.

  • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Interpretation of Results:

    • If the viability of cells in the "Test Condition" is comparable to the "Control" and "Neutralizer Control," the neutralization was successful.

    • If the viability in the "Test Condition" is significantly lower than the "Control," the neutralization was incomplete, or the combination is toxic.

    • If the viability in the "Neutralizer Control" is low, the neutralizing agent is toxic at the concentration used.

Quantitative Data

The following table summarizes the effective ratios of a 50:50 (v/v) Tween 80®/Lecithin neutralizer mixture to this compound (BDC), based on a bacterial growth bioassay.[8] While this data is from a microbial study, it provides a useful starting point for optimizing neutralization in cell culture.

BDC ConcentrationNeutralizer ConcentrationNeutralizer/BDC Ratio (v/v)Outcome
0.2%1%5:1Sub-optimal bacterial growth
0.2%2%10:1Optimal bacterial growth
0.2%5%25:1Optimal bacterial growth
2.0%10%5:1No bacterial growth
2.0%20%10:1Modest bacterial growth
2.0%40%20:1Optimal bacterial growth

Visualizations

G cluster_protocol Experimental Workflow: Neutralization & Validation prep_neutralizer Prepare 10X Neutralizing Stock Solution mix Mix BDC-containing medium with 1X Neutralizer prep_neutralizer->mix incubate_neutralize Incubate for 15 min at room temperature mix->incubate_neutralize add_conditions Add experimental conditions: - Control - BDC only - Neutralizer only - Neutralized BDC incubate_neutralize->add_conditions seed_cells Seed cells in 96-well plate seed_cells->add_conditions incubate_cells Incubate cells for 24-72 hours add_conditions->incubate_cells viability_assay Perform cell viability assay incubate_cells->viability_assay analyze Analyze results viability_assay->analyze G cluster_pathway This compound-Induced Apoptosis Pathway BDC This compound membrane Cell Membrane Disruption BDC->membrane stress Integrated Stress Response BDC->stress caspase8 Caspase-8 Activation membrane->caspase8 caspase9 Caspase-9 Activation stress->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Benzododecinium Chloride and Benzethonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of two quaternary ammonium (B1175870) compounds (QACs), benzododecinium (B84619) chloride and benzethonium (B1203444) chloride. Both are cationic surfactants widely used as antiseptics and disinfectants. This report synthesizes available experimental data to compare their performance against various microorganisms, details the methodologies for key experiments, and visualizes essential workflows and mechanisms of action.

Executive Summary

Data Presentation: Antimicrobial Efficacy

The following table summarizes the available quantitative data on the antimicrobial efficacy of benzododecinium chloride and benzethonium chloride. It is important to note that variations in experimental conditions across different studies can influence MIC and minimum bactericidal concentration (MBC) values.

CompoundMicroorganismGram TypeMIC (µg/mL)MBC (µg/mL)Virucidal Activity
This compound Pseudomonas fluorescensGram-Negative2010Effective against enveloped viruses.
Benzethonium Chloride Staphylococcus aureusGram-Positive--Effective against enveloped viruses (e.g., Herpes Simplex Virus, HIV, Influenza).[1]
Escherichia coliGram-Negative---
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-Positive---
Aerobic and anaerobic bacteria-General widespread activity--
Yeasts-General widespread activity--

Note: Specific MIC/MBC values for Benzethonium Chloride against a range of microorganisms are not consistently reported in the available literature, which often describes its general "widespread antimicrobial activity."

Experimental Protocols: Determination of MIC and MBC

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents like this compound and benzethonium chloride, based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]

Preparation of Materials
  • Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound or benzethonium chloride in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) - DMSO). The concentration should be at least 10 times the highest concentration to be tested.

  • Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Growth Medium: Use a suitable sterile liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottom 96-well microtiter plates.

Broth Microdilution Procedure for MIC Determination
  • Plate Setup: Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested. This results in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 50 µL from the tenth well.

    • Well 11 will serve as a positive control (growth control) and will contain only broth and the inoculum.

    • Well 12 will serve as a negative control (sterility control) and will contain only broth.

  • Inoculation: Add 50 µL of the prepared bacterial or fungal inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Procedure for MBC Determination
  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the agar plates.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination stock Antimicrobial Stock Solution serial_dilution Two-fold Serial Dilution of Antimicrobial stock->serial_dilution inoculum Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate with Standardized Microbe inoculum->inoculate_mic media Growth Medium plate 96-Well Plate Setup (Broth in all wells) media->plate plate->serial_dilution serial_dilution->inoculate_mic incubate_mic Incubate (35-37°C, 16-20h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture plate_agar Spot-plate on Nutrient Agar subculture->plate_agar incubate_mbc Incubate (35-37°C, 18-24h) plate_agar->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Mechanism of Action

Both this compound and benzethonium chloride are quaternary ammonium compounds and share a common mechanism of antimicrobial action. As cationic surfactants, they possess a positively charged nitrogen atom and a long hydrophobic alkyl chain. This amphipathic nature is crucial for their interaction with microbial cells.

The primary target of these QACs is the cell membrane of bacteria and fungi, and the lipid envelope of viruses.[5] The positively charged head of the molecule electrostatically interacts with the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins. This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer of the cell membrane.

This insertion disrupts the integrity and fluidity of the membrane, leading to several detrimental effects:

  • Increased Permeability: The disruption of the membrane creates pores, leading to the leakage of essential intracellular components like ions (e.g., potassium), metabolites, and nucleic acids.

  • Enzyme Inactivation: Membrane-bound enzymes, crucial for cellular processes like respiration and transport, are denatured and inactivated.

  • Cell Lysis: The extensive damage to the cell membrane ultimately leads to the lysis and death of the microorganism.

mechanism_of_action cluster_disruption Membrane Disruption Cascade qac Quaternary Ammonium Compound (this compound / Benzethonium Chloride) binding Electrostatic Binding qac->binding Interaction membrane Microbial Cell Membrane (Negatively Charged) membrane->binding insertion Hydrophobic Tail Insertion binding->insertion permeability Increased Permeability insertion->permeability leakage Leakage of Cytoplasmic Contents permeability->leakage lysis Cell Lysis and Death leakage->lysis

Caption: Mechanism of action for QAC antimicrobial agents.

References

A Comparative Analysis of Quaternary Ammonium Compounds for Surface Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzalkonium Chloride (BAC), Didecyldimethylammonium Chloride (DDAC), and Cetylpyridinium Chloride (CPC) with Supporting Experimental Data.

Quaternary Ammonium (B1175870) Compounds (QACs) are a cornerstone of surface disinfection, prized for their broad-spectrum antimicrobial activity and versatility. This guide provides a detailed comparative analysis of three commonly used QACs: Benzalkonium Chloride (BAC), Didecyldimethylammonium Chloride (DDAC), and Cetylpyridinium Chloride (CPC). The following sections present quantitative efficacy data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate QAC for specific research and development applications.

Comparative Efficacy of Quaternary Ammonium Compounds

The antimicrobial efficacy of QACs is influenced by their chemical structure, the target microorganism, the nature of the surface, and the presence of organic matter. The following tables summarize the available quantitative data for BAC, DDAC, and CPC against a range of microorganisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of QACs against Bacteria

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher potency.

MicroorganismBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)Cetylpyridinium Chloride (CPC)Test Method
Staphylococcus aureus (ATCC 6538)5 µg/mL[1]2 µg/mL[1]No direct comparative data foundBroth microdilution
Escherichia coli (ATCC 11229)20 µg/mL[1]8 µg/mL[1]No direct comparative data foundBroth microdilution
Pseudomonas aeruginosa (ATCC 15442)31 µg/mL[1]8 µg/mL[1]No direct comparative data foundBroth microdilution
Enterococcus faecalis (NCTC 13379)8 µg/mL[1]4 µg/mL[1]No direct comparative data foundBroth microdilution
Listeria monocytogenes30 mg/L[2]No direct comparative data foundNo direct comparative data foundBroth microdilution
Bacillus cereus140 mg/L[2]No direct comparative data foundNo direct comparative data foundBroth microdilution
Table 2: Virucidal Efficacy of QACs against Enveloped Viruses

Log reduction signifies the reduction in the number of active virus particles, where a 1-log reduction equals a 90% reduction, a 2-log reduction equals a 99% reduction, and so on.

VirusBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)Cetylpyridinium Chloride (CPC)Surface/CarrierContact TimeLog Reduction
SARS-CoV-2Effective at 0.05-0.4%[3][4]Effective at 0.02-0.07% (in a 1:1 QAC mixture)[3][4]No direct comparative data foundNot specified5-10 minNot specified
Enveloped Viruses (general)High efficacy[5]High efficacy[5][6]No direct comparative data foundNot specifiedNot specified>3-log10[5]
Modified Vaccinia Virus AnkaraNot specified0.15% solution (undiluted)[7]No direct comparative data foundSuspension60 sec≥4-log10[7]

Experimental Protocols

Standardized testing methodologies are crucial for the reliable evaluation of disinfectant efficacy. Below are detailed protocols for two widely recognized methods.

AOAC Use-Dilution Test (Official Methods 955.14, 955.15, and 964.02)

This method is used to determine the efficacy of disinfectants on inanimate surfaces.[8][9][10][11]

  • Preparation of Test Culture: A 48-hour culture of the test microorganism (Staphylococcus aureus, Pseudomonas aeruginosa, or Salmonella enterica) is prepared in nutrient broth.

  • Carrier Inoculation: Sterile stainless steel cylinders ("penicylinders") are immersed in the bacterial culture for 15 minutes and then dried for 40 minutes at 37°C.

  • Disinfectant Exposure: The inoculated and dried carriers are individually immersed in 10 mL of the disinfectant solution at the specified concentration for a predetermined contact time (e.g., 10 minutes).

  • Neutralization and Incubation: After the contact time, each carrier is transferred to a tube containing a neutralizing broth to inactivate the disinfectant. The tubes are then incubated at 37°C for 48 hours.

  • Evaluation: The tubes are observed for turbidity, which indicates bacterial growth. For a product to pass, no growth should be observed in a specified number of the replicate tubes (e.g., for S. aureus, at least 57 out of 60 carriers must show no growth).[9]

ASTM E2315 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure

This method evaluates the reduction in a population of microorganisms after exposure to an antimicrobial test material in a liquid suspension.[12][13][14][15][16]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Test Procedure: A specified volume of the test disinfectant is brought to the desired temperature. The microbial inoculum is added to the disinfectant.

  • Sampling and Neutralization: At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes), an aliquot of the disinfectant-inoculum mixture is transferred to a neutralizing broth.

  • Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions and counting the resulting colonies.

  • Calculation of Log Reduction: The log reduction is calculated by comparing the number of microorganisms in the initial inoculum to the number of surviving microorganisms at each contact time.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important aspects of quaternary ammonium compounds and their evaluation.

G Mechanism of Action of Quaternary Ammonium Compounds QAC Positively Charged QAC Molecule Adsorption Electrostatic Adsorption QAC->Adsorption CellWall Negatively Charged Microbial Cell Wall/Membrane CellWall->Adsorption Penetration Hydrophobic Tail Penetration of Lipid Bilayer Adsorption->Penetration Disruption Membrane Disruption and Increased Permeability Penetration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action of QACs on microbial cells.

G Experimental Workflow for Surface Disinfectant Efficacy Testing Start Start PrepCulture Prepare Standardized Microbial Culture Start->PrepCulture InoculateSurface Inoculate Test Surface/Carrier PrepCulture->InoculateSurface DrySurface Dry Inoculated Surface InoculateSurface->DrySurface ApplyDisinfectant Apply Disinfectant for Specified Contact Time DrySurface->ApplyDisinfectant Neutralize Neutralize Disinfectant ApplyDisinfectant->Neutralize RecoverMicrobes Recover Surviving Microorganisms Neutralize->RecoverMicrobes Enumerate Enumerate Survivors (e.g., Plate Count) RecoverMicrobes->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate End End Calculate->End

Caption: Typical workflow for disinfectant efficacy testing.

G Factors Influencing QAC Performance Performance QAC Performance Structure Chemical Structure (Alkyl Chain Length) Structure->Performance Concentration Concentration Concentration->Performance ContactTime Contact Time ContactTime->Performance Microbe Microorganism Type (Gram+/-, Spores, Viruses) Microbe->Performance Surface Surface Material (Porous vs. Non-porous) Surface->Performance OrganicLoad Presence of Organic Load (e.g., soil, blood) OrganicLoad->Performance

Caption: Key factors influencing the efficacy of QACs.

References

Unveiling the Sporicidal Efficacy of Benzododecinium Chloride Against Bacillus subtilis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sporicidal activity of Benzododecinium chloride against Bacillus subtilis spores, benchmarked against established sporicidal agents. Experimental data and standardized protocols are presented to offer a comprehensive evaluation of its performance.

This compound, a quaternary ammonium (B1175870) compound (QAC), is a widely utilized cationic surfactant with broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. However, its efficacy against the highly resistant endospores of bacteria such as Bacillus subtilis is a critical consideration for applications requiring sterilization. This guide synthesizes available data to validate and compare the sporicidal activity of this compound.

Comparative Efficacy of Sporicidal Agents

Quantitative data on the sporicidal activity of this compound and alternative agents against Bacillus subtilis spores are summarized below. The data highlights the log reduction in viable spores under specified concentrations and contact times. A log reduction of ≥3 is generally required to claim sporicidal activity according to standards like EN 13704[1].

DisinfectantConcentrationContact TimeLog Reduction (CFU/mL)Test Conditions
This compound (QAC) 3.92% v/v (with ultrasound)60 minutes1.64Stainless steel carrier
Peracetic Acid 2000 ppm15 minutes>4Suspension test (BS EN 17126:2018), Clean conditions
1%15 minutesSporicidal activity achievedSuspension test, Clean and dirty conditions
4000 ppm ("Peracide")15 seconds7Soiled conditions
Sodium Hypochlorite 5% (v/v) bleach solution10 minutes≥7Wastewater
2000 ppm (with 50% methanol)10 minutes5Not specified
5000 ppm10 minutes>5Not specified
Glutaraldehyde 2%30 minutesComplete destructionSuspension test

Note: The efficacy of disinfectants can be influenced by factors such as the presence of organic matter (clean vs. dirty conditions), surface material, and temperature.

The data clearly indicates that this compound, even in combination with physical methods like ultrasound, demonstrates significantly lower sporicidal activity compared to established sporicides such as peracetic acid, sodium hypochlorite, and glutaraldehyde. Quaternary ammonium compounds are generally recognized as being less effective against bacterial spores.

Experimental Protocols

The evaluation of sporicidal activity is conducted using standardized quantitative suspension tests, such as the EN 13704 standard. This ensures the reproducibility and comparability of results.

EN 13704: Quantitative Suspension Test for the Evaluation of Sporicidal Activity

This European Standard specifies a test method for determining the sporicidal activity of chemical disinfectant products used in food, industrial, domestic, and institutional areas.

Principle: A suspension of bacterial spores (e.g., Bacillus subtilis) is added to a prepared sample of the disinfectant product diluted in hard water. The mixture is maintained at a specified temperature for a defined contact time. The sporicidal action is then neutralized, and the number of surviving spores is determined. The reduction in viable spore count is calculated and expressed as a logarithmic reduction.

Key Steps:

  • Preparation of Test Suspension: A standardized suspension of Bacillus subtilis spores is prepared.

  • Test and Control Solutions: The disinfectant is prepared at three concentrations, including one in the active and one in the non-active range. A control solution without the disinfectant is also prepared.

  • Inoculation and Contact: The test suspension is added to the disinfectant and control solutions and incubated for the specified contact time (e.g., 1, 5, 15, 30, or 60 minutes) at a controlled temperature (e.g., 20°C). The test can be performed under "clean" (0.3 g/L bovine albumin) or "dirty" (3.0 g/L bovine albumin) conditions to simulate the presence of organic soiling[2].

  • Neutralization: After the contact time, the sporicidal activity is stopped by adding a validated neutralizer.

  • Enumeration of Survivors: The number of viable spores in the neutralized mixture is determined by plating on a suitable culture medium.

  • Calculation of Log Reduction: The log reduction is calculated by subtracting the logarithm of the number of viable spores in the test solution from the logarithm of the number of viable spores in the control solution. A log reduction of ≥3 is required to pass the test[1].

Visualizing Experimental and Biological Information

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for sporicidal testing and the general mechanism of action of sporicidal agents.

Sporicidal_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Spore_Suspension Prepare B. subtilis Spore Suspension Inoculation Inoculate Disinfectant with Spore Suspension Spore_Suspension->Inoculation Disinfectant_Prep Prepare Disinfectant (e.g., this compound) and Control Solutions Disinfectant_Prep->Inoculation Incubation Incubate for Defined Contact Time and Temperature Inoculation->Incubation Neutralization Neutralize Sporicidal Action Incubation->Neutralization Plating Plate and Incubate to Enumerate Survivors Neutralization->Plating Calculation Calculate Log Reduction Plating->Calculation

Experimental workflow for sporicidal activity testing.

Sporicidal_Mechanism cluster_damage Mechanism of Action Sporicide Sporicidal Agent (e.g., Peracetic Acid, Sodium Hypochlorite) Spore_Coat Spore Coat Sporicide->Spore_Coat Penetration Damage_Coat Damage to Spore Coat and Outer Layers Sporicide->Damage_Coat Cortex Cortex Inner_Membrane Inner Membrane Core Core (DNA, Ribosomes) Damage_Membrane Disruption of Inner Membrane Damage_Coat->Damage_Membrane Damage_Core Damage to DNA and Core Components Damage_Membrane->Damage_Core Inactivation Inactivation Damage_Core->Inactivation Spore Inactivation

Generalized mechanism of action for sporicidal agents.

Conclusion

The available evidence strongly suggests that this compound is not an effective sporicidal agent against Bacillus subtilis spores under standard testing conditions. Its limited efficacy, as demonstrated by a low log reduction value, falls short of the requirements for a sporicidal claim. In contrast, oxidizing agents like peracetic acid and sodium hypochlorite, as well as aldehydes like glutaraldehyde, exhibit robust and rapid sporicidal activity. For applications requiring the elimination of bacterial spores, the use of these proven sporicidal agents is recommended. This comparative guide underscores the importance of selecting appropriate disinfectants based on their validated efficacy against specific microorganisms of concern.

References

A Comparative Analysis of Benzododecinium Chloride's Efficacy Against Antibiotic-Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant Pseudomonas aeruginosa poses a significant threat to public health, necessitating the rigorous evaluation of alternative antimicrobial agents. This guide provides a comprehensive comparison of the efficacy of Benzododecinium chloride (also known as Benzalkonium chloride or BAC/BKC), a quaternary ammonium (B1175870) compound, against antibiotic-resistant P. aeruginosa. Its performance is contrasted with other commonly used disinfectants, supported by experimental data, detailed protocols, and an exploration of resistance mechanisms.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and alternative disinfectants against various strains of P. aeruginosa, including those with defined antibiotic resistance profiles. Lower MIC values indicate higher efficacy.

Table 1: MIC of this compound Against P. aeruginosa

P. aeruginosa StrainAntibiotic Resistance ProfileThis compound MIC (mg/L)Reference
PAO1 (ATCC 27853)Wild-type0.002% - 0.047%[1]
Clinical Isolates (n=15)Varied0.002% - 0.047%[1]
BC-Adapted IsolatesAdapted to Benzalkonium Chloride2,048[2]
Isolate no. 87Multidrug-resistant>2,048[2]
Strain DPBCiprofloxacin, Chloramphenicol, Rifampin resistant4-fold higher than DP[3]

Table 2: Comparative MICs of Various Disinfectants Against P. aeruginosa

DisinfectantP. aeruginosa Strain(s)MIC (mg/L)Reference(s)
This compound Clinical Isolates128[4]
Chlorhexidine Clinical Isolates0.001%[1]
Glutaraldehyde Clinical Isolates3000[4]
Benzethonium Chloride Clinically Isolated BacteriaHighest Efficacy (among 6 tested)[5]
Povidone-Iodine Clinically Isolated BacteriaLower Efficacy[5]
Phenol Clinically Isolated BacteriaLower Efficacy[5]

Mechanisms of Action and Resistance

This compound, as a cationic surfactant, primarily disrupts microbial cell membranes, leading to the leakage of intracellular components and cell death. However, P. aeruginosa can develop resistance through several mechanisms.

Key Resistance Pathways:
  • Efflux Pumps: Overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, is a primary mechanism of resistance.[2][6] These pumps actively extrude this compound and other antimicrobial agents from the cell.

  • Alterations in Cell Wall Composition: Changes in the lipid composition of the cell wall can reduce the permeability of the membrane to this compound.[7][8] An increase in phospholipids (B1166683) and fatty and neutral lipids has been observed in resistant strains.[7][8]

  • Outer Membrane Protein Modifications: Alterations in the expression or structure of outer membrane proteins (OMPs) can also contribute to reduced susceptibility.

Resistance_Mechanisms Mechanisms of Resistance to this compound in P. aeruginosa cluster_cell Pseudomonas aeruginosa Cell cluster_OM Outer Membrane cluster_IM Inner Membrane OMP Outer Membrane Proteins (OMPs) Cytoplasm Cytoplasm EffluxPump Efflux Pumps (e.g., MexAB-OprM) EffluxPump->BDC_out Efflux BDC Benzododecinium Chloride (BDC) BDC->OMP Reduced Entry BDC->EffluxPump Binding Efflux_Pump_Regulation Regulation of the MexAB-OprM Efflux Pump in P. aeruginosa cluster_operon mexAB-oprM Operon MexA mexA MexB mexB OprM oprM MexR MexR (Repressor) MexR->MexA Represses NalC NalC (Repressor) NalC->MexA Represses NalD NalD (Repressor) NalD->MexA Represses Biocide Biocide (e.g., BDC) Biocide->MexR Inactivation MIC_Workflow Broth Microdilution MIC Test Workflow A Prepare serial dilutions of This compound in 96-well microtiter plate B Inoculate each well with a standardized suspension of P. aeruginosa A->B C Incubate the plate at 35-37°C for 16-20 hours B->C D Observe for visible bacterial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E AOAC_Use_Dilution_Test AOAC Use-Dilution Test Workflow A Inoculate stainless steel carriers with P. aeruginosa and dry B Immerse carriers in the disinfectant solution for a specified contact time A->B C Transfer carriers to a neutralizer/growth medium B->C D Incubate for 48 hours C->D E Observe for bacterial growth (turbidity) D->E

References

Cross-Resistance Between Benzododecinium Chloride and Common Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of benzododecinium (B84619) chloride (BDC), a quaternary ammonium (B1175870) compound (QAC) found in numerous disinfectants, has raised concerns within the scientific community about its potential to foster cross-resistance to clinically important antibiotics. This guide provides an objective comparison of the performance of common antibiotics against bacteria exposed to BDC, supported by experimental data. It details the methodologies of key experiments and visualizes the underlying mechanisms of resistance.

Quantitative Data Summary

Exposure of various bacterial species to sub-inhibitory concentrations of benzododecinium chloride has been shown to decrease their susceptibility to a range of antibiotics. The following table summarizes the observed changes in Minimum Inhibitory Concentrations (MICs), a key measure of resistance. An increase in the MIC value indicates a decrease in the antibiotic's effectiveness.

Bacterial SpeciesAntibiotic ClassAntibioticFold Increase in MIC after BDC ExposureReference
Pseudomonas aeruginosaFluoroquinoloneCiprofloxacin2[1]
PhenicolChloramphenicol2[1]
RifamycinRifampin2[1]
PolymyxinPolymyxin BNot specified, but increased tolerance observed[2]
Methicillin-resistant Staphylococcus aureus (MRSA)β-lactamVarious β-lactams1 - 16[3]
Escherichia coliTetracyclineTetracyclineSignificant decrease in susceptibility[4]
PenicillinPenicillinSignificant decrease in susceptibility[4]
FluoroquinoloneCiprofloxacinSignificant decrease in susceptibility[4]
Acinetobacter baumanniiFluoroquinoloneCiprofloxacinSignificant decrease in susceptibility[4]
Staphylococcus aureusFluoroquinoloneCiprofloxacinSignificant decrease in susceptibility[4]

It is important to note that in some instances, exposure to BDC has been linked to increased susceptibility to certain antibiotics, such as kanamycin, rifampin, and ampicillin (B1664943) in Achromobacter species, highlighting the complexity of these interactions.[5]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the following key experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a bacterium. A common method used is the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobials: The antibiotic and this compound are serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Induction of this compound Resistance

To study cross-resistance, bacterial strains with acquired resistance to BDC are developed in the laboratory.

  • Sub-inhibitory Exposure: Bacterial cultures are grown in a liquid medium containing a sub-lethal concentration of BDC (a concentration below the MIC that does not completely inhibit growth).

  • Stepwise Increase in Concentration: The bacteria that survive are then transferred to a medium with a slightly higher concentration of BDC. This process is repeated over multiple passages.

  • Isolation of Resistant Mutants: After several passages, bacteria capable of growing at significantly higher concentrations of BDC are isolated. These are considered BDC-resistant mutants.

  • MIC Testing of Resistant Mutants: The MICs of various antibiotics are then determined for these BDC-resistant mutants and compared to the MICs for the original, non-exposed (parent) strain to assess for cross-resistance.[4]

Mechanisms of Cross-Resistance

The development of cross-resistance between this compound and antibiotics is not coincidental but is rooted in shared molecular defense mechanisms within bacteria. The primary mechanisms identified are the upregulation of multidrug efflux pumps and the acquisition of resistance genes on mobile genetic elements.

Logical Flow of BDC-Induced Antibiotic Resistance

cluster_exposure Exposure cluster_cellular_response Bacterial Cellular Response cluster_outcome Outcome BDC Benzododecinium Chloride (BDC) Efflux_Pump Upregulation of Multidrug Efflux Pumps (e.g., mexCD-oprJ) BDC->Efflux_Pump Induces Membrane_Alteration Cell Membrane Alterations BDC->Membrane_Alteration Induces Genetic_Mutation Genetic Mutations (e.g., pmrB) BDC->Genetic_Mutation Selects for BDC_Resistance Decreased Susceptibility to BDC Efflux_Pump->BDC_Resistance Leads to Antibiotic_Resistance Cross-Resistance to Antibiotics (e.g., Ciprofloxacin) Efflux_Pump->Antibiotic_Resistance Leads to Membrane_Alteration->BDC_Resistance Contributes to Membrane_Alteration->Antibiotic_Resistance Contributes to Genetic_Mutation->Antibiotic_Resistance Confers

Caption: BDC exposure triggers cellular responses leading to cross-resistance.

Signaling Pathway for Efflux Pump-Mediated Cross-Resistance

A key mechanism involves the overexpression of genes encoding multidrug resistance (MDR) efflux pumps. These pumps are membrane proteins that can actively transport a wide range of substances, including both BDC and certain antibiotics, out of the bacterial cell.

BDC_Exposure Sub-inhibitory BDC Exposure Regulatory_Genes Activation of Regulatory Genes BDC_Exposure->Regulatory_Genes Efflux_Gene_Expression Increased Expression of Efflux Pump Genes (e.g., qac genes) Regulatory_Genes->Efflux_Gene_Expression Efflux_Pump_Synthesis Synthesis of Efflux Pump Proteins Efflux_Gene_Expression->Efflux_Pump_Synthesis Active_Efflux Active Efflux of BDC and Antibiotics Efflux_Pump_Synthesis->Active_Efflux Reduced_Concentration Reduced Intracellular Drug Concentration Active_Efflux->Reduced_Concentration Resistance Bacterial Survival and Resistance Reduced_Concentration->Resistance

Caption: Pathway of efflux pump-mediated cross-resistance.

References

A Comparative Analysis of Virucidal Efficacy: Benzododecinium Chloride vs. Alcohol-Based Sanitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The critical need for effective virucidal agents in both healthcare and public settings necessitates a thorough understanding of the comparative efficacy of available sanitizing compounds. This guide provides a detailed comparison of the virucidal activity of benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) compound (QAC), and alcohol-based sanitizers, supported by experimental data and standardized testing protocols.

Executive Summary

Both benzododecinium chloride and alcohol-based sanitizers demonstrate virucidal activity, but their efficacy varies significantly depending on the viral pathogen, the concentration of the active ingredient, and the presence of interfering substances. Generally, alcohol-based sanitizers, particularly those with high concentrations of ethanol (B145695) or isopropanol, exhibit a broader spectrum of rapid virucidal action against both enveloped and non-enveloped viruses.[1][2] this compound is highly effective against enveloped viruses but shows reduced and more variable efficacy against non-enveloped viruses.[3][4]

Data Presentation: Virucidal Efficacy

The following tables summarize the virucidal efficacy of this compound and alcohol-based sanitizers against a range of viruses, as determined by quantitative suspension tests compliant with European Norm (EN) 14476. A log reduction of ≥ 4 (equivalent to a 99.99% reduction in viral titer) is typically required to claim virucidal activity.[5][6]

Table 1: Virucidal Activity of this compound (Quaternary Ammonium Compounds)

Virus TypeVirus StrainActive Ingredient ConcentrationContact TimeLog ReductionReference
EnvelopedSARS-CoV-20.2% Benzalkonium Chloride15 seconds≥ 4.0[7]
EnvelopedHuman Coronavirus 229EBenzalkonium Chloride-based sanitizer15 seconds> 4.0[8]
EnvelopedInfluenza A (H1N1)Immobilized Quaternary Ammonium Compounds2 minutesVirucidal[3]
EnvelopedHerpes Simplex VirusQuaternary Ammonium Compounds10 minutesEffective Inactivation[3]
Non-envelopedAdenovirus Type 50.1% Benzalkonium Chloride-Virucidal[3]
Non-envelopedPoliovirus Sabin 1Immobilized Quaternary Ammonium Compounds6 hoursNo significant effect[3]
Non-envelopedFeline CalicivirusNewer generation Quaternary Ammonium Compounds10 minutesNot completely inactivated[3]

Table 2: Virucidal Activity of Alcohol-Based Sanitizers

Virus TypeVirus StrainActive Ingredient ConcentrationContact TimeLog ReductionReference
EnvelopedSARS-CoV-283% Ethanol10 minutesComplete Inactivation[9]
EnvelopedSARS-CoV-2Ethanol-based sanitizer15 seconds≥ 4.0[8]
EnvelopedHuman Coronavirus 229EEthanol-based sanitizer15 seconds> 4.0[8]
EnvelopedNipah Virus19% Ethanol8 minutes> 4.0[10]
Non-envelopedAdenovirus Type 580% Ethanol30 secondsSufficient[2][11]
Non-envelopedMurine Norovirus80% Ethanol30 secondsSufficient[2][11]
Non-envelopedPoliovirus Type 195% Ethanol30 secondsSufficient[2]
Non-envelopedFeline Calicivirus70% Ethanol30 seconds0.68[12]

Mechanisms of Virucidal Action

The distinct virucidal activities of this compound and alcohol-based sanitizers stem from their different mechanisms of action at the molecular level.

This compound (Quaternary Ammonium Compound)

This compound, as a cationic surfactant, primarily targets the viral envelope of enveloped viruses. Its positively charged headgroup interacts with the negatively charged phospholipids (B1166683) of the lipid bilayer, leading to membrane disruption and increased permeability.[3][13] The hydrophobic alkyl chain then penetrates the membrane, causing a loss of structural integrity and leakage of intracellular components, ultimately inactivating the virus.[3][7] Its efficacy against non-enveloped viruses is limited due to the absence of a lipid envelope.[4]

G cluster_qac This compound Action on Enveloped Virus QAC Benzododecinium Chloride (QAC) ViralEnvelope Viral Lipid Envelope QAC->ViralEnvelope Adsorption MembraneDisruption Membrane Disruption & Increased Permeability ViralEnvelope->MembraneDisruption Disorganization ComponentLeakage Leakage of Viral Components MembraneDisruption->ComponentLeakage Inactivation Viral Inactivation ComponentLeakage->Inactivation G cluster_alcohol Alcohol-Based Sanitizer Action on Viruses Alcohol Ethanol / Isopropanol ViralEnvelope Viral Lipid Envelope (Enveloped) Alcohol->ViralEnvelope Solubilizes ViralProteins Viral Proteins (Enveloped & Non-enveloped) Alcohol->ViralProteins Denatures MembraneDissolution Lipid Membrane Dissolution ViralEnvelope->MembraneDissolution ProteinDenaturation Protein Denaturation ViralProteins->ProteinDenaturation Inactivation Viral Inactivation MembraneDissolution->Inactivation ProteinDenaturation->Inactivation G cluster_workflow EN 14476 Experimental Workflow Start Start Prep Prepare Disinfectant, Viral Suspension, and Interfering Substance Start->Prep Mix Mix Components Prep->Mix Incubate Incubate for Specified Contact Time Mix->Incubate Neutralize Neutralize Disinfectant Action Incubate->Neutralize Assay Quantify Remaining Virus (e.g., TCID50) Neutralize->Assay Calculate Calculate Log Reduction Assay->Calculate Result Determine Virucidal Efficacy (≥ 4 log reduction) Calculate->Result End End Result->End

References

In Vitro Toxicity Profile: A Comparative Analysis of Benzododecinium Chloride and Chlorhexidine Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vitro toxicity comparison of two widely used antiseptics, Benzododecinium chloride (BDC), a quaternary ammonium (B1175870) compound, and Chlorhexidine (B1668724) gluconate (CHG), a biguanide. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of these agents in their applications.

Executive Summary

Both this compound and Chlorhexidine gluconate are effective antimicrobial agents, but their in vitro toxicological profiles exhibit notable differences. The available data indicates that both compounds can induce cytotoxicity in a dose- and time-dependent manner across various cell lines. The primary mechanism of toxicity for both involves disruption of the cell membrane, leading to loss of integrity and subsequent cell death. However, the specific concentrations at which these effects are observed and the susceptibility of different cell types can vary.

Quantitative Toxicity Data

The following tables summarize the in vitro cytotoxicity data for this compound and Chlorhexidine gluconate from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies.

Table 1: In Vitro Cytotoxicity of this compound (BDC)

Cell LineExposure TimeIC50 / Cytotoxic ConcentrationKey Findings
Human Lung Epithelial (H358) Cells30 minIC50: 7.1 µg/mLDramatic decrease in cell viability at concentrations >10 µg/mL.[1]
Human Lung Epithelial (H358) Cells24 hIC50: 1.5 µg/mLOver 80% cell death at concentrations >4 µg/mL.[1]
Human Respiratory Epithelial (BEAS-2B) Cells2 hSignificant cell death up to 0.01%Dose-dependent increase in DNA damage.[2]
Human Alveolar Epithelial (A549) Cells24 hSignificant cytotoxicity at 1-10 µg/mL-
Human Lung Epithelial (A549) Cells-C16-BAC was more cytotoxic than C12- or C14-BACInduces apoptosis via caspase-3/7 activation.[3]

Table 2: In Vitro Cytotoxicity of Chlorhexidine Gluconate (CHG)

Cell LineExposure TimeMidpoint Cytotoxicity (mmol/L) / Cytotoxic ConcentrationKey Findings
Human Gingival Epithelial (S-G) Cells1 h0.106 mmol/LToxicity is dependent on exposure duration and medium composition.[4]
Human Gingival Epithelial (S-G) Cells24 h0.011 mmol/LInability to recover after a 2-hour exposure.[4]
Human Gingival Epithelial (S-G) Cells72 h0.0045 mmol/LLeakage of lactic acid dehydrogenase suggests plasma membrane damage.[4]
Human Fibroblasts, Myoblasts, Osteoblasts1, 2, or 3 min<6% cell survival at ≥0.02%Permanently halts cell migration at concentrations ≥0.02%.[5][6][7]
Human Gingival Fibroblasts (HGF), Human Keratinocytes (HaCaT), Epidermal Cells (JB6 Cl 41-5a)1, 2, and 3 minSignificant viability reduction at 0.02% and 0.2%Exerted concentration- and time-dependent cytotoxicity.[8]
Human Blood Lymphocytes6 hCytotoxicity observed at 1 µMAssociated with reactive oxygen species generation and mitochondrial membrane collapse.[9]
Osteoblastic, Endothelial, and Fibroblastic Cell LinesVariousDose and time-dependentInduced apoptotic and necrotic cell death.[10]

Experimental Methodologies

A summary of the experimental protocols for the key assays cited in this guide is provided below.

Cell Viability Assays (MTT and Cell Counting Kit-8)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Cell Counting Kit-8 (CCK-8) assay are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability.

  • Workflow for Cytotoxicity Assessment

cluster_0 Cell Culture and Treatment cluster_1 Viability Assay cluster_2 Data Analysis A Seed cells in multi-well plates B Incubate until desired confluency A->B C Expose cells to various concentrations of This compound or Chlorhexidine gluconate B->C D Incubate for a defined period C->D E Add MTT or CCK-8 reagent to each well D->E F Incubate to allow for formazan (B1609692) formation E->F G Measure absorbance using a microplate reader F->G H Calculate cell viability as a percentage of the control G->H I Determine IC50 values H->I

Workflow for a typical in vitro cytotoxicity assay.
Scratch Assay for Cell Migration

The scratch assay is a straightforward method to study cell migration in vitro.

  • Workflow for Scratch Assay

cluster_0 Assay Preparation cluster_1 Treatment and Observation cluster_2 Analysis A Grow a confluent cell monolayer B Create a 'scratch' in the monolayer with a pipette tip A->B C Wash to remove detached cells B->C D Treat cells with this compound or Chlorhexidine gluconate C->D E Image the scratch at time zero D->E F Incubate and acquire images at regular intervals E->F G Measure the width of the scratch over time F->G H Quantify the rate of cell migration and wound closure G->H

General workflow for a scratch assay to assess cell migration.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of both this compound and Chlorhexidine gluconate can be attributed to the induction of programmed cell death, or apoptosis. This process involves a cascade of signaling events.

  • Apoptosis Signaling Pathway

cluster_0 Inducing Agent cluster_1 Cellular Response cluster_2 Apoptotic Cascade Inducer This compound or Chlorhexidine Gluconate Membrane Cell Membrane Damage Inducer->Membrane Mitochondria Mitochondrial Dysfunction Inducer->Mitochondria Caspase Caspase Activation (e.g., Caspase-3/7) Membrane->Caspase ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Mitochondria->Caspase ROS->Caspase DNA DNA Fragmentation Caspase->DNA Apoptosis Apoptosis DNA->Apoptosis

Simplified signaling pathway for antiseptic-induced apoptosis.

Conclusion

The decision to use this compound or Chlorhexidine gluconate should be based on a careful consideration of their respective cytotoxic profiles in the context of the intended application. While both are potent antimicrobials, their potential to cause cellular damage in vitro is significant. Chlorhexidine gluconate has been extensively studied in various cell lines, with data suggesting that even short exposure to clinically relevant concentrations can lead to a significant reduction in cell viability and migration.[5][6][7] this compound also demonstrates potent cytotoxicity, particularly in respiratory cell lines, raising considerations for applications involving inhalation.[1][2] Further direct comparative studies using standardized protocols are warranted to provide a more definitive ranking of their in vitro toxicity.

References

A Comparative Analysis of the Environmental Impact of Benzododecinium Chloride and Other Common Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide assessing the environmental impact of Benzododecinium chloride in comparison to other widely used disinfectants has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of aquatic toxicity, biodegradability, and the potential for antimicrobial resistance. The publication aims to equip scientific professionals with the necessary data to make informed decisions regarding the selection and use of disinfectants with minimized ecological footprints.

This compound is a quaternary ammonium (B1175870) compound (QAC) extensively used for its broad-spectrum antimicrobial properties.[1] However, the widespread application of QACs has raised environmental concerns, particularly regarding their effects on aquatic ecosystems and their potential role in the development of antimicrobial resistance.[2][3] This guide presents a comparative assessment of this compound against other common disinfectant classes, including chlorine-based agents, peroxides, aldehydes, and phenolic compounds.

Quantitative Comparison of Environmental Impact

The following tables summarize key quantitative data on the aquatic toxicity and biodegradability of this compound and other selected disinfectants. This data has been compiled from various environmental and toxicological studies.

Table 1: Comparison of Aquatic Toxicity of Selected Disinfectants

Disinfectant Active IngredientChemical ClassOrganismEndpoint (Duration)Value (mg/L)Reference
This compound Quaternary Ammonium CompoundFish (Fathead minnow)96-h LC500.28[4]
Invertebrate (Daphnia magna)48-h EC500.0059[4]
Algae (Pseudokirchneriella subcapitata)72-h ErC500.02[5]
Sodium Hypochlorite (B82951) Chlorine-basedFish96-h LC50>100[6]
Invertebrate (Daphnia)48-h EC50>100[6]
Hydrogen Peroxide PeroxideFish (Pimephales promelas)96-h LC5016.4[7]
Invertebrate (Daphnia magna)48-h EC502.4[8]
Algae (Anabaena A4)140-h EC501.6[9]
Peracetic Acid PeroxideFish (Lepomis macrochirus)96-h LC501.1[10]
Invertebrate (Daphnia magna)48-h LC500.74[11]
Algae (Pseudokirchneriella subcapitata)72-h EC502.46[12]
Chloroxylenol PhenolicFish (Rainbow trout)--[13]
Invertebrate-Acute toxicity at 0.2[13]
Glutaraldehyde (B144438) AldehydeFish (Bluegill sunfish)96-h LC5011.2[14]
Invertebrate (Daphnia magna)48-h EC506.6[15]
Algae (Scenedesmus subspicatus)72-h EC500.6[4]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of a test population. ErC50 refers to a 50% reduction in growth rate for algae.

Table 2: Comparison of Biodegradability of Selected Disinfectants

Disinfectant Active IngredientBiodegradability ClassificationMethodResultReference
This compound (as a QAC) Readily biodegradable, but can be inhibited in mixturesOECD 301Can be degraded by microorganisms, but degradation can be inhibited by other QACs.[7][16]
Sodium Hypochlorite Not applicable (inorganic), highly reactive-Rapidly degrades in the presence of organic matter.[17][18]
Hydrogen Peroxide Readily biodegradable-Decomposes to water and oxygen.[19][20]
Peracetic Acid Readily biodegradableOECD 301Degrades to acetic acid, water, and oxygen.[1][5][21]
Chloroxylenol Inherently biodegradableNon-guideline aerobic degradation>80% degradation after 50 days.[22]
Glutaraldehyde Readily biodegradableOECD 301CDegraded by 35.2% in 15 days (at biocidal concentrations). Readily biodegradable at lower concentrations.[23][24]

Experimental Protocols

The data presented in the tables above are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

Objective: To determine the concentration of a substance that is toxic to aquatic organisms.

Key Experimental Protocols:

  • OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test exposes freshwater algae to various concentrations of a chemical for 72 hours. The endpoint is the inhibition of growth, typically measured by cell count or a surrogate like chlorophyll (B73375) content. The result is expressed as the EC50.

  • OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This is a short-term (usually 48 hours) toxicity test where daphnids (water fleas) are exposed to different concentrations of a substance. The endpoint is immobilization, and the result is expressed as the EC50.

  • OECD Test Guideline 203: Fish, Acute Toxicity Test: This test exposes fish to a range of concentrations of a chemical for a period of 96 hours. The endpoint is mortality, and the result is expressed as the LC50.

Ready Biodegradability Testing

Objective: To assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aquatic environment.

Key Experimental Protocol:

  • OECD Test Guideline 301: Ready Biodegradability: This guideline includes several methods (A-F) that screen chemicals for ready biodegradability.[25][26][27] A common method is the CO2 Evolution Test (OECD 301B) .

    • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.

    • Measurement: The degradation is followed by the measurement of the CO2 produced.

    • Pass Level: A substance is considered readily biodegradable if it reaches a pass level of >60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test period.[25][27]

Visualizing the Impact: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Environmental Impact Assessment Workflow Disinfectant Select Disinfectant Protocols Define Experimental Protocols (e.g., OECD Guidelines) Disinfectant->Protocols AquaticTox Aquatic Toxicity Testing (Algae, Daphnia, Fish) Protocols->AquaticTox Biodegradability Biodegradability Testing (e.g., OECD 301B) Protocols->Biodegradability DataAnalysis Data Analysis (EC50, LC50, % Degradation) AquaticTox->DataAnalysis Biodegradability->DataAnalysis Comparison Comparative Assessment DataAnalysis->Comparison

Caption: Conceptual workflow for assessing the environmental impact of disinfectants.

G cluster_1 Mechanism of QAC-Induced Microbial Cell Disruption QAC Quaternary Ammonium Compound (e.g., this compound) Binding Electrostatic Binding QAC->Binding Positively Charged Head CellMembrane Bacterial Cell Membrane (Negatively Charged) CellMembrane->Binding Disruption Membrane Disruption & Increased Permeability Binding->Disruption Hydrophobic Tail Insertion Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Simplified signaling pathway of QACs leading to microbial cell death.

Discussion and Conclusion

The data indicates that this compound, as a representative QAC, is highly toxic to aquatic organisms, with adverse effects observed at low mg/L concentrations.[4] While some QACs are readily biodegradable, their degradation can be hindered in complex mixtures.[16]

In comparison, hydrogen peroxide and peracetic acid appear to have a more favorable environmental profile. They are readily biodegradable, breaking down into relatively harmless substances like water, oxygen, and acetic acid.[19][20][21] While still exhibiting aquatic toxicity, their rapid degradation mitigates long-term environmental persistence.

Sodium hypochlorite is highly reactive and degrades quickly in the presence of organic matter, which reduces its persistence in the environment.[17][18] However, it is also very toxic to aquatic life upon direct release.[28] Glutaraldehyde is readily biodegradable at low concentrations but can be toxic to the microorganisms responsible for its degradation at higher, biocidal concentrations.[23][24] Chloroxylenol shows potential for environmental persistence and is toxic to aquatic organisms.[13][22]

A significant concern with the widespread use of disinfectants, including this compound, is the potential to drive the development of antimicrobial resistance in environmental microorganisms.[23] This can occur through the selection of resistant strains and cross-resistance to antibiotics.[23]

This comparative guide underscores the importance of a holistic approach to disinfectant selection, considering not only efficacy but also the full life cycle and environmental fate of the active ingredients. For researchers and professionals in drug development, this information is critical for designing and implementing disinfection protocols that are both effective and environmentally responsible.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Benzododecinium Chloride Analysis in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Benzododecinium chloride (BDC), a widely used antimicrobial preservative in pharmaceutical formulations, is paramount for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis. This guide provides a comprehensive comparison of various validated HPLC methods, alongside alternative techniques, to aid in selecting the most suitable approach for your analytical needs.

This compound, also known as Benzalkonium chloride (BAC or BKC), is not a single entity but a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, primarily C12, C14, and C16. An effective analytical method must be able to resolve and quantify these homologs. This guide delves into the experimental protocols and performance data of several HPLC and Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) methods, offering a clear comparison to facilitate informed decision-making.

High-Performance Liquid Chromatography (HPLC): The Workhorse of BDC Analysis

Reversed-phase HPLC is the most common technique for BDC analysis. The separation is primarily based on the hydrophobic interactions between the alkyl chains of the BDC homologs and the stationary phase of the HPLC column.

Comparative Overview of Validated HPLC Methods

The following table summarizes the key parameters and performance characteristics of several validated HPLC methods for the determination of this compound in pharmaceutical formulations.

Parameter Method 1 Method 2 Method 3 (UPLC) Method 4
Column Cyano (CN) (250 mm x 4.6 mm, 5 µm)[1]Venusil-XBP(L)-C18 (150 mm x 4.6 mm, 5 µm)[2][3]ACE Excel 2 C18-AR (50 mm x 2.1 mm, 2.0 µm)[4][5]L10 (15 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate (B84403) Buffer (pH 5.5; 0.05 M) (70:30, v/v)[1]Methanol (B129727):Potassium Phosphate (16:5, v/v)[2][3]A: 10 mM Ammonium (B1175870) Phosphate (pH 3.3)B: Methanol:Acetonitrile (85:15, v/v) (Gradient)[4][5]Phosphate Buffer (pH 5.5):Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min[1]Not SpecifiedNot Specified1.0 mL/min
Detection (UV) 210 nm[1]Not Specified214 nm[4][5]210 nm
Run Time > 30 min[5]Not Specified< 2.0 min[4][5]10 min
Linearity Range 80 - 120 µg/mL[6]5.0 - 50 µg/mL[2][3]0.025 - 0.075 mg/mL[4][5]0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.4 - 101.7%[6]96.70 - 98.52%[2][3]99 - 103%[4][5]Not Specified
Precision (%RSD) < 2%[6]< 10% (within-day and inter-day)[2][3]Not SpecifiedNot Specified
LOD Not Specified0.10 µg/mL[2]Not SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols: A Closer Look

Method 2: HPLC Analysis of BDC in Viscous Ophthalmic Drops[2][3]

This method provides a simple and rapid approach for determining the total BDC content in challenging matrices like viscous eye drops.

Sample Preparation: A deproteinization procedure was found to be more efficient than an extraction method.[2][3]

Chromatographic Conditions:

  • Column: Venusil-XBP(L)-C18 (150 mm × 4.6 mm, 5 µm)[2][3]

  • Column Temperature: 50 °C[2][3]

  • Mobile Phase: A mixture of methanol and potassium phosphate (16:5, v/v)[2][3]

  • Detection: UV detector (wavelength not specified)

Validation Summary:

  • Linearity: The method demonstrated linearity in the concentration range of 5.0 to 50 µg/mL.[2][3]

  • Precision: The within-day and inter-day coefficients of variation were less than 10%.[2][3]

  • Accuracy: Average recoveries were between 96.70% and 98.52%.[2][3]

  • Limit of Detection (LOD): 0.10 µg/mL[2]

Method 3 (UPLC): Rapid Analysis of BDC[4][5]

This ultra-high performance liquid chromatography (UPLC) method offers a significant reduction in analysis time, making it suitable for high-throughput screening.

Sample Preparation: Simple dilution of the formulation.

Chromatographic Conditions:

  • Column: ACE Excel 2 C18-AR (50 mm × 2.1 mm, 2.0 µm)[4][5]

  • Mobile Phase A: 10 mM ammonium phosphate buffer (pH 3.3)[4][5]

  • Mobile Phase B: Methanol/acetonitrile (85/15, v/v)[4][5]

  • Gradient Elution: A gradient program is used to achieve separation.

  • Detection: UV at 214 nm[4][5]

Validation Summary:

  • Linearity: The method was linear for total benzalkonium chloride from 0.025 mg/mL to 0.075 mg/mL.[4][5]

  • Accuracy: Recoveries ranged from 99% to 103%.[4][5]

  • Run Time: The major homologs (C12 and C14) were separated in less than 2.0 minutes.[4][5]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the typical workflows for sample preparation and HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Formulation Pharmaceutical Formulation Dilution Dilution Formulation->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC System Filtration->HPLC Inject Column Column HPLC->Column Detector Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for HPLC analysis of this compound.

Sample_Prep_Comparison cluster_simple Simple Dilution cluster_spe Solid Phase Extraction (SPE) cluster_deprotein Deproteinization Formulation Pharmaceutical Formulation Dilute Dilute with Mobile Phase Formulation->Dilute Load Load onto SPE Cartridge Formulation->Load Add_Protein_Precipitant Add Protein Precipitating Agent Formulation->Add_Protein_Precipitant Wash Wash Load->Wash Elute Elute BDC Wash->Elute Centrifuge Centrifuge Add_Protein_Precipitant->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant

Caption: Comparison of sample preparation methods for BDC analysis.

Beyond HPLC: Alternative Analytical Techniques

While HPLC is the predominant method, other techniques have been employed for the analysis of this compound. A comparative summary is provided below.

Technique Principle Advantages Disadvantages
Gas Chromatography (GC) [6]Separation of volatile compounds in the gas phase.High resolution and sensitivity.Requires derivatization of the non-volatile BDC, adding complexity.
Capillary Electrophoresis (CE) [7]Separation based on charge and size in an electric field.[7]Fast analysis times and high efficiency.[7]Lower sensitivity and precision compared to HPLC.[7]
UV-Visible Spectrophotometry [6]Measures the absorption of UV-Vis light by the analyte.Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other formulation components.[8]
Titration Volumetric analysis based on a chemical reaction.Inexpensive and simple instrumentation.Lacks specificity for individual homologs and can be less sensitive.[8]

Conclusion: Selecting the Optimal Method

The choice of the analytical method for this compound depends on the specific requirements of the analysis.

  • For routine quality control with a focus on speed, a validated UPLC method offers significant advantages in terms of throughput and reduced solvent consumption.[9]

  • For complex matrices such as viscous ophthalmic solutions, a robust HPLC method with an appropriate sample preparation technique like deproteinization is crucial.[2][3]

  • When homolog-specific information is not required and a rapid, simple screening is needed, UV spectrophotometry can be a viable option, provided its limitations in specificity are considered.

This guide provides a foundational comparison to aid in the validation and implementation of analytical methods for this compound in pharmaceutical formulations. It is essential to perform in-house validation to ensure the chosen method is fit for its intended purpose within your specific laboratory and product context.

References

Synergistic Antimicrobial Effects of Benzododecinium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzododecinium chloride (BDC), a quaternary ammonium (B1175870) compound also known as Benzalkonium chloride (BAC), is a widely utilized biocide in various disinfectant and antiseptic formulations. While effective on its own, its antimicrobial activity can be significantly enhanced when combined with other biocides. This guide provides a comparative analysis of the synergistic effects of BDC with various antimicrobial agents, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Activity

The synergistic effect of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated using the following formula:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [1][2]

The interpretation of the FIC index is as follows:

  • Synergy: FIC Index ≤ 0.5[3][4]

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[3][4]

  • Antagonism: FIC Index > 4.0[3][4]

Below are tables summarizing the synergistic effects of this compound (BDC/BAC) with other biocides against various microorganisms.

Table 1: Synergistic Effects of this compound (BAC) with Chlorocresol
MicroorganismMIC of BAC Alone (µg/mL)MIC of Chlorocresol Alone (µg/mL)MIC of BAC in Combination (µg/mL)MIC of Chlorocresol in Combination (µg/mL)FIC IndexInteractionReference
Staphylococcus aureus NCTC 1314351252.562.50.5Synergy[5]
Enterococcus faecalis NCTC 13379860043000.5Synergy[5]
Acinetobacter baumannii NCTC 1215631300-->0.5Additive[5]
Klebsiella pneumoniae NCTC 1344320300-->0.5Additive[5]

Note: A synergistic interaction between BAC and chlorocresol was observed against Gram-positive bacteria (E. faecalis and S. aureus), but not against the tested Gram-negative bacteria.[5]

Table 2: Synergistic and Additive Effects of this compound (BAC) with other Biocides
Second BiocideMicroorganismInteractionReference
Polyhexamethylene biguanide (B1667054) (PHMB)Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaAdditive[6]
Didecyldimethylammonium chloride (DDAC)Acinetobacter baumannii, Enterococcus faecalis, Klebsiella pneumoniae, Staphylococcus aureusAdditive[5]
Bronopol (B193717)Acinetobacter baumannii, Enterococcus faecalis, Klebsiella pneumoniae, Staphylococcus aureusAdditive[5]

Note: The combination of BAC with other common disinfectants like didecyldimethylammonium chloride (DDAC), polyhexamethylene biguanide (PHMB), and bronopol generally resulted in additive effects.[5][6]

Table 3: Synergistic Bactericidal Effects of this compound (BAC) with Essential Oil Constituents

| Essential Oil Constituent | Microorganism | MIC of BAC Alone (mg/L) | MIC of Constituent Alone (mg/L) | MBC of BAC in Combination (mg/L) | MBC of Constituent in Combination (mg/L) | FBC Index | Interaction | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Carvacrol (B1668589) | Escherichia coli | 8 | 512 | 2 | 128 | 0.5 | Synergy |[7] | | Carvacrol | Bacillus cereus | 4 | 128 | 1 | 32 | 0.5 | Synergy |[7] | | Eugenol (B1671780) | Escherichia coli | 8 | 1024 | 2 | 256 | 0.5 | Synergy |[7] | | Eugenol | Bacillus cereus | 4 | 512 | 1 | 128 | 0.5 | Synergy |[7] | | Thyme Oil | Various bacteria | - | - | - | - | - | Synergy |[8] | | Eucalyptus Oil | Various bacteria | - | - | - | - | - | Synergy |[8] | | Sage Oil | Various bacteria | - | - | - | - | - | Synergy |[8] | | Fir Oil | Various bacteria | - | - | - | - | - | Synergy |[8] |

Note: FBCI (Fractional Bactericidal Concentration Index) is calculated similarly to FICI but uses Minimum Bactericidal Concentration (MBC) values. The combinations of BAC with carvacrol and eugenol demonstrated bactericidal synergy against both E. coli and B. cereus.[7] Studies have also experimentally confirmed the synergistic antimicrobial effect of benzalkonium chloride with various vegetable essential oils, including those from thyme, eucalyptus, sage, and fir.[8]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[4][9]

1. Preparation of Antimicrobial Agents:

  • Stock solutions of this compound and the second biocide are prepared.

  • Serial two-fold dilutions of each agent are made in a suitable broth medium (e.g., Mueller-Hinton Broth).[4][10]

2. Microtiter Plate Setup:

  • A 96-well microtiter plate is used.[10]

  • The first antimicrobial agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows).[11]

  • This creates a matrix of wells with varying concentrations of both agents in combination.

  • Control wells containing each agent alone, as well as a growth control (no antimicrobial) and a sterility control (no bacteria), are included.[11]

3. Inoculation and Incubation:

  • Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[4]

  • The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[12]

4. Determination of MIC and FIC Index:

  • After incubation, the wells are visually inspected for bacterial growth, or optical density is measured using a microplate reader.[10]

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.

  • The FIC index is then calculated using the formula mentioned previously.[9]

Time-Kill Kinetic Assay

The time-kill assay provides additional information on the dynamics of the synergistic interaction over time.[11][12]

1. Preparation:

  • Bacterial cultures are grown to a specific logarithmic phase.

  • Test tubes or flasks are prepared with broth containing the individual antimicrobial agents at sub-inhibitory concentrations, the combination of agents, and a growth control.

2. Inoculation and Sampling:

  • The prepared media are inoculated with the bacterial culture.

  • Samples are collected at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[7]

3. Viable Cell Count:

  • Serial dilutions of the collected samples are plated on agar (B569324) plates.

  • After incubation, the number of colony-forming units (CFU/mL) is determined.

4. Interpretation:

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing Experimental Concepts

To better understand the experimental workflows and logical relationships in synergy testing, the following diagrams are provided.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions (BDC & Biocide B) C Serial Dilutions of BDC (in Microtiter Plate Rows) A->C D Serial Dilutions of Biocide B (in Microtiter Plate Columns) A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacteria B->E C->E D->E F Incubate Plate (e.g., 35°C, 16-20h) E->F G Determine MICs (Visual or OD Reading) F->G H Calculate FIC Index G->H I Interaction Type H->I Interpret Results J Synergy I->J ≤ 0.5 K Additive/ Indifference I->K > 0.5 to ≤ 4.0 L Antagonism I->L > 4.0

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

FIC_Index_Calculation cluster_inputs Input Data from Checkerboard Assay cluster_calculation Calculation Steps MIC_A_alone MIC of BDC Alone FIC_A FIC of BDC = (MIC_A_combo / MIC_A_alone) MIC_A_alone->FIC_A MIC_B_alone MIC of Biocide B Alone FIC_B FIC of Biocide B = (MIC_B_combo / MIC_B_alone) MIC_B_alone->FIC_B MIC_A_combo MIC of BDC in Combination MIC_A_combo->FIC_A MIC_B_combo MIC of Biocide B in Combination MIC_B_combo->FIC_B FIC_Index FIC Index = FIC of BDC + FIC of Biocide B FIC_A->FIC_Index FIC_B->FIC_Index

Caption: Logical Flow of Fractional Inhibitory Concentration (FIC) Index Calculation.

Mechanisms of Synergistic Action

While specific signaling pathways are not extensively detailed in the literature for these combinations, the synergistic effects are generally attributed to multi-target mechanisms. This compound primarily acts by disrupting the bacterial cell membrane.[7] When combined with other biocides that may have different targets or also affect membrane integrity, the overall antimicrobial effect is amplified. For instance, essential oil components like carvacrol and eugenol are also known to permeabilize and depolarize the cytoplasmic membrane, leading to a more potent combined effect than either agent alone.

Conclusion

The combination of this compound with other biocides, particularly chlorocresol and certain essential oil constituents, demonstrates significant synergistic antimicrobial activity. This approach can be a valuable strategy in the development of more effective disinfectant and antiseptic formulations, potentially reducing the required concentrations of individual biocides and mitigating the development of microbial resistance. The experimental protocols outlined provide a robust framework for further research and development in this area.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzododecinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical waste. Benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) compound used as an antiseptic and disinfectant, requires careful handling and disposal due to its hazardous properties.[1] Adherence to proper disposal protocols is essential to protect both laboratory personnel and the environment.

Benzododecinium chloride is classified as harmful if swallowed, can cause severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this chemical waste is managed in accordance with all applicable national and local regulations.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2] In case of accidental contact, follow these first-aid measures:

  • If on skin or hair: Immediately remove all contaminated clothing and rinse the skin with water.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If swallowed: Call a poison center or doctor if you feel unwell.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment.[2] Under no circumstances should it be discharged into drains, surface water, or the groundwater system.[2][3]

  • Container Management: Keep the chemical in its original container. Do not mix it with other waste materials.[2] Uncleaned containers should be treated with the same precautions as the product itself.[2]

  • Spill Management: In the event of a spill, cover drains to prevent entry.[2] Collect, bind, and pump off the spilled material. Absorb the residue with a suitable inert material, such as sand or diatomite, and place it into a suitable, closed container for disposal.[4]

  • Waste Collection: Collect all waste material containing this compound in designated, properly labeled, and sealed containers.

  • Professional Disposal: Arrange for the collected waste to be transported to a licensed chemical destruction plant.[5] Approved disposal methods include:

    • Controlled Incineration: This process should include flue gas scrubbing to neutralize harmful combustion byproducts.[5]

    • Hazardous Waste Landfill: Disposal in a specially licensed landfill is an alternative.[6]

  • Regulatory Compliance: It is the responsibility of the chemical waste generator to classify the waste in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7][8]

Hazard Summary

The following table summarizes the key hazards associated with this compound, providing a quick reference for laboratory personnel.

Hazard TypeDescriptionGHS Classification
Acute Oral Toxicity Harmful if swallowed.Category 4[2]
Skin Corrosion/Irritation Causes severe skin burns.Sub-category 1B[2]
Serious Eye Damage/Irritation Causes serious eye damage.Category 1[2]
Aquatic Hazard (Acute) Very toxic to aquatic life.Category 1[2]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.Category 1[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Containment cluster_2 Spill Response (If Applicable) cluster_3 Final Disposal cluster_4 Environmental Protection start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drains Prevent Entry to Drains, Waterways, & Soil contain Keep in Original or Designated Labeled Container ppe->contain no_mix Do Not Mix with Other Waste contain->no_mix storage Store Securely in Designated Waste Area no_mix->storage spill Spill Occurs contain_spill Cover Drains & Contain Spill spill->contain_spill absorb Absorb with Inert Material contain_spill->absorb collect_spill Collect in Labeled Container absorb->collect_spill collect_spill->storage disposal_facility Dispose via Licensed Hazardous Waste Facility storage->disposal_facility incineration Controlled Incineration disposal_facility->incineration Option 1 landfill Licensed Landfill disposal_facility->landfill Option 2

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Benzododecinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzododecinium Chloride, a quaternary ammonium (B1175870) compound with antiseptic and disinfectant properties. Adherence to these protocols is critical due to its potential hazards.

This compound is classified as a hazardous substance that can cause severe skin burns, eye damage, and is harmful if swallowed or in contact with skin.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][3][5]

Personal Protective Equipment (PPE)

When handling this compound, especially in concentrated forms, a comprehensive PPE strategy is mandatory. This includes protection for the eyes, face, hands, and body to prevent any direct contact.

PPE ComponentSpecificationRationale
Eye and Face Protection Tight-sealing safety goggles conforming to EN166 or NIOSH standards. A face shield should also be worn.[3][6]Protects against splashes and vapors that can cause severe eye damage, including blindness.[2][6]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and a proper removal technique must be followed.Prevents skin contact which can lead to severe burns and absorption of the harmful substance.[1][6]
Body Protection Wear impervious clothing and a chemical-resistant apron. For significant exposure risks, a full-body suit may be necessary.[2]Protects the skin from accidental splashes and contamination.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or when engineering controls are insufficient.[6][7]Protects against inhalation of dusts, mists, or vapors which can cause respiratory tract irritation.[6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

Handling Protocol:

  • Work Area: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2][6] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors.[2] Do not eat, drink, or smoke in the handling area.[2]

  • Mixing: To avoid a violent reaction, always add the material to water, never the other way around.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[2]

Storage Protocol:

  • Containers: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Security: Store in a locked-up area to prevent unauthorized access.[1][6]

Emergency and Disposal Plan

In the event of an emergency or the need for disposal, the following procedures should be strictly followed.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]
Skin Contact Immediately take off all contaminated clothing.[1] Flush skin with large amounts of water.[2] Call a physician immediately.[5]
Ingestion Rinse mouth with water.[3][6] Do NOT induce vomiting.[3][7] Seek immediate medical attention.[1][6]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][6] If not breathing, give artificial respiration.[6] Seek medical attention.[5]

Spill and Disposal Protocol:

  • Containment: In case of a spill, evacuate the area and ensure adequate ventilation. Prevent the substance from entering drains or waterways.[2] Contain the spill with inert material like sand or earth.[2][8]

  • Clean-up: Use dry clean-up procedures and avoid generating dust.[2] Collect the spilled material into a suitable, labeled container for disposal.[2]

  • Disposal: Dispose of this compound and its container as hazardous waste in accordance with local, regional, national, and international regulations.[1][9] Do not dispose of it with household garbage.[1] Contact a licensed professional waste disposal service.[8]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Don Appropriate PPE prep->ppe Before any activity handling Chemical Handling ppe->handling storage Secure Storage handling->storage Post-procedure spill Spill/Emergency handling->spill If spill occurs disposal Waste Disposal handling->disposal Waste generation storage->handling For subsequent use decon Decontamination spill->decon After containment disposal->decon After disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.